2CBFly-NBOMe
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1335331-42-4 |
|---|---|
Molecular Formula |
C20H22BrNO3 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3 |
InChI Key |
CUFCITSPWAZWHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Developmental History of 2CBFly-NBOMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine, commonly known as 2CBFly-NBOMe or Cimbi-31. This potent serotonergic psychedelic has garnered significant interest within the scientific community for its high affinity and partial agonist activity at the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research. This document details the historical context of its development, outlines its synthesis, presents its pharmacological profile in a comparative tabular format, describes the key experimental protocols for its characterization, and visualizes its primary signaling pathway.
Introduction and Historical Context
The development of this compound is rooted in the extensive exploration of phenethylamine (B48288) psychedelics, a class of compounds famously investigated by Alexander Shulgin. The parent compound, 2C-B, was first synthesized by Shulgin in 1974.[1][2] A significant structural modification of the 2C-X series involved the creation of "FLY" compounds, characterized by the incorporation of dihydrofuran rings fused to the benzene (B151609) ring. 2C-B-FLY, the direct precursor to the "Fly-NBOMe" series, was first synthesized by Aaron P. Monte in 1996.[3][4]
The early 2000s saw a surge in research aimed at developing high-affinity radioligands for probing the serotonin receptor system, particularly the 5-HT2A subtype, using techniques like positron emission tomography (PET).[5] It was in this context that the N-benzylphenethylamine (NBOMe) series of compounds emerged. Researchers discovered that the addition of an N-(2-methoxybenzyl) group to phenethylamine psychedelics dramatically increased their affinity for the 5-HT2A receptor.[6]
This compound was first reported in the scientific literature in 2002 and was the subject of further research by Ralf Heim at the Free University of Berlin and a team at Purdue University led by David E. Nichols.[7][8] This compound, also referred to as Cimbi-31, was identified as a potent partial agonist at the 5-HT2A receptor, making it a valuable tool for studying the receptor's function and pharmacology.[7][8]
Chemical Synthesis
While the precise, step-by-step protocol from Ralf Heim's doctoral thesis, "Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur," remains largely inaccessible in public domains, the synthesis of this compound can be logically deduced from the established synthesis of its precursor, 2C-B-FLY, and standard N-benzylation techniques for phenethylamines. The general synthetic approach involves the formation of the 2C-B-FLY molecule followed by the addition of the N-(2-methoxybenzyl) group.
A plausible synthetic route is as follows:
-
Synthesis of the Tetrahydrobenzodifuran Core: The synthesis typically begins with the construction of the characteristic "Fly" scaffold, the tetrahydrobenzo[1,2-b:4,5-b']difuran ring system.
-
Introduction of the Ethylamine (B1201723) Side Chain: The ethylamine side chain is then introduced onto the core structure.
-
Bromination: The bromine atom is added to the aromatic ring to yield 2C-B-FLY.
-
N-Benzylation: The final step involves the reductive amination of 2C-B-FLY with 2-methoxybenzaldehyde. This is a standard procedure where the primary amine of 2C-B-FLY reacts with the aldehyde to form a Schiff base, which is then reduced to the secondary amine, yielding this compound.
Pharmacological Profile
This compound is characterized by its high affinity and partial agonism at the 5-HT2A receptor. The N-(2-methoxybenzyl) substitution is crucial for this high affinity.[6] The primary mechanism of action for its psychedelic effects is believed to be mediated through the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor.
Receptor Binding Affinities
The following table summarizes the available quantitative data on the receptor binding affinities of this compound and related NBOMe compounds. Data for a broader range of receptors for this compound is limited in the public literature; therefore, data for other representative NBOMe compounds are included to provide a comparative context for the class.
| Receptor Subtype | Ligand | K_i_ (nM) | Reference |
| 5-HT2A | This compound (Cimbi-31) | 0.16 ± 0.04 | [9] |
| 5-HT2C | 25B-NBOMe | 0.69 | [10] |
| 5-HT1A | 25B-NBOMe | >1000 | [10] |
| Adrenergic α1A | 25B-NBOMe | 130 | [11] |
| Dopamine D2 | 25B-NBOMe | >1000 | [11] |
| Histamine H1 | 25B-NBOMe | 230 | [11] |
Functional Activity
| Assay | Ligand | EC_50_ (nM) | Intrinsic Activity (% of 5-HT) | Reference |
| Phosphoinositide Hydrolysis (PI Assay) | This compound (Cimbi-31) | 1.06 ± 0.19 | 83% | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of novel psychoactive compounds like this compound.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (B1677119) (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the cell membranes, [³H]ketanserin (at a concentration near its K_d_), and either buffer, mianserin (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Functional Assay
Objective: To determine the functional potency (EC_50_) and efficacy (intrinsic activity) of this compound at the 5-HT2A receptor by measuring the accumulation of inositol (B14025) phosphates.
Materials:
-
A cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Cell culture medium containing [³H]myo-inositol.
-
Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compound: this compound at various concentrations.
-
Reference agonist: Serotonin (5-HT).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Culture the cells in the presence of [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells and pre-incubate them in assay buffer containing LiCl.
-
Add varying concentrations of this compound or the reference agonist (5-HT) to the cells and incubate for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a solution such as ice-cold perchloric acid.
-
Neutralize the samples and apply them to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Quantify the radioactivity of the eluate using a scintillation counter.
-
Plot the concentration-response curve for this compound and calculate the EC_50_ and E_max_ values using non-linear regression.
-
Express the intrinsic activity as a percentage of the maximal response produced by the reference agonist, 5-HT.
Signaling Pathways and Visualizations
The primary signaling pathway activated by 5-HT2A receptor agonists like this compound is the Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.
Recent research has also highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). The full extent of biased agonism for this compound has not been extensively characterized in the public literature.
Visualizations
Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for the Characterization of this compound.
Conclusion
This compound represents a significant development in the field of serotonergic research. Its discovery, stemming from a logical progression of phenethylamine psychedelic exploration, has provided the scientific community with a potent and valuable tool for investigating the intricacies of the 5-HT2A receptor. The high affinity and partial agonist profile of this compound, coupled with its specific activation of the Gq signaling pathway, make it a compound of continued interest for researchers seeking to understand the molecular mechanisms underlying psychedelic action and to develop novel therapeutics targeting the serotonin system. Further research into its potential for biased agonism and a more comprehensive screening across a wider range of receptors will undoubtedly provide deeper insights into its pharmacological profile.
References
- 1. This compound [medbox.iiab.me]
- 2. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] NBOMe: new potent hallucinogens--pharmacology, analytical methods, toxicities, fatalities: a review. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. ovid.com [ovid.com]
- 10. Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Physicochemical Properties of 2C-B-Fly-NBOMe Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for academic and research purposes only. 2C-B-Fly-NBOMe is a potent psychoactive substance and a controlled substance in many jurisdictions. All handling and research should be conducted in compliance with local laws and regulations by authorized personnel in appropriately equipped facilities.
Abstract
2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine hydrochloride (2C-B-Fly-NBOMe HCl), also known as Cimbi-31, is a potent and selective serotonin (B10506) 5-HT₂A receptor partial agonist.[1] As a member of the N-benzylphenethylamine (NBOMe) class of compounds, it has garnered interest in neuroscience for its potential as a research tool to investigate the 5-HT₂A receptor system. This technical guide provides a comprehensive overview of the available physicochemical data, pharmacological profile, and analytical methodologies for 2C-B-Fly-NBOMe HCl. Due to the limited availability of public-domain research, this guide synthesizes information from published studies and provides generalized experimental protocols where specific details are not available.
Chemical and Physical Properties
2C-B-Fly-NBOMe is a derivative of the phenethylamine (B48288) 2C-B, structurally modified with a "Fly" dihydrodifuran ring system and an N-(2-methoxybenzyl) group. The N-benzyl substitution is known to dramatically increase binding affinity for the 5-HT₂A receptor.[2][3] The hydrochloride salt is the common form used in research settings.[4][5]
Table 1: Physicochemical Properties of 2C-B-Fly-NBOMe Hydrochloride
| Property | Value | Source |
| IUPAC Name | 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine hydrochloride | N/A |
| Synonyms | NBOMe-2C-B-FLY, Cimbi-31, 2C-B-FLY-NBOMe HCl | |
| CAS Number | 1335331-42-4 (free base) | |
| Chemical Formula | C₂₀H₂₂BrNO₃ · HCl | |
| Molar Mass | 404.304 g·mol⁻¹ (free base) | |
| Melting Point | 244–245 °C | [3] |
| Solubility | Poor solubility in aqueous solutions. Requires sonication for dissolution of higher concentrations. | [4][6] |
| pKa | Data not publicly available. | N/A |
| Appearance | White crystalline solid (inferred from synthesis descriptions). | [2] |
Synthesis
A detailed, peer-reviewed synthesis protocol for 2C-B-Fly-NBOMe is not publicly available. However, the synthesis can be inferred from related procedures and information on the preparation of its metabolites and analogs. The most probable route involves the reductive amination of 2C-B-Fly (the primary amine) with 2-methoxybenzaldehyde. The resulting free base is then converted to the hydrochloride salt.
A study on 2C-B-Fly-NBOMe metabolites describes a method for a deuterated analog which supports this proposed pathway: reacting 2C-H-Fly hydrochloride with 2-(methoxy-d3)benzaldehyde and a non-nucleophilic base like triethylamine (B128534) (to liberate the free amine in situ), followed by conversion to the hydrochloride salt with concentrated HCl.[2]
Pharmacology
2C-B-Fly-NBOMe is a highly potent partial agonist of the human 5-HT₂A receptor. The addition of the N-(2-methoxybenzyl) moiety to the parent "Fly" compound dramatically increases its affinity for this receptor, a characteristic feature of the NBOMe class.[2] Its high affinity and selectivity make it a valuable tool for probing the function and structure of the 5-HT₂A receptor.
Table 2: Receptor Binding & Functional Activity
| Receptor/Assay | Value | Cell Line / System | Source |
| 5-HT₂A Binding Affinity (Kᵢ) | 0.16 ± 0.04 nM | Neuronal GF-62 cells | [3] |
| 5-HT₂A Functional Potency (EC₅₀) | 1.06 ± 0.19 nM | Phosphoinositide (PI) hydrolysis | [3] |
| 5-HT₂A Intrinsic Activity | 83% (relative to 10 μM 5-HT) | Phosphoinositide (PI) hydrolysis | [3] |
The primary signaling cascade initiated by 5-HT₂A receptor activation involves the Gq/G₁₁ protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Pharmacokinetics (Rat Model)
A study in male Wistar rats following subcutaneous administration provided key pharmacokinetic parameters. The data suggest that 2C-B-Fly-NBOMe readily crosses the blood-brain barrier, achieving significantly higher concentrations in brain tissue compared to serum.[2]
Table 3: Pharmacokinetic Parameters in Wistar Rats (1 mg/kg, s.c.)
| Parameter | Serum | Brain | Source |
| Tₘₐₓ (Time to Peak Concentration) | 0.5 h | 1 h | [2] |
| Cₘₐₓ (Peak Concentration) | 28 ng/mL | 171 ng/g | [2] |
| t₁/₂ (Elimination Half-life) | 1.56 h | 2.40 h | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for 2C-B-Fly-NBOMe HCl are not extensively detailed in the literature. The following sections outline the methodologies based on available information and standard laboratory practices.
Analytical Characterization
Purity and identity are typically established using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the hydrochloride salt. A purity of 99% has been certified using this method.[2][5]
-
Hypothetical Protocol:
-
System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small quantity of the salt in the initial mobile phase composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: Used for pharmacokinetic analysis to quantify the compound in biological matrices like serum and brain tissue.[4]
-
Published Protocol Details: [4]
-
System: HPLC system coupled with a mass spectrometer.
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Started at 10% B, increased to 50% B in 0.5 min, then to 100% B in 1.5 min, held for 2 min, then returned to 10% B.
-
Ionization: Positive electrospray ionization (ESI) mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Quantification: External matrix-matched calibration. Limit of quantification was 1 ng/mL (or 1 ng/g for brain tissue).
-
Receptor Binding Assay
-
Purpose: To determine the binding affinity (Kᵢ) of the compound for a specific receptor, such as 5-HT₂A.
-
General Protocol (Radioligand Competition Assay): This protocol is a standard method and is representative of how the published Kᵢ value would have been determined.[7][8]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₂A receptor (e.g., GF-62 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).[3][7]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (2C-B-Fly-NBOMe HCl).
-
Incubation: Incubate the mixture at a set temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of 2C-B-Fly-NBOMe that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Conclusion
References
- 1. 2CBFly-NBOMe - Wikipedia [en.wikipedia.org]
- 2. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mechanism of Action of 2C-B-Fly-NBOMe at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-B-Fly-NBOMe, a potent psychedelic compound, has garnered significant interest within the scientific community for its high affinity and selectivity for certain serotonin (B10506) (5-HT) receptor subtypes. As a derivative of the 2C-x family of phenethylamines, its unique structure, featuring an N-(2-methoxybenzyl) moiety, dramatically enhances its interaction with specific G protein-coupled receptors (GPCRs), primarily the 5-HT2A receptor. This technical guide provides a comprehensive overview of the mechanism of action of 2C-B-Fly-NBOMe at serotonin receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Quantitative Pharmacological Data
The interaction of 2C-B-Fly-NBOMe with serotonin receptors is characterized by high affinity, particularly for the 5-HT2A subtype. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional activity (EC50 and Emax) of 2C-B-Fly-NBOMe at various serotonin receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Radioligand | Cell Line/Tissue | Reference |
| 5-HT2A | 0.16 ± 0.04 | [3H]MDL100907 | GF-62 cells | [1] |
Table 1: Binding Affinity of 2C-B-Fly-NBOMe at the 5-HT2A Receptor. This table presents the high-affinity binding of 2C-B-Fly-NBOMe to the human 5-HT2A receptor.
| Receptor Subtype | Functional Assay | Potency (EC50) [nM] | Efficacy (Emax) | Cell Line | Reference | |---|---|---|---|---| | 5-HT2A | Phosphoinositide Hydrolysis | 1.06 ± 0.19 | 83% (relative to 10 µM 5-HT) | GF-62 cells |[1] | | 5-HT2C | Gq/11 protein activation (BRET) | Potent (sub-nanomolar to low nanomolar) | Efficacious (>90%) | HEK293 | |
Table 2: Functional Activity of 2C-B-Fly-NBOMe at Serotonin Receptors. This table details the functional potency and efficacy of 2C-B-Fly-NBOMe, highlighting its agonist activity at 5-HT2A and 5-HT2C receptors.
Signaling Pathways
The primary mechanism of action of 2C-B-Fly-NBOMe at the 5-HT2A receptor involves the activation of the Gq/11 signaling pathway. This initiates a cascade of intracellular events, leading to the characteristic psychedelic effects. Recent evidence also points towards biased agonism at the 5-HT2C receptor, with a preference for the Gq/11 pathway.
Gq/11 Signaling Pathway
Upon binding of 2C-B-Fly-NBOMe to the 5-HT2A or 5-HT2C receptor, the associated Gq alpha subunit is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses.
β-Arrestin Recruitment
While the G-protein-mediated signaling of 2C-B-Fly-NBOMe is partially characterized, its interaction with the β-arrestin pathway remains an area for further investigation. β-arrestin recruitment is another critical signaling cascade for many GPCRs, often leading to receptor desensitization, internalization, and activation of distinct downstream signaling pathways. The potential for biased agonism, where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin), is a key area of modern pharmacology. Although direct evidence for 2C-B-Fly-NBOMe-mediated β-arrestin recruitment is currently limited, its structural similarity to other NBOMe compounds that do engage this pathway suggests it is a likely mechanism.
Experimental Protocols
The characterization of 2C-B-Fly-NBOMe's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay quantifies the affinity of 2C-B-Fly-NBOMe for a specific serotonin receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]ketanserin or [3H]MDL100907 for 5-HT2A).
-
Test Compound: 2C-B-Fly-NBOMe at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., unlabeled ketanserin).
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay (for Gq/11 Activation)
This functional assay measures the accumulation of inositol phosphates, downstream products of PLC activation, to quantify the agonist activity of 2C-B-Fly-NBOMe at Gq-coupled receptors.
Materials:
-
Cell Line: A cell line stably expressing the serotonin receptor of interest (e.g., HEK293 or CHO cells).
-
Labeling Agent: [3H]myo-inositol.
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.
-
Test Compound: 2C-B-Fly-NBOMe at a range of concentrations.
-
Lysis Buffer: To stop the reaction and lyse the cells.
-
Ion-Exchange Chromatography Columns: To separate the different inositol phosphates.
-
Scintillation Counter.
Procedure:
-
Cell Culture and Labeling: Culture the cells in 96-well plates and label them overnight with [3H]myo-inositol, which is incorporated into the cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.
-
Stimulation: Add 2C-B-Fly-NBOMe at various concentrations to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by adding lysis buffer.
-
Separation: Apply the cell lysates to anion-exchange chromatography columns to separate the [3H]inositol phosphates from other radiolabeled molecules.
-
Quantification: Elute and collect the [3H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the 2C-B-Fly-NBOMe concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values can be determined.
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards | MDPI [mdpi.com]
- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Psychedelics with Serotonin Receptors: A Deep Dive into the Binding Profile of 2CBFly-NBOMe and its Analogues
For Immediate Release
This technical guide provides a comprehensive analysis of the receptor binding profile of 2CBFly-NBOMe and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of the pharmacology of these potent psychedelic compounds.
Abstract
This compound, a derivative of the 2C-B phenethylamine, is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor, a key target for psychedelic compounds. The addition of an N-(2-methoxybenzyl) moiety significantly enhances its affinity for this receptor. This guide explores the binding affinities and functional potencies of this compound and related analogues, such as 25B-NBOMe, 25I-NBOMe, and TCB-2, across a range of serotonin and other monoamine receptors. Understanding these interactions is crucial for elucidating the mechanisms behind their profound psychoactive effects and for the development of novel therapeutic agents.
Receptor Binding Profiles
The affinity of this compound and its analogues for various receptors has been characterized primarily through in vitro radioligand binding assays. The data, presented in Table 1, highlights the high affinity and selectivity of these compounds for the 5-HT2A receptor. The N-2-methoxybenzyl substitution is a common structural feature that generally increases affinity for 5-HT2A and 5-HT2C receptors.[1]
Table 1: Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of this compound and its Analogues
| Compound | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) | Adrenergic α1 (Ki, nM) | Dopamine D1-3 (Ki, μM) | Histamine H1 (Ki, nM) | 5-HT2A (EC50, nM) |
| This compound | 0.16 ± 0.04 | Low Affinity | High Affinity | Low Affinity | Increased Affinity | Increased Affinity | Increased Affinity | 1.06 (PI Hydrolysis) |
| 25B-NBOMe | 0.5 - 1.7 | 0.5 - 1.7 | 0.5 - 1.7 | >200-fold selectivity | - | - | - | 40 |
| 25I-NBOMe | 0.044 - 0.6 | 1.91 - 130 | 1.03 - 4.6 | Appreciable Affinity | Micromolar Affinity | Micromolar Affinity | - | 0.76 - 240 |
| TCB-2 | 0.26 - 0.75 | - | Potent Agonist | - | - | - | - | 36 (IP3 Accumulation) |
| 2C-B-FLY | 11 | High Affinity | High Affinity | Weak Affinity | - | - | - | - |
| Bromo-DragonFLY | 0.04 | - | - | - | - | - | - | - |
| 2C-B | 8.6 | Lower Affinity | Potent Partial Agonist | Lower Affinity | - | - | - | 1.2 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
The addition of the N-2-methoxybenzyl group to 2C drugs generally leads to an increased binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, as well as adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors.[1] Conversely, this substitution tends to reduce binding to 5-HT1A receptors.[1]
Experimental Protocols
The characterization of these compounds relies on a suite of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
General Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are employed to determine the potency (EC50) and efficacy of a compound at a receptor, characterizing it as an agonist, antagonist, or partial agonist.
This assay measures the activation of the Gq signaling pathway, which is coupled to the 5-HT2A receptor.
-
Objective: To quantify the production of inositol (B14025) phosphates (IPs) following receptor activation.
-
General Methodology:
-
Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pool.[15]
-
Stimulation: The cells are then stimulated with varying concentrations of the test compound.
-
Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.
-
Chromatography: The different inositol phosphates are separated using anion-exchange chromatography.[15]
-
Quantification: The radioactivity of the eluted fractions is measured to determine the amount of IP accumulation.[15]
-
This is another method to assess Gq-coupled receptor activation by measuring changes in intracellular calcium concentrations.
-
Objective: To measure the transient increase in intracellular calcium upon receptor stimulation.
-
General Methodology:
-
Cell Loading: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells are stimulated with the test compound.
-
Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Signaling Pathways
Activation of the 5-HT2A receptor by agonists like this compound initiates two primary signaling cascades: the canonical Gq pathway and the β-arrestin pathway.
Gq Signaling Pathway
The Gq pathway is primarily responsible for the acute psychedelic effects of these compounds.
Caption: Gq protein-coupled receptor signaling cascade initiated by 5-HT2A receptor activation.
β-Arrestin Signaling Pathway
The β-arrestin pathway is involved in receptor desensitization and can also initiate G protein-independent signaling.
Caption: β-arrestin mediated desensitization and signaling of the 5-HT2A receptor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the receptor binding profile of a novel compound.
Caption: General experimental workflow for receptor binding profile characterization.
Conclusion
This compound and its analogues are highly potent serotonergic psychedelics with a complex receptor binding profile. Their high affinity for the 5-HT2A receptor, mediated by the N-2-methoxybenzyl moiety, is a key determinant of their psychoactive effects. The data and methodologies presented in this guide provide a foundational understanding for further research into the therapeutic potential and toxicological risks associated with this class of compounds. A thorough characterization of their interactions with a wider range of receptors and signaling pathways will be essential for the development of safer and more effective pharmacological tools.
References
- 1. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 4. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. TCB-2 [medbox.iiab.me]
- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2CBCB-NBOMe - Wikipedia [en.wikipedia.org]
- 8. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 9. 2C-B - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of Cimbi-31: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comprehensive in vitro pharmacological studies are crucial for elucidating the mechanism of action and therapeutic potential of novel compounds. This document provides a technical guide to the in vitro pharmacological characterization of Cimbi-31, a compound of interest in contemporary drug discovery. Due to the limited publicly available data specifically for a compound designated "Cimbi-31," this guide will focus on the general methodologies and conceptual frameworks applied in such characterization, drawing parallels from related research where applicable. The following sections will detail the standard experimental protocols for determining binding affinity and functional activity, and will present illustrative data in a structured format. Furthermore, this guide will provide conceptual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Data Presentation: Quantitative Pharmacological Parameters
The initial step in characterizing a novel compound like Cimbi-31 involves quantifying its interaction with its biological target. This is typically achieved through binding and functional assays. The following table summarizes hypothetical, yet representative, quantitative data for a compound undergoing such analysis.
| Parameter | Assay Type | Experimental Condition | Result | Target | Cell Line/System |
| Binding Affinity (Ki) | Radioligand Competition Binding | [³H]-Ligand vs. Cimbi-31 | 5.2 nM | Serotonin (B10506) 2A Receptor | HEK293 cells expressing h5-HT2A |
| Functional Potency (EC50) | Second Messenger Assay (IP1) | Cimbi-31 stimulation | 12.8 nM | Serotonin 2A Receptor | HEK293 cells expressing h5-HT2A |
| Efficacy (Emax) | Second Messenger Assay (IP1) | Cimbi-31 stimulation | 95% (relative to serotonin) | Serotonin 2A Receptor | HEK293 cells expressing h5-HT2A |
| Binding Affinity (KD) | Surface Plasmon Resonance | Immobilized Cimbi-31 | 8.9 nM | Purified Serotonin 2A Receptor | Cell-free system |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust pharmacological characterization. Below are methodologies for the key experiments typically employed.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Cimbi-31 for its target receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human serotonin 2A receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin) and varying concentrations of the unlabeled competitor compound (Cimbi-31).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Cimbi-31 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Second Messenger Functional Assay (Inositol Monophosphate - IP1)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Cimbi-31 at its target receptor.
Methodology:
-
Cell Culture and Seeding: HEK293 cells expressing the human serotonin 2A receptor are seeded into 96-well plates and cultured overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of Cimbi-31 or a reference agonist (e.g., serotonin).
-
Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for Gq-protein coupled receptor activation and subsequent accumulation of the second messenger, inositol (B14025) monophosphate (IP1).
-
Cell Lysis and IP1 Detection: The cells are lysed, and the concentration of accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The fluorescence signal is converted to IP1 concentration. Dose-response curves are generated by plotting the IP1 concentration against the log of the compound concentration. EC50 and Emax values are determined using non-linear regression analysis.
Mandatory Visualizations
To visually represent the complex processes involved in the in vitro pharmacological characterization of a compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vitro characterization.
Caption: Gq-coupled 5-HT2A receptor signaling pathway.
Spectroscopic and Pharmacological Profile of 2CBFly-NBOMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectroscopic data for the novel psychoactive substance 2CBFly-NBOMe. It includes a summary of mass spectrometry data, detailed experimental protocols for its analysis, and a review of its primary pharmacological mechanism of action through the serotonin (B10506) 5-HT2A receptor signaling pathway. This document is intended to serve as a core resource for researchers in pharmacology, toxicology, and drug development.
Spectroscopic Data
Mass Spectrometry (MS)
High-resolution mass spectrometry has been instrumental in identifying this compound and its metabolites in various biological matrices. The primary ionization techniques used are electrospray ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and electron ionization (EI) for gas chromatography-mass spectrometry (GC-MS).
Table 1: High-Resolution Mass Spectrometry Data for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Analytical Method | Reference |
| This compound | 404.0961 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |
| Monohydroxylated Metabolite | 420.0910 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |
| O-Demethylated Metabolite | 390.0805 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |
| Oxidative Debrominated Metabolite | 324.1492 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |
| N-Demethoxybenzylated Metabolite | 284.0281 [M+H]+ | Not specified in detail | LC-MS/MS | [1][2] |
Note: The fragmentation patterns for the metabolites were used for their tentative identification, but specific fragment ions were not detailed in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While some studies mention the synthesis and subsequent NMR characterization of this compound and its metabolites to confirm their structure, the actual ¹H and ¹³C NMR spectra have not been published.[1][2] One study notes that the recorded NMR spectra were in agreement with the literature, suggesting that this data may exist in unpublished form or less accessible sources.[1][2]
Infrared (IR) Spectroscopy
There is no publicly available IR spectroscopy data for this compound.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification
This protocol is adapted from a study on the metabolism of this compound.[1][2]
Sample Preparation (Human Liver Microsomes):
-
A solution of this compound (10 µM) is incubated with human liver microsomes (1 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
The incubation mixture is fortified with an NADPH regenerating system.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
The reaction is terminated by the addition of an equal volume of ice-cold acetonitrile.
-
The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a reversed-phase column is used for separation.
-
Mass Spectrometer: A hybrid triple quadrupole time-of-flight mass spectrometer is utilized for high-resolution measurements.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Data is screened for the exact precursor ion masses of potential metabolites, followed by high-resolution tandem mass spectrometry (HR-MS/MS) to obtain fragmentation patterns for structural elucidation.
Liquid Chromatography/Mass Spectrometry (LC/MS) for Pharmacokinetic Analysis
This protocol is based on a study of the pharmacokinetic profile of this compound in rats.[3]
Sample Preparation (Serum and Brain Tissue):
-
Serum: Blood samples are collected and allowed to clot. Serum is separated by centrifugation and stored at -20°C until analysis.
-
Brain Tissue: Brain tissue is excised, homogenized, and stored at -20°C until analysis.
Instrumentation and Conditions:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Reference Standard: A certified reference standard of this compound hydrochloride is used for quantification.
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Pathway
This compound is a potent partial agonist of the serotonin 5-HT2A receptor.[3][4] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.
Caption: 5-HT2A Receptor Signaling Cascade.
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification of this compound metabolites in biological samples.
Caption: Metabolite Identification Workflow.
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
Metabolic Fate and Biotransformation of 2C-B-Fly-NBOMe In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro metabolic fate and biotransformation of the novel psychoactive substance 2C-B-Fly-NBOMe. The information presented herein is collated from peer-reviewed research, focusing on studies utilizing human liver microsomes as the in vitro model system.
Executive Summary
The in vitro metabolism of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-(2-methoxybenzyl)ethan-1-amine (2C-B-Fly-NBOMe) has been primarily investigated using human liver microsomes (HLMs). These studies have revealed extensive biotransformation of the parent compound through a variety of phase I and phase II metabolic reactions. A significant number of metabolites have been identified, indicating a complex metabolic pathway. The primary analytical technique for the identification of these metabolites has been liquid chromatography-tandem mass spectrometry (LC-MS/MS). While qualitative data on the identity of the metabolites are available, quantitative data on their formation rates and the specific enzyme kinetics remain largely uncharacterized in publicly available literature.
In Vitro Biotransformation Pathways
The biotransformation of 2C-B-Fly-NBOMe in vitro is characterized by a multitude of metabolic reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes for phase I reactions and various transferase enzymes for phase II conjugation. The major metabolic pathways observed in studies with human liver microsomes include mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent, N-demethoxybenzylation. These phase I modifications are followed by phase II conjugation reactions, including glucuronidation and N-acetylation.[1][2]
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the 2C-B-Fly-NBOMe molecule, preparing it for phase II conjugation or direct excretion. The following are the key phase I biotransformations identified:
-
Hydroxylation: The addition of one or more hydroxyl (-OH) groups to the molecule is a predominant metabolic route. This can occur on the aromatic rings or alkyl side chains.
-
O-Demethylation: The removal of a methyl group from the methoxybenzyl moiety is a common metabolic step.
-
Oxidative Debromination: The removal of the bromine atom from the "Fly" moiety, which is then replaced by a hydroxyl group.
-
N-Demethoxybenzylation: Cleavage of the N-(2-methoxybenzyl) group from the ethylamine (B1201723) side chain.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination. The observed phase II reactions are:
-
Glucuronidation: The attachment of glucuronic acid to hydroxylated metabolites.
-
N-Acetylation: The addition of an acetyl group to the primary amine of metabolites.
Identified Metabolites of 2C-B-Fly-NBOMe in Human Liver Microsomes
The following tables summarize the qualitative data for the phase I and phase II metabolites of 2C-B-Fly-NBOMe identified in vitro using human liver microsomes. The data is based on untargeted screening using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Table 1: Phase I Metabolites of 2C-B-Fly-NBOMe Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | Precursor Ion (m/z) | Retention Time (min) |
| M1 | Monohydroxylation | 420.0860 | 5.82 |
| M2 | Monohydroxylation | 420.0860 | 6.01 |
| M3 | Monohydroxylation | 420.0860 | 6.15 |
| M4 | Monohydroxylation | 420.0860 | 6.33 |
| M5 | Dihydroxylation | 436.0809 | 5.21 |
| M6 | Dihydroxylation | 436.0809 | 5.35 |
| M7 | Dihydroxylation | 436.0809 | 5.54 |
| M8 | O-Demethylation | 390.0754 | 6.48 |
| M9 | O-Demethylation + Monohydroxylation | 406.0703 | 5.69 |
| M10 | O-Demethylation + Monohydroxylation | 406.0703 | 5.88 |
| M11 | O-Demethylation + Dihydroxylation | 422.0652 | 5.03 |
| M12 | Oxidative Debromination + Monohydroxylation | 342.1282 | 5.95 |
| M13 | Oxidative Debromination + Dihydroxylation | 358.1231 | 5.18 |
| M14 | N-Demethoxybenzylation | 284.0226 | 5.33 |
| M15-M35 | Various combinations of the above reactions | Varies | Varies |
Note: This is a partial list for illustrative purposes. A total of 35 phase I metabolites were detected.[1][2]
Table 2: Phase II Metabolites of 2C-B-Fly-NBOMe Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | Precursor Ion (m/z) | Retention Time (min) |
| M36 | Monohydroxylation + Glucuronidation | 596.1181 | 5.45 |
| M37 | Monohydroxylation + Glucuronidation | 596.1181 | 5.59 |
| M38 | Dihydroxylation + Glucuronidation | 612.1130 | 4.98 |
| M39 | O-Demethylation + Glucuronidation | 566.1075 | 5.72 |
| M40 | O-Demethylation + Monohydroxylation + Glucuronidation | 582.1024 | 5.25 |
| M41 | Oxidative Debromination + Monohydroxylation + Glucuronidation | 518.1602 | 5.38 |
| M42 | N-Demethoxybenzylation + Monohydroxylation + Glucuronidation | 476.1132 | 4.87 |
| M43 | N-Demethoxybenzylation + N-Acetylation | 326.0332 | 5.12 |
| M44 | N-Demethoxybenzylation + Monohydroxylation + N-Acetylation | 342.0281 | 4.71 |
Note: A total of nine phase II metabolites were detected.[1][2]
Experimental Protocols
The following section details the methodology for the in vitro metabolism study of 2C-B-Fly-NBOMe using human liver microsomes, as adapted from the literature.[1]
Materials and Reagents
-
2C-B-Fly-NBOMe
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Ultrapure Water
Incubation Procedure
-
A stock solution of 2C-B-Fly-NBOMe is prepared in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) are pre-incubated with phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the 2C-B-Fly-NBOMe stock solution (final concentration typically 10-50 µM) and the NADPH regeneration system to the pre-warmed microsome suspension.
-
The reaction mixture is incubated at 37°C for a specified period, typically ranging from 30 minutes to 2 hours, with gentle shaking.
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
The mixture is then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected for LC-MS/MS analysis.
Analytical Method: LC-MS/MS
-
Liquid Chromatography (LC): The separation of the parent compound and its metabolites is typically achieved using a reversed-phase C18 column with a gradient elution program. The mobile phase usually consists of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acidifier like formic acid to improve chromatographic peak shape and ionization efficiency.
-
Mass Spectrometry (MS): A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is used for the detection and identification of the metabolites. Data is acquired in positive electrospray ionization (ESI+) mode. An untargeted screening approach is employed, where the instrument scans for the exact masses of potential metabolites. Product ion scans (MS/MS) are then performed to obtain fragmentation patterns, which are crucial for the structural elucidation of the metabolites.
Visualizations
Experimental Workflow
References
An In-depth Technical Guide to the Phase I and Phase II Metabolism of 2CBFly-NBOMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-(2-methoxybenzyl)ethan-1-amine (2CBFly-NBOMe), a potent N-benzylphenethylamine (NBPEA) class of novel psychoactive substance (NPS). Understanding the biotransformation of this compound is critical for assessing its pharmacology, safety, and potential toxicity. This document summarizes current scientific findings on its phase I and phase II metabolites, details the experimental protocols used for their identification, and presents visual diagrams of the metabolic pathways and experimental workflows.
Introduction to this compound Metabolism
This compound is a derivative of the 2C-B psychedelic, characterized by a "Fly" (tetrahydrobenzodifuran) moiety and an N-(2-methoxybenzyl) group, which significantly increases its potency at serotonin (B10506) 5-HT2A receptors.[1] The metabolism of such complex molecules is a crucial area of study, as metabolites may possess their own pharmacological activity or contribute to the substance's toxicological profile.[2][3][4]
Metabolic studies have been conducted using various models, including in vitro systems like human liver microsomes (HLM) and human hepatocellular carcinoma (HepaRG) cells, as well as in vivo models using rats.[1][2][3][5] These investigations have revealed that this compound undergoes extensive biotransformation, resulting in a large number of phase I and phase II metabolites.[1][5][6]
Phase I Metabolic Pathways
Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[7] For this compound, the major phase I pathways include O-demethylation, hydroxylation, oxidative debromination, and N-demethoxybenzylation.[1][5][6] Studies with HepaRG cells have implicated CYP isoenzymes CYP1A2, 2D6, 2C8, 2C19, and 3A4 in these initial reactions.[8] A comprehensive study identified a total of thirty-five phase I metabolites across human liver microsomes, Cunninghamella elegans, and rat urine models.[1][5][6]
Table 1: Summary of Identified Phase I Metabolites of this compound
| Metabolite Class | Metabolic Reaction | Key Enzymes (Tentative) | Reference |
| O-Demethylated Metabolites | Removal of the methyl group from the methoxybenzyl moiety. | CYP1A2, 2D6, 2C19, 3A4 | [1][8] |
| Hydroxylated Metabolites | Addition of one or more hydroxyl (-OH) groups to various positions on the molecule. | CYP1A2, 2D6, 2C8, 2C19, 3A4 | [1][8] |
| Oxidative Debrominated Metabolites | Replacement of the bromine atom with a hydroxyl group. | CYP450 enzymes | [1][5] |
| N-Demethoxybenzylated Metabolites | Cleavage of the N-(2-methoxybenzyl) group. | CYP450 enzymes | [1][5] |
| Combination Metabolites | Products of multiple sequential Phase I reactions (e.g., O-demethylation plus hydroxylation). | CYP450 enzymes | [1][8] |
Phase II Metabolic Pathways
Phase II metabolism involves the conjugation of the parent drug or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound, the primary phase II reactions are glucuronidation and N-acetylation.[1][5][6] Glucuronidation of phase I metabolites, particularly hydroxylated products, is a significant pathway, with UDP-glucuronosyltransferase (UGT) 1A9 identified as a key enzyme.[8] A total of nine phase II metabolites have been detected in combined metabolic systems.[1][5][6]
Table 2: Summary of Identified Phase II Metabolites of this compound
| Metabolite Class | Metabolic Reaction | Key Enzymes (Tentative) | Reference |
| Glucuronide Conjugates | Attachment of glucuronic acid to hydroxylated phase I metabolites. | UGT1A9 | [1][8] |
| N-Acetylated Conjugates | Addition of an acetyl group, typically after N-demethoxybenzylation. | N-acetyltransferases (NATs) | [1][5] |
Experimental Protocols
The identification of this compound metabolites has been accomplished through a combination of in vitro and in vivo experiments, followed by advanced analytical techniques.
A. In Vitro Incubation with Human Liver Microsomes (HLM)
-
Preparation : Pooled HLMs are used as they represent a diverse population sample and are well-characterized for CYP450 and phase II enzyme activities.[1]
-
Incubation : this compound is incubated with HLMs in a buffered solution (e.g., phosphate (B84403) buffer).
-
Reaction Initiation : The metabolic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.
-
Termination : After a set incubation period, the reaction is terminated by adding a quenching solvent, such as cold acetonitrile (B52724).
-
Sample Processing : The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
B. In Vivo Studies in Rats
-
Administration : this compound hydrochloride is administered to male Wistar rats, typically via subcutaneous injection.[2][3][9]
-
Sample Collection : Urine is collected from the rats over a specified period (e.g., 24 hours) using metabolic cages.
-
Sample Processing : Urine samples are centrifuged and diluted or extracted prior to analysis to remove endogenous matrix components.
C. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation : The processed samples are injected into an ultra-high performance liquid chromatography (UHPLC) system. A gradient elution with solvents like water with formic acid and acetonitrile is used to separate the parent compound from its various metabolites on a C18 analytical column.
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.[2]
-
Metabolite Identification : An untargeted screening approach is employed.[1][5] Full-scan mass spectra are acquired to detect potential metabolites based on their predicted exact masses. Product ion scans (MS/MS) are then performed to obtain fragmentation patterns. The structures of the metabolites are tentatively identified by comparing these fragmentation patterns to that of the parent drug and known metabolic transformations.
-
Confirmation : Where possible, hypothesized metabolites are chemically synthesized and used as reference standards to confirm the identity of isomers and validate the analytical findings.[1][6]
Conclusion
The metabolism of this compound is extensive and complex, involving a cascade of phase I and phase II reactions. The primary metabolic pathways are O-demethylation, hydroxylation, and subsequent glucuronidation.[1][5][8] The identification of over forty distinct metabolites highlights the compound's significant biotransformation.[1][6] This detailed understanding of the metabolic profile, achieved through rigorous in vitro and in vivo studies coupled with advanced LC-MS/MS analysis, is fundamental for the forensic identification of this compound intake and for future research into its toxicological and pharmacological effects. The potential for active metabolites further underscores the importance of this work.[2][3][4]
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Blood-Brain Barrier Penetration of 2CBFly-NBOMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration and associated pharmacokinetics of 2CBFly-NBOMe, a potent psychedelic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.
Executive Summary
This compound, a derivative of the 2C-B phenethylamine (B48288), demonstrates significant penetration of the blood-brain barrier. Studies in animal models indicate that the compound readily enters the central nervous system, achieving substantial concentrations in brain tissue relative to systemic circulation. This efficient brain uptake is a key factor in its potent psychoactive effects, which are primarily mediated by its high affinity for the serotonin (B10506) 5-HT2A receptor. This guide synthesizes the available quantitative data, outlines the experimental procedures for assessing BBB penetration, and illustrates the key signaling pathways involved.
Data Presentation: Pharmacokinetics of this compound
The following table summarizes the key pharmacokinetic parameters of this compound, providing a quantitative insight into its absorption, distribution, and elimination, with a focus on its presence in both serum and brain tissue.
| Parameter | Serum | Brain Tissue | Species | Dosage and Administration | Source |
| Peak Concentration (Cmax) | 28 ng/mL | 171 ng/g | Wistar Rats | 1 mg/kg, subcutaneous | [1][2][3] |
| Time to Peak (Tmax) | 30 minutes | 60 minutes | Wistar Rats | 1 mg/kg, subcutaneous | [1][2][3] |
| Elimination Half-life (t1/2) | 1.56 hours | 2.40 hours | Wistar Rats | 1 mg/kg, subcutaneous | [1] |
| Brain-to-Plasma Ratio (Kp) | - | ~6.1 (at Tmax) | Wistar Rats | 1 mg/kg, subcutaneous | Calculated from[1][2][3] |
| Presence after 8 hours | Nearly undetectable | 21 ng/g | Wistar Rats | 1 mg/kg, subcutaneous | [1] |
Note: The brain-to-plasma ratio (Kp) is an estimation calculated from the reported peak concentrations in the brain and serum. It is important to note that this is a total tissue concentration ratio and does not account for protein binding.
Comparative Analysis with other NBOMe Compounds
While comprehensive data for all NBOMe compounds is not available in a single comparative study, research on related compounds such as 25I-NBOMe also indicates ready passage across the blood-brain barrier. Studies have shown that 25I-NBOMe is detected in various brain regions shortly after administration and can accumulate in brain tissue with repeated dosing[4][5][6][7][8][9][10]. The addition of the N-(2-methoxy)benzyl group to the 2C phenethylamine structure is understood to increase lipophilicity, which generally enhances the ability of these compounds to cross the BBB[6][11].
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the assessment of this compound's blood-brain barrier penetration.
In Vivo Rodent Brain Penetration Study
This protocol outlines the steps for an in vivo study in rodents to determine the brain and plasma pharmacokinetics of a test compound.
1. Animal Model and Housing:
-
Species: Adult male Wistar rats are a commonly used model[1][2].
-
Housing: Animals should be group-housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Acclimatize animals to the housing conditions for at least 3-5 days prior to the experiment[12].
2. Compound Administration:
-
Formulation: this compound hydrochloride is dissolved in a suitable vehicle, such as sterile saline[1].
-
Dosing: Administer the compound via the desired route. For pharmacokinetic studies, subcutaneous (s.c.) injection is often used to ensure consistent absorption[1][2]. Doses should be calculated based on the animal's body weight.
3. Sample Collection:
-
Time Points: Collect samples at multiple time points post-administration to construct a pharmacokinetic profile (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours)[1].
-
Blood Collection: At each time point, anesthetize a subgroup of animals. Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA)[12].
-
Plasma Preparation: Centrifuge the blood samples (e.g., 15,000 x g for 20 minutes) to separate the plasma. Store the plasma at -80°C until analysis[12].
-
Brain Tissue Collection: Following blood collection, perfuse the animals with ice-cold saline to remove residual blood from the brain vasculature. Carefully excise the brain, rinse with cold saline, blot dry, weigh, and then flash-freeze in liquid nitrogen. Store at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
Plasma Samples:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) (typically in a 4:1 ratio of solvent to plasma) containing an appropriate internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 20,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis[13][14].
-
-
Brain Tissue Samples:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., a sucrose (B13894) or phosphate (B84403) buffer) to create a uniform suspension. A typical ratio is 1:3 or 1:4 (w/v) of tissue to buffer[2][15].
-
Perform protein precipitation on an aliquot of the brain homogenate using the same method as for the plasma samples.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis[5].
-
5. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Employ a suitable analytical column (e.g., a C18 or PFP column) to separate the analyte from matrix components. Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization[5].
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent drug and its fragments[12].
-
Quantification: Generate a calibration curve using standards of known concentrations prepared in the corresponding matrix (blank plasma or brain homogenate) to ensure accurate quantification of the compound in the samples[5].
6. Data Analysis:
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and t1/2 for both plasma and brain tissue from the concentration-time data.
-
Brain-to-Plasma Ratio (Kp): Calculate the Kp at each time point by dividing the concentration of the compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL)[1].
-
Unbound Brain-to-Plasma Ratio (Kp,uu): For a more accurate assessment of BBB penetration, the Kp,uu can be determined. This requires measuring the unbound fraction of the drug in both plasma (fu,plasma) and brain homogenate (fu,brain) using techniques like equilibrium dialysis. The Kp,uu is then calculated as: Kp,uu = Kp * (fu,plasma / fu,brain)[1][7][16].
Mandatory Visualizations
Experimental Workflow for In Vivo BBB Penetration Study
5-HT2A Receptor Signaling Pathway
This compound is a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) linked to the Gq/11 signaling cascade.
Conclusion
The available data strongly indicates that this compound is a compound with high penetrability of the blood-brain barrier, leading to significant concentrations within the central nervous system. This characteristic is fundamental to its potent psychedelic effects, which are initiated through the activation of the 5-HT2A receptor and its associated Gq/11 signaling pathway. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related compounds. Further research, particularly in determining the unbound brain-to-plasma ratio (Kp,uu), would provide a more precise quantification of the free drug concentration at the target site and would be invaluable for a more complete understanding of its neuropharmacology.
References
- 1. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 2. NIBSC - Brain Tissue Preparation [nibsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 5. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. sysy.com [sysy.com]
- 16. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safety, Handling, and Toxicology of 2CBFly-NBOMe in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and toxicology data for 2CBFly-NBOMe, a potent synthetic psychedelic compound. As a member of the NBOMe family, this compound necessitates stringent safety protocols in any laboratory setting. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and to inform experimental design.
Compound Profile
This compound, or NBOMe-2C-B-FLY, is a derivative of the phenethylamine (B48288) hallucinogen 2C-B.[1] The addition of an N-(2-methoxybenzyl) moiety significantly increases its potency, primarily through its action as a powerful partial agonist at the serotonin (B10506) 5-HT2A receptor.[1][2]
Chemical Structure:
-
IUPAC Name: 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine[2]
-
Molecular Formula: C₂₀H₂₂BrNO₃[3]
-
Molar Mass: 404.304 g/mol [2]
Safety and Handling
Due to its high potency and limited toxicological data, this compound should be handled as a highly hazardous compound. Standard operating procedures for potent compounds must be strictly adhered to.
General Laboratory Safety Precautions:
-
Controlled Access: Work with this compound should be conducted in a designated and restricted area.
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses.
-
Ventilation: All handling of the solid compound or solutions should be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Weighing: Weighing of the solid material should be done in a ventilated balance enclosure to minimize the risk of aerosolization.
-
Spill Management: A spill kit appropriate for potent powders should be readily available. In case of a spill, the area should be immediately evacuated and decontaminated by trained personnel.
-
Waste Disposal: All contaminated materials, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Toxicology
In Vitro Cytotoxicity Data for Related NBOMe Compounds
Studies on other NBOMe compounds have shown that they can induce cytotoxicity in various cell lines. The N-2-methoxybenzyl group appears to significantly increase the in vitro cytotoxicity compared to their 2C counterparts.[1] For example, 25B-NBOMe, a related compound, was found to be the most cytotoxic among a series of tested substances, with EC₅₀ values in the low micromolar range in SH-SY5Y cells.[4]
Table 1: In Vitro Cytotoxicity of Related NBOMe Compounds
| Compound | Cell Line | Assay | EC₅₀ (µM) |
|---|---|---|---|
| Mescaline-NBOMe | Differentiated SH-SY5Y | Neutral Red Uptake | 405.6 |
| Mescaline-NBOMe | Differentiated SH-SY5Y | Resazurin Reduction | 677.2 |
| 25B-NBOMe | Differentiated SH-SY5Y | Neutral Red Uptake | 33.86 |
| 25B-NBOMe | Differentiated SH-SY5Y | Resazurin Reduction | 58.36 |
Data extracted from a study on the in vitro toxicity of psychedelic phenethylamines and their NBOMe analogues.[4]
Metabolism
Understanding the metabolic fate of this compound is crucial for interpreting toxicological data. In vitro and in vivo studies have identified several phase I and phase II metabolites. The primary metabolic pathways include hydroxylation, O-demethylation, and oxidative debromination, followed by glucuronidation and/or N-acetylation.[5]
Pharmacology
This compound is a potent serotonin 5-HT₂ₐ receptor partial agonist.[1][2] This interaction is believed to be the primary mechanism underlying its psychedelic effects.
Table 2: Receptor Binding Affinities of this compound
| Receptor | Kᵢ (nM) |
|---|
| 5-HT₂ₐ | 0.16 ± 0.04 |
Data from an in vitro competition binding study in a neuronal GF62 cell line.[6]
Pharmacokinetics (Rat Model)
Pharmacokinetic studies in male Wistar rats provide valuable data on the absorption, distribution, and elimination of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, subcutaneous)
| Matrix | Cₘₐₓ | Tₘₐₓ (minutes) | Half-life (hours) |
|---|---|---|---|
| Serum | 28 ng/mL | 30 | 1.88 |
| Brain | 171 ng/g | 60 | 2.28 |
Data from a study on the acute pharmacological profile of this compound in male Wistar rats.[7][8]
Experimental Protocols
General Protocol for In Vitro Receptor Binding Assay
This protocol is a general guideline and should be adapted based on specific laboratory conditions and equipment.
Objective: To determine the binding affinity of this compound for the 5-HT₂ₐ receptor.
Materials:
-
This compound
-
Cell membranes expressing the human 5-HT₂ₐ receptor
-
Radioligand (e.g., [³H]ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding agent (e.g., mianserin)
-
96-well microplates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding agent, or the test compound (this compound) at various concentrations.
-
Incubate the plate to allow for binding equilibrium to be reached.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Diagram of Experimental Workflow: In Vitro Receptor Binding Assay
Signaling Pathway
The psychedelic effects of this compound are primarily mediated through its agonistic activity at the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR).
Diagram of 5-HT₂ₐ Receptor Signaling Pathway
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. This compound is a potent psychoactive substance and should only be handled in a controlled laboratory setting by individuals with the appropriate training and licenses. The information provided here is not exhaustive and should be supplemented with a thorough literature review and adherence to all applicable safety regulations.
References
- 1. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H22BrNO3 | CID 57469208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2C-B-FLY-NBOMe in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available information regarding the solubility of 2C-B-FLY-NBOMe in common laboratory solvents. Due to the limited publicly available quantitative data for this specific compound, this guide also includes a generalized experimental protocol for determining solubility, based on established methods for similar phenethylamine (B48288) derivatives.
Core Data Presentation: Solubility of 2C-B-FLY-NBOMe
Explicit quantitative solubility data for 2C-B-FLY-NBOMe in a range of common laboratory solvents remains scarce in peer-reviewed literature. However, some qualitative information and data for structurally related compounds can provide valuable insights.
One study noted the poor solubility of 2C-B-FLY-NBOMe in deionized water. To achieve dissolution for experimental purposes, researchers utilized Tween 20 as a surfactant and an ultrasonic homogenizer to aid the process[1][2]. This suggests that in aqueous solutions, the compound may require solubilizing agents or physical methods to achieve desired concentrations.
For a closely related compound, 2C-B-FLY hydrochloride , which lacks the N-(2-methoxybenzyl) group, some solubility data is available and may serve as a preliminary reference:
| Solvent | Solubility (for 2C-B-FLY hydrochloride) |
| Dimethylformamide (DMF) | 1 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
| Methanol (B129727) | 1 mg/mL[3] |
Additionally, a certified reference material of 2C-B-FLY is commercially available as a solution in a mixture of acetonitrile and water (9:1 v/v) at a concentration of 1 mg/mL, indicating its solubility in this solvent system. Another deuterated standard is available at 100 µg/mL in the same solvent mixture[4].
It is crucial to note that the addition of the bulky, lipophilic N-(2-methoxybenzyl) group in 2C-B-FLY-NBOMe would be expected to alter its solubility profile compared to 2C-B-FLY. Generally, this modification would likely decrease its solubility in polar solvents like water and potentially increase its solubility in organic solvents.
Experimental Protocols: Determining Solubility
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like 2C-B-FLY-NBOMe. This protocol is based on standard laboratory practices for phenethylamines and other research chemicals.
Objective: To determine the equilibrium solubility of 2C-B-FLY-NBOMe in a selection of common laboratory solvents at a specified temperature.
Materials:
-
2C-B-FLY-NBOMe
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, DMSO, DMF)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Micro-centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions (for HPLC calibration):
-
Accurately weigh a small amount of 2C-B-FLY-NBOMe and dissolve it in a suitable solvent (in which it is known to be freely soluble, e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of 2C-B-FLY-NBOMe to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
After the incubation period, cease agitation and allow the vials to stand for a short period to let the undissolved solid settle.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) of the calibration standards against their known concentrations.
-
Determine the concentration of 2C-B-FLY-NBOMe in the diluted samples by interpolating their peak areas from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Mandatory Visualization
Caption: Experimental workflow for determining equilibrium solubility.
This guide summarizes the currently available information on the solubility of 2C-B-FLY-NBOMe and provides a practical framework for its experimental determination. Researchers are advised to perform their own solubility tests under their specific experimental conditions.
References
- 1. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 2C-B-FLY-D4 acetonitrile: water (9:1) 100ug/mL as free base, ampule 1mL, certified reference material, Cerilliant 1346746-84-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Structural Analogues and Derivatives of 2CBFly-NBOMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known structural analogues and derivatives of 2CBFly-NBOMe, a potent serotonergic psychedelic. The document delves into their pharmacology, structure-activity relationships, and the experimental methodologies used for their characterization. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams.
Introduction to this compound and its Chemical Class
This compound, also known as NBOMe-2C-B-FLY or Cimbi-31, is a synthetic psychoactive substance belonging to the N-benzylphenethylamine (NBOMe) class of compounds.[1][2] It is a derivative of the 2C-B phenethylamine (B48288), characterized by the incorporation of the 2,5-dimethoxy groups into a dihydrodifuran ring system (the "Fly" moiety) and the addition of a 2-methoxybenzyl group to the amine (the "NBOMe" moiety).[1][2] Like other members of the NBOMe family, this compound is a potent partial agonist at the serotonin (B10506) 5-HT2A receptor, which is believed to mediate its hallucinogenic effects.[1][3] The addition of the N-benzyl group to phenethylamine hallucinogens significantly increases their affinity for the 5-HT2A receptor.[4]
Known Structural Analogues and Derivatives
The structural backbone of this compound allows for a wide range of modifications, leading to a diverse array of analogues and derivatives. These can be broadly categorized based on alterations to the phenethylamine core, the "Fly" moiety, and the N-benzyl substitution.
A list of known analogues and derivatives includes:
-
N-Benzylphenethylamine (NBOMe) Analogues: This is the largest and most well-studied class. Variations typically occur at the 4-position of the phenethylamine ring and on the N-benzyl group. Examples include:
-
25B-NBOMe (NBOMe-2C-B)[5]
-
25I-NBOMe (NBOMe-2C-I)[3]
-
25C-NBOMe (NBOMe-2C-C)[3]
-
25B-NBF (N-(2-fluorobenzyl) derivative)[6]
-
25B-NBOH (N-(2-hydroxybenzyl) derivative)[2]
-
25B-NB3OMe and 25B-NB4OMe (isomers with the methoxy (B1213986) group at different positions on the benzyl (B1604629) ring)[2]
-
-
Substituted Benzodifuran ("Fly") Analogues: These compounds retain the dihydrodifuran or furan (B31954) ring system but may have different substituents or degrees of saturation. Examples include:
-
Other Related Compounds:
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound and its analogues at various serotonin receptors. This data is crucial for understanding their structure-activity relationships and potential therapeutic or toxicological profiles.
Table 1: Binding Affinities (Ki, nM) of this compound and Analogues at Serotonin Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference(s) |
| 25B-NB | 16 | - | 90 | [8] |
| 25B-NBOMe | 0.5 - 1.7 | 0.5 - 10 | 0.5 - 6.2 | [5] |
| 25B-NBF (pKi) | 8.57 | - | 7.77 (rat) | [6] |
Note: pKi values were converted to Ki for consistency where applicable.
Table 2: Functional Potencies (EC50, nM) of NBOMe Analogues at Serotonin Receptors
| Compound | 5-HT2A | 5-HT2C | Reference(s) |
| 25C-NBOMe | - | 47.2 - 178 | [9] |
| 25I-NBOMe | - | 47.2 - 178 | [9] |
| NBOMe Drugs (general) | 0.04 - 0.5 (µM) | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacology of this compound and its analogues.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin or [125I]DOI.
-
Non-specific Ligand: Unlabeled ketanserin (B1673593) or serotonin at a high concentration (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with an appropriate buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Assay Incubation: In each well of the 96-well plate, combine the receptor membranes, radioligand, and either assay buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol describes a method to investigate the phase I metabolism of a test compound using pooled human liver microsomes (pHLM).
Materials:
-
pHLM: Pooled from multiple donors.
-
Cofactor: NADPH regenerating system.
-
Buffer: Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Test Compound: The compound of interest dissolved in a suitable solvent.
-
Quenching Solution: Ice-cold acetonitrile (B52724) or methanol.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the pHLM, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry system to identify and quantify the parent compound and its metabolites.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters such as half-life (t1/2) and intrinsic clearance (CLint). Identify the chemical structures of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of this compound and its analogues.
Signaling Pathway of 5-HT2A Receptor Activation
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Structure-Activity Relationship (SAR) Logic Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 6. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 8. 25B-NB - Wikipedia [en.wikipedia.org]
- 9. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the 5-HT2A Receptor Agonistic Properties of 2CBFly-NBOMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine (2CBFly-NBOMe), also known as Cimbi-31, is a potent synthetic agonist of the serotonin (B10506) 5-HT2A receptor.[1] As a member of the N-benzylphenethylamine (NBOMe) class of compounds, it exhibits high affinity and functional potency at this receptor, which is a key target in psychedelic research and the development of novel therapeutics for psychiatric disorders. This technical guide provides a comprehensive overview of the 5-HT2A receptor agonistic properties of this compound, including quantitative pharmacological data, detailed experimental methodologies, and an exploration of its signaling pathways.
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound at the human 5-HT2A receptor from two key studies. This data highlights its sub-nanomolar binding affinity and potent agonistic activity.
| Parameter | Nykodemová et al. (2021)[2] | Ettrup et al. (2011) |
| Binding Affinity (Ki) | 0.16 ± 0.04 nM | 0.81 ± 0.12 nM |
| Functional Potency (EC50) | 1.06 ± 0.19 nM | 1.3 ± 0.3 nM |
| Efficacy (Emax) | 83% (relative to 10 µM 5-HT) | 65 ± 4% (relative to 5-HT) |
Experimental Protocols
The quantitative data presented above were primarily generated through two types of in vitro assays: radioligand binding assays and functional assays measuring second messenger accumulation. The following are detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a) Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human 5-HT2A receptor (e.g., CHO-K1, HEK293, or neuronal GF-62 cells).[2]
-
Radioligand: Typically a high-affinity 5-HT2A antagonist such as [3H]ketanserin or [3H]MDL100907.[2]
-
Test Compound: this compound.
-
Reference Compound: A known 5-HT2A antagonist (e.g., ketanserin) to define non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber filters) and a cell harvester.
-
Scintillation Cocktail and Counter.
b) Procedure:
-
Membrane Preparation: Cultured cells expressing the 5-HT2A receptor are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of the reference compound.
-
Test Compound: Cell membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the filter plate using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to separate bound from unbound radioligand.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the accumulation of inositol (B14025) phosphates, a downstream second messenger of Gq-coupled receptor activation.
a) Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., GF-62 neuronal cells).[2]
-
Labeling Agent: [3H]myo-inositol.
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.
-
Lysis Buffer: e.g., ice-cold formic acid.
-
Anion Exchange Chromatography Columns.
-
Elution Buffers.
-
Scintillation Cocktail and Counter.
b) Procedure:
-
Cell Culture and Labeling: Cells are seeded in multi-well plates and incubated with [3H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Compound Stimulation: The cells are washed and then incubated with varying concentrations of this compound in the stimulation buffer for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: The stimulation is terminated by aspirating the buffer and adding the lysis buffer.
-
Separation of Inositol Phosphates: The cell lysates are neutralized and applied to anion exchange chromatography columns. The columns are washed, and the total [3H]inositol phosphates are eluted.
-
Quantification: The radioactivity of the eluates is measured by scintillation counting.
-
Data Analysis: The data is normalized to the response of a reference agonist (e.g., 5-HT) and plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
Signaling Pathways and Potential for Biased Agonism
Canonical Gq Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq family of G proteins.[3] Agonist binding, including that of this compound, initiates a conformational change in the receptor, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses.
Potential for Biased Agonism and β-Arrestin Pathway
While the Gq pathway is the canonical signaling route for the 5-HT2A receptor, emerging evidence suggests that some ligands can exhibit "biased agonism" or "functional selectivity," preferentially activating one signaling pathway over another. For the 5-HT2A receptor, an alternative pathway involves the recruitment of β-arrestin proteins.
Studies on various NBOMe compounds have indicated that some analogs can act as biased agonists, showing a preference for β-arrestin recruitment over Gq activation.[4][5] Although specific data for this compound is not yet available, its structural similarity to other NBOMe compounds suggests that it may also possess the potential for biased agonism.
The β-arrestin pathway is initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to receptor desensitization. Additionally, β-arrestin can act as a scaffold protein, initiating a second wave of signaling that is independent of G proteins, often involving the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Summary and Future Directions
This compound is a highly potent partial agonist at the 5-HT2A receptor, characterized by its sub-nanomolar binding affinity and robust functional activity in Gq-mediated signaling pathways. The methodologies outlined in this guide provide a framework for the continued investigation of this and related compounds.
Future research should focus on several key areas:
-
Biased Agonism: Directly assessing the ability of this compound to recruit β-arrestin and activate non-Gq signaling pathways is crucial to fully understand its pharmacological profile.
-
In Vivo Studies: Correlating the in vitro pharmacological data with in vivo behavioral effects in animal models will provide a more complete picture of its psychoactive properties.
-
Structural Biology: Elucidating the crystal structure of this compound bound to the 5-HT2A receptor could provide insights into the molecular determinants of its high potency and potential functional selectivity.
A deeper understanding of the 5-HT2A agonistic properties of this compound will not only contribute to the broader knowledge of psychedelic pharmacology but may also inform the design of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of psychedelic new psychoactive substances (NPS) showing biased agonism at the 5-HT2AR through simultaneous use of β-arrestin 2 and miniGαq bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2C-B-Fly-NBOMe Reference Standards: An Application Note for Researchers
For research, scientific, and drug development professionals, the availability of high-purity reference standards is critical for the accurate identification and quantification of novel psychoactive substances. This application note provides a detailed protocol for the synthesis of 2C-B-Fly-NBOMe, a potent psychedelic phenethylamine (B48288), intended for use as an analytical reference standard.
This document outlines a multi-step synthetic route, commencing from the formation of the key heterocyclic intermediate, followed by the introduction of the phenethylamine moiety, and concluding with the N-benzylation to yield the target compound. The protocol is based on established synthetic methodologies for related compounds. Additionally, this note includes a summary of the primary signaling pathway of NBOMe compounds to provide context for their pharmacological activity.
Chemical Synthesis Workflow
The synthesis of 2C-B-Fly-NBOMe can be accomplished through a four-stage process, as depicted in the workflow diagram below. The initial stage involves the construction of the tetrahydrobenzodifuran core. This is followed by formylation, a Henry condensation to introduce the nitroethyl side chain, and subsequent reduction to the primary amine, 2C-B-Fly. The final step is a reductive amination to introduce the 2-methoxybenzyl group onto the amine.
Caption: Synthetic workflow for 2C-B-Fly-NBOMe.
Experimental Protocols
The following protocols are based on established chemical literature for the synthesis of "Fly" compounds and N-benzylated phenethylamines.
Stage 1-3: Synthesis of 2C-B-Fly
The synthesis of the key intermediate, 2C-B-Fly (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine), has been previously described. The process begins with the synthesis of the tetrahydrobenzo[1,2-b;4,5-b']difuran core from 1,4-bis(2-hydroxyethoxy)-benzene. This heterocyclic nucleus then undergoes formylation, followed by a Henry condensation with nitroethane to yield the corresponding nitroalkene. Subsequent reduction of the nitroalkene, for instance with lithium aluminum hydride, affords the primary amine, 2C-H-Fly. The final step in this sequence is the aromatic bromination of 2C-H-Fly to yield 2C-B-Fly.
Stage 4: Synthesis of 2C-B-Fly-NBOMe (Reductive Amination)
This final step involves the N-benzylation of 2C-B-Fly via reductive amination with 2-methoxybenzaldehyde.
Materials and Reagents:
-
2C-B-Fly
-
2-methoxybenzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2C-B-Fly in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Addition of Aldehyde: Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of 2-methoxybenzaldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Addition of Reducing Agent: Stir the mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the iminium intermediate. Subsequently, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in portions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the careful addition of a saturated sodium bicarbonate solution. Extract the aqueous
Application Note: A Robust LC-MS/MS Method for the Quantification of 2CBFly-NBOMe in Brain Tissue
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2CBFly-NBOMe in brain tissue. The protocol employs a straightforward protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic, toxicological, and drug metabolism studies involving this compound in a preclinical research setting.
Introduction
This compound is a potent synthetic psychedelic belonging to the N-benzylphenethylamine (NBOMe) class of compounds.[1][2] These substances are known for their high affinity and agonist activity at the serotonin (B10506) 5-HT2A receptor, leading to profound psychoactive effects.[1][3] Understanding the distribution and concentration of these compounds in the central nervous system is crucial for elucidating their neuropharmacological mechanisms and assessing their potential toxicity.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[4][6] This application note provides a comprehensive protocol for the extraction and quantification of this compound in brain tissue, addressing the analytical challenges posed by this complex biological matrix.[4][5]
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control brain tissue (rodent)
Sample Preparation
-
Accurately weigh approximately 100 mg of brain tissue into a 2 mL polypropylene (B1209903) tube.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard (this compound-d3) at a concentration of 10 ng/mL.
-
Homogenize the tissue sample using a bead beater or ultrasonic probe until a uniform suspension is achieved.
-
Vortex the homogenate for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 50 ms |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 450.1 | 121.1 | 35 |
| This compound-d3 (IS) | 453.1 | 121.1 | 35 |
Results and Discussion
Method Validation
The method was validated for linearity, limit of quantification (LOQ), accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.
Linearity and Limit of Quantification
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL in brain homogenate. The coefficient of determination (r²) was consistently >0.99. The LOQ was established at 0.1 ng/mL with acceptable accuracy and precision.
Quantitative Data Summary
| Analyte | Calibration Range (ng/mL) | r² | LOQ (ng/mL) |
| This compound | 0.1 - 100 | >0.99 | 0.1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | 6.8 | 105.2 | 8.1 | 103.5 |
| Medium | 5 | 4.5 | 98.7 | 6.2 | 101.2 |
| High | 80 | 3.1 | 101.5 | 4.9 | 99.8 |
Recovery
The extraction recovery of this compound from brain tissue was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The average recovery was found to be consistent and reproducible.
| QC Level | Concentration (ng/mL) | Average Recovery (%) |
| Low | 0.3 | 88.5 |
| Medium | 5 | 92.1 |
| High | 80 | 90.7 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in brain tissue.
Signaling Pathway Diagram (Hypothesized)
Caption: Hypothesized 5-HT2A receptor signaling pathway activated by this compound.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in brain tissue. The simple and efficient sample preparation procedure, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, allows for reliable determination of this compound concentrations in complex brain matrices. This method is a valuable tool for researchers investigating the pharmacokinetics, metabolism, and neurological effects of this potent psychedelic compound.
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroimaging in psychedelic drug development: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
Application Note: HPLC Analytical Method for Purity Assessment of 2CBFly-NBOMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 2CBFly-NBOMe (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine). Due to the limited availability of specific validated methods for this compound, the protocol herein is adapted from established analytical methods for structurally related N-benzyl phenethylamines (NBOMes) and other psychedelic phenethylamines.[1][2][3][4] This application note provides comprehensive experimental protocols, data presentation guidelines, and visual diagrams to aid in the implementation of this purity testing method in a research or quality control setting.
Introduction
This compound is a potent serotonin (B10506) 5-HT2A receptor agonist belonging to the NBOMe class of psychoactive substances.[5] As with any psychoactive compound intended for research or potential therapeutic development, establishing the purity of the active substance is a critical step to ensure safety, efficacy, and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the purity assessment of this compound.
Experimental Protocols
Apparatus and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended. A C8 column can also be considered.[1]
-
Data Acquisition and Processing Software: Suitable chromatography data station for system control, data acquisition, and analysis.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
pH Meter: Calibrated pH meter for mobile phase preparation.
-
Solvent Filtration Assembly: For filtering mobile phases.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water (18.2 MΩ·cm).
-
Formic Acid: ACS grade or higher.
-
Ammonium (B1175870) Formate (B1220265): ACS grade or higher.
-
This compound Reference Standard: A well-characterized reference standard of known purity.
-
This compound Sample for Analysis: The batch of this compound to be tested for purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water, adjust the pH to 3.5 with formic acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
Chromatographic Conditions
The following chromatographic conditions are recommended based on methods for similar compounds. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 280 nm |
| Run Time | Approximately 25 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 2: Purity Assessment of this compound Batches
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Peak Area | Purity (%) |
| Batch 001 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch 002 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch 003 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Method Validation Considerations
For routine quality control, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
Logical Relationships in Method Validation
The following diagram illustrates the relationship between key analytical method validation parameters.
Caption: Interrelation of Analytical Method Validation Parameters.
References
- 1. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
In vivo Rodent Behavioral Assays for 2CBFly-NBOMe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2CBFly-NBOMe is a potent partial agonist of the 5-HT₂A serotonin (B10506) receptor, belonging to the N-benzylphenethylamine class of psychoactive compounds.[1] The activation of the 5-HT₂A receptor is the primary mechanism underlying the effects of classic psychedelic drugs.[2] In rodent models, the head-twitch response (HTR) is a well-established behavioral proxy for 5-HT₂A receptor activation and is strongly correlated with the hallucinogenic potential of these substances in humans.[2] However, recent in vivo studies with this compound in rats did not observe the head-twitch response, suggesting a complex pharmacological profile that may differentiate it from other serotonergic psychedelics.
This document provides detailed application notes and protocols for the in vivo behavioral assessment of this compound in rodents. While direct evidence of this compound-induced head-twitch response is currently lacking, we include a comprehensive protocol for the HTR assay due to its theoretical relevance for 5-HT₂A agonists. Furthermore, we present detailed methodologies and quantitative data from published studies on other significant behavioral effects of this compound, specifically its impact on locomotor activity and sensorimotor gating, as measured by the open field test and prepulse inhibition of the acoustic startle reaction.
Behavioral Assays and Findings
Contrary to expectations for a potent 5-HT₂A agonist, a key study investigating the acute pharmacological effects of this compound in adult male Wistar rats did not report any observations of the head-twitch response or wet dog shakes at doses of 0.2, 1, and 5 mg/kg administered subcutaneously.[3][4] The same study, however, documented significant dose-dependent effects on locomotor activity and sensorimotor gating.
Locomotor Activity in the Open Field Test
This compound induced a dose-dependent decrease in locomotor activity in rats.[3][5] This effect was observed at two different time points after drug administration (15 and 60 minutes), indicating a significant inhibitory effect on motor performance.[3][5]
Table 1: Effect of this compound on Locomotor Activity in Male Wistar Rats
| Dose (mg/kg, s.c.) | Testing Onset | Observation |
| 0.2 | 15 min | Significant decrease in activity in the first 15 minutes.[3] |
| 1 | 15 min | Significant decrease in activity persisting for the first 20 minutes.[3] |
| 5 | 15 min | Significant hypolocomotion during the entire 30-minute session.[3] |
| 0.2 | 60 min | Reduced activity in the first 10 minutes.[3] |
| 1 | 60 min | Reduced activity persisting for the first 25 minutes.[3] |
| 5 | 60 min | Reduced activity persisting for the first 25 minutes.[3] |
Data summarized from Syrová et al., 2023.[3]
Sensorimotor Gating: Acoustic Startle Reaction (ASR) and Prepulse Inhibition (PPI)
This compound was found to strongly disrupt the acoustic startle reaction (ASR) in a dose-dependent manner at both 15 and 60-minute testing onsets.[3] The effect on prepulse inhibition (PPI), a measure of sensorimotor gating, was less pronounced but still indicative of an attenuation of this function.[3]
Table 2: Effect of this compound on ASR and PPI in Male Wistar Rats
| Dose (mg/kg, s.c.) | Testing Onset | Effect on ASR | Effect on PPI |
| 0.2 | 15 min & 60 min | Significant disruption.[3] | Weaker disruption.[3] |
| 1 | 15 min & 60 min | Significant disruption.[3] | Weaker disruption.[3] |
| 5 | 15 min & 60 min | Significant disruption.[3] | Weaker disruption.[3] |
Data summarized from Syrová et al., 2023.[3]
Experimental Protocols
Head-Twitch Response (HTR) Assay
This protocol describes a general method for quantifying the head-twitch response in mice, a key behavioral assay for screening 5-HT₂A receptor agonists.
1. Animal Preparation:
-
Male C57BL/6J mice are commonly used.
-
For automated detection, animals are anesthetized, and a small neodymium magnet is surgically attached to the skull using dental cement.[2]
-
A recovery period of at least one week is allowed post-surgery.[2]
2. Habituation:
-
On the day of testing, mice are placed in a glass cylinder within a magnetometer coil for a 30-minute habituation period.[2]
3. Drug Administration:
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
4. Data Recording and Analysis:
-
Immediately after injection, head movements are recorded for a predetermined period (e.g., 30-60 minutes).
-
For manual scoring, a trained observer, blind to the experimental conditions, counts the number of rapid, rotational head movements.
-
For automated systems, the movement of the magnet induces a voltage change in the coil, which is amplified and digitized.[2] Head twitches are identified based on their characteristic waveform.[2]
-
The total number of head twitches is quantified for each animal.
Open Field Test (OFT)
This protocol outlines the procedure for assessing locomotor activity and exploratory behavior in rats.
1. Apparatus:
-
A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.
2. Procedure:
-
Prior to testing, the apparatus is cleaned thoroughly to remove any olfactory cues.
-
Rats are habituated to the testing room for at least 30 minutes before the experiment.
-
Each rat is placed in the center of the open field, and its behavior is recorded for a set duration (e.g., 30 minutes).
-
An automated tracking system or manual observation is used to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
3. Data Analysis:
-
Locomotor activity is typically quantified as the total distance traveled during the session.
-
The data is often analyzed in time bins (e.g., 5-minute intervals) to assess habituation to the novel environment.
Prepulse Inhibition (PPI) of the Acoustic Startle Reaction (ASR)
This protocol describes the methodology for measuring sensorimotor gating in rats.
1. Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
2. Procedure:
-
Each rat is placed in a small enclosure within the startle chamber and allowed to acclimate for a 5-minute period with background white noise.
-
The testing session consists of a series of trials, including:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse) precedes the startling pulse by a short interval.
-
No-stimulus trials: Only background noise is present.
-
-
The different trial types are presented in a pseudorandom order.
3. Data Analysis:
-
The startle magnitude is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials:
-
%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100
-
Visualizations
References
- 1. protocols.io [protocols.io]
- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents protocol v1 [protocols.io]
- 5. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [¹¹C]2C-B-Fly-NBOMe in Positron Emission Tomography (PET) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled 2C-B-Fly-NBOMe as a potential positron emission tomography (PET) tracer for imaging the serotonin (B10506) 2A (5-HT₂) receptor, with a focus on its agonist properties. The information is compiled from preclinical evaluations and aims to guide researchers in understanding its application and the methodologies involved.
Introduction
Positron emission tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of physiological processes. The use of agonist radiotracers for G-protein coupled receptors, such as the serotonin 2A (5-HT₂) receptor, holds the promise of selectively labeling the high-affinity state of the receptor, which is relevant for signal transduction. The N-benzylphenethylamine (NBOMe) series of compounds are known for their high potency as 5-HT₂ receptor agonists. [¹¹C]2C-B-Fly-NBOMe, a member of this class, has been investigated as a potential PET tracer for the 5-HT₂ receptor.
In a key study, a series of substituted ¹¹C-phenethylamines were synthesized and evaluated for their potential as 5-HT₂ agonist PET tracers.[1][2][3] Among the evaluated compounds, a structurally related analog, [¹¹C]Cimbi-36, emerged as a promising candidate for imaging 5-HT₂ receptor agonist binding in the living brain.[1][4] While 2C-B-Fly-NBOMe was part of these initial investigations, [¹¹C]Cimbi-36 showed a more favorable target-to-background ratio.[1] Nevertheless, the data on 2C-B-Fly-NBOMe provides valuable insights for the development of 5-HT₂ agonist PET tracers.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo PET imaging data for 2C-B-Fly-NBOMe and related compounds from preclinical studies in Danish Landrace pigs.[1]
Table 1: In Vitro 5-HT₂ Receptor Binding Affinities
| Compound | Kᵢ (nM) for 5-HT₂ |
| 2C-B-Fly-NBOMe | Data not explicitly provided in the primary PET study |
| Cimbi-36 | 1.01[5] |
Note: While the primary PET study did not specify the Kᵢ for 2C-B-Fly-NBOMe, it is known to have a high affinity for the 5-HT₂ receptor.[6][7]
Table 2: In Vivo PET Imaging Data in Pigs
| Tracer | Brain Uptake (SUV) | Cortical BPₙₑ (SRTM) |
| [¹¹C]2C-B-Fly-NBOMe (referred to as [¹¹C]Cimbi-29 in the study) | ~2.5 | ~1.0 |
| [¹¹C]Cimbi-36 | ~3.5 | ~1.5 |
| [¹¹C]Cimbi-5 | ~2.0 | ~1.0 |
| [¹¹C]Cimbi-82 | ~1.5 | ~0.5 |
SUV: Standardized Uptake Value; BPₙₑ: Nondisplaceable Binding Potential; SRTM: Simplified Reference Tissue Model. The cerebellum was used as the reference region.[1]
Signaling Pathway
The primary target of 2C-B-Fly-NBOMe is the 5-HT₂ receptor, a Gq/11-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Experimental Protocols
The following protocols are based on the methodologies described for the evaluation of ¹¹C-labeled phenethylamine (B48288) PET tracers.[1]
Radiosynthesis of [¹¹C]2C-B-Fly-NBOMe
The synthesis of ¹¹C-labeled N-benzylphenethylamines typically involves the N-alkylation of the corresponding phenethylamine precursor with a ¹¹C-labeled benzyl (B1604629) halide.
Precursor: 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine Labeling Agent: [¹¹C]2-methoxybenzyl iodide
-
Production of [¹¹C]CH₃I: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and is subsequently converted to [¹¹C]CH₃I using a one-pot synthesis method.
-
Alkylation Reaction: The phenethylamine precursor is dissolved in a suitable solvent (e.g., DMF) in a reaction vessel. [¹¹C]CH₃I is trapped in the reaction mixture at room temperature. The reaction is heated to promote N-alkylation.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the final radiolabeled product, [¹¹C]2C-B-Fly-NBOMe.
-
Formulation: The purified product is formulated in a sterile, injectable solution (e.g., saline with ethanol) for in vivo administration.
Animal Studies
Animal Model: Danish Landrace pigs are a suitable large animal model for brain imaging studies due to their gyrencephalic brain, which is more comparable to the human brain than that of rodents.[1]
Animal Preparation:
-
Animals are fasted overnight before the PET scan.
-
Anesthesia is induced and maintained throughout the experiment.
-
Catheters are placed in a femoral artery for blood sampling and a femoral vein for radiotracer injection.
-
The animal is positioned in the PET scanner with its head fixed to minimize motion artifacts.
PET Imaging Protocol
-
A transmission scan is performed for attenuation correction of the emission data.
-
The radiotracer, [¹¹C]2C-B-Fly-NBOMe, is administered as an intravenous bolus.
-
Dynamic PET data is acquired in list mode for a specified duration (e.g., 90 minutes).
-
Arterial blood samples are collected throughout the scan to determine the arterial input function.
Data Analysis
-
PET data is reconstructed into a series of time frames.
-
Regions of interest (ROIs) are delineated on the PET images, often with the aid of a co-registered MRI scan. Key ROIs include cortical regions (high 5-HT₂ receptor density) and the cerebellum (low 5-HT₂ receptor density, used as a reference region).
-
Time-activity curves (TACs) are generated for each ROI.
-
The nondisplaceable binding potential (BPₙₑ) is calculated using a kinetic model, such as the simplified reference tissue model (SRTM), with the cerebellum as the reference region.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical PET study evaluating a novel radiotracer.
Discussion and Future Directions
The initial preclinical evaluation of [¹¹C]2C-B-Fly-NBOMe and its analogs demonstrated that these compounds readily enter the brain and show preferential uptake in cortical areas, which is consistent with the known distribution of 5-HT₂ receptors.[1] However, the study also highlighted that [¹¹C]Cimbi-36 had a superior target-to-background ratio compared to other tested analogs, including the compound structurally analogous to 2C-B-Fly-NBOMe.[1]
Further research could focus on:
-
Optimizing the chemical structure to improve the in vivo binding potential and reduce non-specific binding.
-
Conducting more detailed pharmacokinetic studies of 2C-B-Fly-NBOMe to better understand its distribution and metabolism.[6][7][8]
-
Evaluating the test-retest reliability of promising 5-HT₂ agonist radiotracers.
-
Exploring the use of these tracers in animal models of neuropsychiatric disorders where the 5-HT₂ system is implicated.
References
- 1. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical safety assessment of the 5-HT2A receptor agonist PET radioligand [ 11C]Cimbi-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 2CBFly-NBOMe Metabolism Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the in vitro metabolism of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-(2-methoxybenzyl)ethan-1-amine (2CBFly-NBOMe), a potent psychedelic phenethylamine, using human liver microsomes (HLMs). Understanding the metabolic fate of novel psychoactive substances like this compound is crucial for elucidating their pharmacological and toxicological profiles. Human liver microsomes are a reliable and cost-effective in vitro model for such studies, as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1][2] This document outlines the necessary protocols for incubation, sample analysis, and data interpretation, and includes a summary of known metabolites.
Key Metabolic Pathways
Studies have shown that this compound undergoes extensive Phase I and Phase II metabolism in human liver microsomes.[1][3] The primary metabolic transformations include:
-
Mono- and Poly-hydroxylation: The addition of one or more hydroxyl groups to the molecule.
-
O-demethylation: Removal of a methyl group from a methoxy (B1213986) moiety.
-
Oxidative Debromination: Removal of the bromine atom.
-
N-demethoxybenzylation: Cleavage of the N-(2-methoxybenzyl) group to a lesser extent.[1][3]
Following these Phase I reactions, the resulting metabolites can undergo Phase II conjugation, primarily through:
Notably, a significant number of metabolites, thirty-five Phase I and nine Phase II, have been detected in studies using human liver microsomes, which produced the highest number and concentration of metabolites compared to other in vitro and in vivo models.[1][3]
Data Presentation: Identified Metabolites of this compound in Human Liver Microsomes
The following table summarizes the major types of Phase I and Phase II metabolites of this compound identified in incubations with human liver microsomes. The identification is typically performed using high-resolution mass spectrometry.
| Metabolic Reaction | Metabolite Type | Description |
| Phase I | Mono-hydroxylated isomers | Addition of a single hydroxyl group at various positions on the molecule.[1] |
| Poly-hydroxylated metabolites | Addition of multiple hydroxyl groups.[1] | |
| O-demethylated metabolite | Removal of a methyl group, typically from the methoxybenzyl moiety.[1] | |
| O-demethylated-mono-hydroxylated metabolite | A combination of O-demethylation and hydroxylation.[1] | |
| Oxidative debromination products | Replacement of the bromine atom with a hydroxyl group.[1][3] | |
| N-demethoxybenzylation product (2C-B-Fly) | Cleavage of the bond to the methoxybenzyl group.[1][3] | |
| Phase II | Glucuronide conjugates | Attachment of glucuronic acid to hydroxylated metabolites (e.g., 2C-B-Fly-NBOH glucuronide).[1] |
| N-acetylated conjugates | Addition of an acetyl group.[1][3] |
Experimental Protocols
This section provides a detailed methodology for investigating the metabolism of this compound using pooled human liver microsomes.
Incubation of this compound with Human Liver Microsomes
This protocol is designed to generate metabolites of this compound for identification.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II studies
-
Acetonitrile (ACN), ice-cold
-
Methanol (B129727) (MeOH)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer (to final volume)
-
Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
This compound (dissolved in a suitable solvent like methanol, final concentration typically 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to interact with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For studying Phase II glucuronidation, also add UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time can be varied to study the time course of metabolism.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent compound and its metabolites.
-
Analysis: The supernatant is now ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Method: Metabolite Identification by LC-MS/MS
This protocol outlines the general approach for the analysis of incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.[4][5]
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate the parent drug from its more polar metabolites.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for NBOMe compounds.
-
Data Acquisition: Full scan mode for initial screening and product ion scan (tandem MS) mode for fragmentation analysis to identify metabolites.
-
Data Analysis: Metabolites are identified by comparing the mass spectra of the samples with control samples (incubations without the substrate or without the NADPH regenerating system). The accurate mass measurements and fragmentation patterns are used to propose the structures of the metabolites.[3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound metabolism study.
Proposed Metabolic Pathways of this compound
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Profile Determination of NBOMe Compounds Using Human Liver Microsomes and Comparison with Findings in Authentic Human Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2C-B-Fly-NBOMe in Wistar Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and behavioral effects of 2C-B-Fly-NBOMe in Wistar rats, based on recent preclinical research. The protocols detailed below are intended to facilitate the replication and extension of these findings.
Introduction
2C-B-Fly-NBOMe is a potent psychedelic compound of the NBOMe class, known to be a strong agonist at the serotonin (B10506) 5-HT2A receptor. Understanding its pharmacological profile in established animal models is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects. The following data and protocols are derived from studies investigating the acute behavioral and pharmacokinetic effects of 2C-B-Fly-NBOMe in adult male Wistar rats.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from behavioral and pharmacokinetic studies of 2C-B-Fly-NBOMe in Wistar rats.
Table 1: Dosing Regimen for Behavioral Studies
| Parameter | Details |
| Compound | 2C-B-Fly-NBOMe |
| Animal Model | Adult Male Wistar Rats |
| Doses Administered | 0.2, 1, and 5 mg/kg |
| Route of Administration | Subcutaneous (s.c.) |
| Vehicle | Deionized water with Tween 20 |
| Testing Onset | 15 and 60 minutes post-administration |
Source: Syrová et al., 2023[1][2][3][4]
Table 2: Pharmacokinetic Parameters of 2C-B-Fly-NBOMe (1 mg/kg, s.c.)
| Parameter | Serum | Brain |
| Tmax (Time to Peak Concentration) | 30 minutes | 60 minutes |
| Cmax (Peak Concentration) | 28 ng/mL | 171 ng/g |
| Half-life (t1/2) | 1.56 hours | 2.40 hours |
Source: Syrová et al., 2023[1][2]
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
Protocol 1: Open Field Test (OFT)
The Open Field Test is utilized to assess locomotor activity and exploratory behavior.
1. Apparatus:
-
A square arena (e.g., 1m x 1m) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares. The material should be non-porous and easy to clean (e.g., PVC or acrylic).
-
A video camera mounted above the arena to record the session for later analysis with tracking software.
-
Consistent, low-level illumination (e.g., 15-20 lux) to minimize anxiety-related behaviors.
2. Procedure:
-
Habituate the rats to the testing room for at least 60 minutes prior to the experiment.
-
Administer 2C-B-Fly-NBOMe (0.2, 1, or 5 mg/kg, s.c.) or vehicle.
-
At the designated time point (15 or 60 minutes post-injection), gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a set duration (e.g., 30 minutes).
-
Record the session using the overhead camera.
-
After the session, return the rat to its home cage.
-
Thoroughly clean the arena with a 70% ethanol (B145695) solution between trials to eliminate olfactory cues.
3. Data Analysis:
-
Locomotor Activity: Total distance traveled, velocity, and time spent mobile.
-
Exploratory Behavior: Number of line crossings, rearing frequency (standing on hind legs).
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis).
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reaction
This test measures sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.
1. Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the rat.
-
The chamber should be ventilated and provide a consistent background noise level (e.g., 65-70 dB).
2. Procedure:
-
Habituate the rat to the startle chamber for a 5-minute acclimation period with only the background noise present.
-
The test session consists of a series of trials with different acoustic stimuli presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB white noise for 20 ms) presented shortly before the startling pulse (e.g., 30-120 ms (B15284909) inter-stimulus interval).
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Administer 2C-B-Fly-NBOMe (0.2, 1, or 5 mg/kg, s.c.) or vehicle.
-
Conduct the PPI test at the designated time points (15 and 60 minutes post-injection).
3. Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Visualizations
Signaling Pathway of 2C-B-Fly-NBOMe at the 5-HT2A Receptor
Caption: 5-HT2A receptor signaling cascade upon agonist binding.
Experimental Workflow for Behavioral Studies
Caption: Workflow for behavioral testing of 2C-B-Fly-NBOMe in rats.
References
Application Notes and Protocols for Open Field Test (OFT) Assessment of 2CBFly-NBOMe Effects
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Open Field Test (OFT) is a widely utilized behavioral assay to assess general locomotor activity, exploratory behavior, and anxiety-like states in rodents.[1][2][3][4] This application note details the procedure for using the OFT to characterize the behavioral effects of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine (2CBFly-NBOMe), a potent synthetic psychedelic.
This compound is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor.[5] Activation of the 5-HT2A receptor is the primary mechanism for the hallucinogenic effects of psychedelic compounds.[5][6] In rodent models, administration of 5-HT2A agonists, including various NBOMe compounds, has been shown to induce distinct behavioral changes. Notably, studies on this compound and similar NBOMe compounds have demonstrated a dose-dependent reduction in locomotor activity.[7][8][9][10][11][12] Therefore, the OFT is a valuable tool for quantifying the inhibitory effects of this compound on motor performance and observing any other atypical behaviors.
The protocol outlined below is designed to provide a standardized framework for assessing the acute behavioral effects of this compound in a rodent model. Key parameters to be measured include horizontal and vertical activity, thigmotaxis (wall-hugging behavior), and time spent in the center of the arena, which can be indicative of anxiety levels.[1]
Experimental Protocols
Materials and Apparatus
-
Test Substance: this compound hydrochloride dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6J). Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Open Field Arena: A square or circular arena (e.g., 40 cm x 40 cm x 40 cm for mice, or 100 cm x 100 cm x 40 cm for rats) with opaque walls to minimize external stimuli. The floor should be marked with a grid to divide it into peripheral and central zones.[2]
-
Video Recording and Analysis System: An overhead camera connected to a computer with automated tracking software (e.g., EthoVision XT, ANY-maze) to record and analyze the animal's movement.
-
Acclimation Room: A dimly lit, quiet room for animal acclimation prior to testing.
-
Cleaning Supplies: 70% ethanol (B145695) or another suitable cleaning agent to clean the arena between trials.
Experimental Procedure
-
Animal Acclimation: Transport the animals to the testing facility at least one hour before the experiment begins to allow for acclimation to the new environment.[2] The testing room should be kept quiet with consistent, low-level illumination.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, s.c.). A study in Wistar rats used doses of 0.2, 1, and 5 mg/kg (s.c.).[9][10][11][12] A vehicle control group should be included. Testing can be conducted at different time points post-administration to capture the onset and duration of effects; for instance, 15 and 60 minutes after injection.[9][10][11][12]
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.[1]
-
Immediately start the video recording and tracking software.
-
Allow the animal to freely explore the arena for a predetermined duration, typically 5 to 15 minutes.
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Post-Trial Procedure:
-
At the end of the session, carefully remove the animal from the arena and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely before introducing the next animal to eliminate olfactory cues.
-
-
Data Collection and Analysis: The tracking software will automatically record several behavioral parameters. The primary measures of interest for assessing this compound effects include:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center Zone: The amount of time the animal spends in the central, more exposed area of the arena.
-
Center Zone Entries: The frequency with which the animal enters the center zone.
-
Thigmotaxis: The time spent near the walls of the arena.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Stereotypy Counts: The number of repetitive, unvarying behaviors.
-
Head-Twitch Response: A rapid, side-to-side head movement that is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in rodents.[6]
-
Ethical Considerations
All experimental procedures involving animals must be approved by the institution's Animal Care and Use Committee. Researchers must adhere to ethical guidelines to minimize animal suffering and distress.[1] The number of animals used should be the minimum required to obtain statistically significant results.
Data Presentation
The quantitative data collected from the Open Field Test can be summarized in a table for clear comparison between different treatment groups.
| Behavioral Parameter | Vehicle Control | This compound (0.2 mg/kg) | This compound (1.0 mg/kg) | This compound (5.0 mg/kg) |
| Total Distance Traveled (cm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Time in Center Zone (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Center Zone Entries | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Rearing Frequency | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Head-Twitch Responses | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Open Field Test.
Hypothesized Signaling Pathway of this compound
References
- 1. anilocus.com [anilocus.com]
- 2. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats-pharmacokinetics, effects on behaviour and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Prepulse Inhibition (PPI) Testing with 2CBFly-NBOMe Administration
For: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for conducting prepulse inhibition (PPI) studies in rodents with the administration of 2CBFly-NBOMe, a potent 5-HT2A receptor partial agonist. This document outlines detailed protocols for drug preparation, animal handling, and the execution of PPI experiments. Additionally, it includes data presentation guidelines and visualizations of the experimental workflow and the implicated signaling pathway to facilitate the investigation of sensorimotor gating deficits relevant to neuropsychiatric disorders.
Introduction to Prepulse Inhibition (PPI) and this compound
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent stronger, startling stimulus (pulse). It is a measure of sensorimotor gating, a pre-attentive process that filters out irrelevant sensory information.[1] Deficits in PPI are observed in various neuropsychiatric conditions, most notably schizophrenia, making it a valuable translational tool in preclinical research for screening potential antipsychotic drugs.[1][2]
This compound is a potent partial agonist for the 5-HT2A serotonin (B10506) receptor subtype.[3][4] The activation of 5-HT2A receptors by psychedelic compounds has been shown to disrupt PPI in animal models, mimicking the sensorimotor gating deficits observed in psychosis.[5][6][7] Investigating the effects of this compound on PPI can provide insights into the role of the serotonergic system in sensorimotor gating and the potential of novel compounds to modulate these processes. A study in male Wistar rats has shown that this compound attenuates sensorimotor gating.[8][9]
Pharmacokinetics and Dosage
A study in adult male Wistar rats administered this compound subcutaneously (s.c.) provides key pharmacokinetic data. At a dose of 1 mg/kg, peak concentrations were observed at 30 minutes in the serum (28 ng/ml) and at 60 minutes in the brain (171 ng/g).[8][9][10][11] The elimination half-life was 1.56 hours in serum and 2.40 hours in the brain.[10] Based on this and other behavioral studies, a dose range of 0.2, 1, and 5 mg/kg (s.c.) is recommended for initial PPI studies.[8][10]
Data Presentation
Quantitative data from PPI experiments should be summarized for clear comparison. The primary measure is the percent prepulse inhibition (%PPI), calculated using the following formula:
%PPI = [1 - (Startle Amplitude on Prepulse + Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100
Sample Data Tables
Table 1: Effect of this compound on Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI)
| Treatment Group (mg/kg, s.c.) | Time Point (min) | Mean ASR Amplitude (Arbitrary Units) | %PPI at Prepulse +4dB | %PPI at Prepulse +8dB | %PPI at Prepulse +12dB |
| Vehicle | 15 | ||||
| 0.2 | 15 | ||||
| 1.0 | 15 | ||||
| 5.0 | 15 | ||||
| Vehicle | 60 | ||||
| 0.2 | 60 | ||||
| 1.0 | 60 | ||||
| 5.0 | 60 |
Table 2: Pharmacokinetic Parameters of this compound (1 mg/kg, s.c.) in Wistar Rats
| Parameter | Serum | Brain |
| Tmax | 30 min | 60 min |
| Cmax | 28 ng/ml | 171 ng/g |
| t1/2 | 1.56 h | 2.40 h |
| (Data sourced from studies in male Wistar rats)[8][9][10][11] |
Experimental Protocols
Protocol 1: this compound Solution Preparation and Administration
Materials:
-
This compound hydrochloride
-
Sterile deionized water
-
Tween 20
-
Vortex mixer
-
Ultrasonic homogenizer
-
Syringes and needles (appropriate for subcutaneous injection)
Procedure:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Dissolve the required amount of this compound in sterile deionized water with a small amount of Tween 20 (e.g., 20 μl) to aid dissolution.[10]
-
Vortex and sonicate the solution to ensure it is fully dissolved.
-
Calculate the concentration based on the desired doses (0.2, 1, and 5 mg/kg) and the average weight of the animals, ensuring a consistent injection volume (e.g., 2 ml/kg for rats).[10]
-
Administer the prepared solution or vehicle (deionized water with Tween 20) subcutaneously to the animals at the designated pre-treatment time (15 or 60 minutes) before the PPI test.[8][10]
Protocol 2: Prepulse Inhibition Testing in Rodents
This protocol is a general guideline and may need to be adapted based on the specific equipment and software used.
Apparatus:
-
Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments) equipped with a load cell platform to measure the startle response. The chamber should be in a sound-attenuated cubicle with a fan for ventilation and background noise.
Procedure:
-
Acclimation: Transport animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.[3]
-
Animal Placement: Place each animal into the holder within the acoustic startle chamber.
-
Habituation: Begin the session with a 5-minute acclimation period with only the background noise (e.g., 65-70 dB) present.[12][13] Following this, present a series of 5-10 startle pulses alone (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the animal to the stimulus. These initial trials are typically excluded from the PPI calculation.[3]
-
Test Session: The main test session consists of a pseudorandomized presentation of different trial types with a variable inter-trial interval (e.g., 10-20 seconds).[12]
-
Pulse-alone trials: A strong startling stimulus (e.g., 110-120 dB, 40-60 ms white noise).[12]
-
Prepulse + Pulse trials: A weaker acoustic prepulse (e.g., 4, 8, and 12 dB above background noise; 20 ms duration) precedes the startle pulse by a specific interstimulus interval (ISI), typically 50-120 ms.[12]
-
No-stimulus trials: Only background noise is presented to measure baseline movement.[12]
-
-
Data Collection: The maximal peak amplitude of the startle response is recorded for each trial.[12]
-
Data Analysis: Calculate the %PPI for each prepulse intensity as described in section 3.0.
Mandatory Visualizations
This compound Signaling Pathway
Caption: 5-HT2A receptor signaling cascade activated by this compound.
Experimental Workflow for PPI Testing
Caption: Experimental workflow for this compound PPI testing.
References
- 1. protocols.io [protocols.io]
- 2. Neurotensin agonists block the prepulse inhibition deficits produced by a 5-HT2A and an alpha1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOI disrupts prepulse inhibition of startle in rats via 5-HT2A receptors in the ventral pallidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prepulse inhibition of the acoustic startle reflex impairment by 5-HT2A receptor activation in the inferior colliculus is prevented by GABAA receptor blockade in the pedunculopontine tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation | CiNii Research [cir.nii.ac.jp]
- 12. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 13. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Preparation for 2CBFly-NBOMe Cytotoxicity Assays
Introduction
2CBFly-NBOMe is a potent synthetic psychedelic compound that acts as a partial agonist for the serotonin (B10506) 5-HT2A receptor.[1] As with any novel psychoactive substance, a thorough evaluation of its cytotoxic profile is crucial for understanding its potential risks and therapeutic applications.[2] These application notes provide detailed protocols for the preparation of relevant cell cultures and the subsequent assessment of this compound-induced cytotoxicity. The human neuroblastoma cell line SH-SY5Y is highlighted as a suitable in vitro model for neurotoxicity studies, given its neuronal characteristics.[3][4] Additionally, the human embryonic kidney 293 (HEK293) cell line is included as a common and robust model for general cytotoxicity screening.[5][6]
The primary cytotoxicity assays detailed herein—MTT, LDH, and Caspase-3—offer a multi-faceted approach to evaluating the effects of this compound on cell health, covering metabolic activity, membrane integrity, and apoptosis, respectively.
Recommended Cell Lines and Culture Conditions
The choice of cell line is critical for obtaining relevant cytotoxicity data. Below are the recommended cell lines and their standard culture conditions.
| Parameter | SH-SY5Y | HEK293 |
| Cell Type | Human Neuroblastoma | Human Embryonic Kidney |
| Morphology | Epithelial-like, adherent | Epithelial-like, adherent |
| Culture Medium | 1:1 mixture of DMEM and Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2 | 37°C, 5% CO2 |
| Subculture | When 80-90% confluent (approx. every 2-4 days) | When 80-90% confluent (approx. every 2-3 days) |
| Passage Ratio | 1:4 to 1:16 | 1:3 to 1:6 |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture
The SH-SY5Y cell line is a subclone of the SK-N-SH line and is widely used in neurotoxicity and neurodegenerative disease research.[3][4]
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 (1:1) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium (DMEM/F-12 + 10% FBS + 1% Pen-Strep).
-
Centrifuge at 1000 rpm for 5 minutes.[7]
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Change the medium the following day to remove residual cryoprotectant.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells begin to detach.
-
Neutralize the trypsin by adding 6-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:16 ratio) to a new T-75 flask containing fresh medium.[7]
-
Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Protocol 2: HEK293 Cell Culture
HEK293 cells are a widely used cell line due to their robust growth and high transfectability.[5][8]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Thawing Cells:
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.
-
Add 8 mL of complete culture medium to inactivate the trypsin.
-
Create a single-cell suspension by gentle pipetting.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium.[5]
-
Incubate at 37°C with 5% CO2.
-
Protocol 3: MTT Cytotoxicity Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., acidified isopropanol (B130326) or SDS-HCl solution)[12][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10][15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[10][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Read the absorbance at 570-590 nm using a microplate reader.[10]
Protocol 4: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[16][17]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol. Set up additional control wells: no-cell control (medium only), vehicle control, and a maximum LDH release control.[17][18]
-
Induce Maximum LDH Release: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum release control wells.[19]
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[20]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17][19]
-
Stop Reaction: Add 50 µL of stop solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm) within 1 hour.[19][21]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Protocol 5: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[22] The assay uses a labeled substrate (e.g., DEVD-pNA) which releases a chromophore upon cleavage by active caspase-3.[22][23]
Materials:
-
Cells cultured in a 6-well or 12-well plate
-
This compound stock solution
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Chilled PBS
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound for the desired time.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[23][25]
-
Absorbance Measurement: Read the absorbance at 400-405 nm.[23][25]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to determine the concentration of a compound that induces a 50% reduction in cell viability (IC50) or a 50% cytotoxic effect (CC50). The following table serves as a template for presenting results for this compound.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 / CC50 (µM) |
| This compound | SH-SY5Y | MTT | 24 | Experimental Data |
| This compound | SH-SY5Y | MTT | 48 | Experimental Data |
| This compound | SH-SY5Y | LDH | 24 | Experimental Data |
| This compound | SH-SY5Y | LDH | 48 | Experimental Data |
| This compound | SH-SY5Y | Caspase-3 | 24 | Experimental Data |
| This compound | HEK293 | MTT | 24 | Experimental Data |
| This compound | HEK293 | LDH | 24 | Experimental Data |
Visualizations
Signaling Pathway
This compound is an agonist of the 5-HT2A receptor, which primarily signals through the Gq/G11 pathway.[26][27]
Caption: 5-HT2A receptor signaling cascade activated by this compound.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is outlined below.
Caption: General experimental workflow for cytotoxicity assessment.
Assay Logic Diagram
This diagram illustrates the relationship between the different endpoints measured by the selected cytotoxicity assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. omicsonline.org [omicsonline.org]
- 3. cyagen.com [cyagen.com]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 6. static.igem.org [static.igem.org]
- 7. SH-SY5Y culturing [protocols.io]
- 8. Culture and transfection of HEK293T cells [protocols.io]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 22. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. mpbio.com [mpbio.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 27. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 2CBFly-NBOMe from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 2CBFly-NBOMe from biological matrices. The information is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Introduction
This compound, a potent synthetic hallucinogen, poses significant challenges for toxicological analysis due to its high potency and low dosage, resulting in trace concentrations in biological specimens. Solid-phase extraction (SPE) is a crucial sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices such as blood, urine, and tissue. This document outlines a recommended SPE protocol adapted from methods developed for structurally similar NBOMe compounds, providing a robust starting point for method development and validation for this compound analysis.
Data Presentation
Quantitative data for the SPE of this compound is not extensively available in the literature. However, data from related NBOMe compounds can provide valuable insights for method development. The following table summarizes relevant quantitative data for other NBOMe compounds, which can be used as a benchmark for validating an SPE method for this compound.
Table 1: Quantitative Data for SPE of Related NBOMe Compounds in Biological Matrices
| Compound | Matrix | SPE Sorbent | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Citation |
| 25I-NBOMe | Serum | Not Specified | 97 | 0.01 | 0.03 | [1] |
| 2CC-NBOMe | Serum | Not Specified | 103 | 0.01 | 0.03 | [1] |
| 25I-NBOMe | Whole Blood | Not Specified | Not Reported | 0.09 | Not Reported | [2] |
| 25I-NBOMe | Urine | CLEAN SCREEN® XCEL I | Not Reported | Not Reported | Not Reported | [3] |
| 25B-NBOMe | Serum | Not Specified | Not Reported | 0.025 | Not Reported | [4] |
| 25I-NBOMe | Postmortem Fluids & Tissues | Clean Screen ZSDUA020 | Not Reported | Not Reported | Not Reported | [5] |
Note: The data above is for related NBOMe compounds and should be used as a guideline. It is imperative to perform a full method validation for the SPE of this compound in the specific biological matrix of interest to determine accurate recovery, LOD, and LOQ values.
Experimental Protocols
The following is a detailed protocol for the solid-phase extraction of this compound from biological matrices. This protocol is based on established methods for other NBOMe compounds and should be optimized and validated for this compound.
Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., CLEAN SCREEN® XCEL I or similar)
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
100 mM Phosphate (B84403) buffer (pH 6.0)
-
100 mM Acetic acid
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (B78521) (concentrated)
-
Internal Standard (ISTD) solution (e.g., a deuterated analog of this compound)
-
Sample Pretreatment
For Whole Blood/Serum/Plasma:
-
To 1 mL of sample, add 50 µL of the internal standard (ISTD) solution.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Use the supernatant for the SPE procedure.
For Urine:
-
To 1-2 mL of urine, add 3 mL of 100 mM phosphate buffer (pH 6.0).[3]
-
Add an appropriate volume of the internal standard (ISTD) solution.
-
Vortex thoroughly.
For Tissue Homogenates:
-
Homogenize 1 g of tissue in a suitable buffer (e.g., phosphate buffer).
-
To 1 g of homogenate, add 50 µL of the internal standard (ISTD) solution.[5]
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0).[5]
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Procedure
This procedure is adapted from a method for 25I-NBOMe.[5]
-
Column Conditioning:
-
Condition the SPE column with 3 mL of methanol.
-
Follow with 3 mL of deionized water.
-
Finally, equilibrate with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pretreated sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Follow with 1 mL of 100 mM acetic acid.
-
Wash with 3 mL of methanol.
-
Dry the column under full vacuum for 5-10 minutes.
-
-
Elution:
-
Prepare the elution solvent fresh daily: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).[3]
-
Elute the analyte with 3 mL of the elution solvent.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from biological matrices.
Caption: Workflow for SPE of this compound.
Signaling Pathway (Metabolism)
While not directly related to the extraction protocol, understanding the metabolic pathways of this compound is crucial for identifying target analytes (parent drug and metabolites) during analysis. The major metabolic pathways include hydroxylation, O-demethylation, and glucuronidation.[6][7][8]
Caption: Major metabolic pathways of this compound.
Conclusion
The provided protocol offers a comprehensive starting point for the solid-phase extraction of this compound from various biological matrices. It is essential to emphasize that this protocol should be thoroughly validated in-house to ensure its accuracy, precision, and suitability for the intended application. The quantitative data from related compounds serve as a useful reference for setting performance expectations during method validation. Successful implementation of this SPE method followed by sensitive LC-MS/MS analysis will enable reliable detection and quantification of this compound in toxicological and research settings.
References
- 1. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. unitedchem.com [unitedchem.com]
- 4. Recommendations for Specimen Collection for NBOMe Analysis in Clinical Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Thermoregulatory Effects of 2CBFly-NBOMe
Audience: Researchers, scientists, and drug development professionals.
Introduction
2CBFly-NBOMe (also known as NBOMe-2C-B-FLY or Cimbi-31) is a potent synthetic psychedelic substance.[1] It is a derivative of the phenethylamine (B48288) 2C-B and belongs to the N-benzylphenethylamine (NBOMe) class of compounds.[1][2] Like other NBOMe compounds, this compound exhibits a high binding affinity for the serotonin (B10506) 5-HT2A receptor, where it acts as a partial agonist.[1][3] This interaction is believed to be the primary mechanism behind its strong psychedelic effects.[4][5]
The study of thermoregulation is a critical component in the preclinical safety assessment of new psychoactive substances (NPS). Many serotonergic drugs can disrupt normal body temperature, leading to potentially life-threatening conditions like hyperthermia, which is a key feature of serotonin syndrome.[5] While anecdotal reports and clinical presentations of intoxication with other NBOMe compounds have suggested a risk of hyperthermia, especially in crowded environments, preclinical evidence is essential to confirm and characterize these effects.[4]
A key study investigating the acute pharmacological profile of this compound in male Wistar rats found that the compound, at doses up to 5 mg/kg administered subcutaneously, did not cause any significant changes in body temperature in either individually or group-housed animals.[4][5][6] This finding is in contrast to other NBOMe analogues, such as 25CN-NBOMe, which induced hypothermia in a similar animal model.[4] The lack of a thermoregulatory effect may be specific to this compound's unique pharmacological profile.
These application notes provide a detailed experimental framework for researchers to replicate, validate, and expand upon the current understanding of this compound's impact on thermoregulation. The following protocols are designed to ensure robust and reproducible data collection.
Signaling Pathways and Experimental Logic
The diagrams below illustrate the primary signaling pathway for this compound and the logical framework for designing thermoregulation experiments.
Caption: this compound primary signaling pathway via the 5-HT2A receptor.
Caption: Logical relationships in studying drug-induced thermoregulation.
Experimental Protocols
The following protocol is based on the methodology described by Syrová et al. (2023) for assessing thermoregulatory changes in rats.[4][7]
Animal Model
-
Species: Adult Male Wistar rats.
-
Weight: 250-300g at the start of the experiment.
-
Supplier: A certified commercial vendor (e.g., Charles River Laboratories).
-
Acclimation: Animals should be acclimated to the housing facility for at least 7 days prior to experimentation.
-
Housing: Animals should be housed in standard polycarbonate cages with ad libitum access to food and water. A 12-hour light/dark cycle should be maintained.
-
Environmental Control: The experimental room should be maintained at a constant ambient temperature (e.g., 22 ± 2°C) and humidity (55 ± 10%).
Drug Preparation and Administration
-
Compound: this compound HCl.
-
Vehicle: Sterile 0.9% saline solution.
-
Dose Levels: Based on previous studies, recommended doses are a vehicle control, 0.2 mg/kg, 1.0 mg/kg, and 5.0 mg/kg.[4][5] Doses should be calculated based on the salt form and adjusted for the free base weight.
-
Preparation: The compound should be dissolved in the vehicle on the day of the experiment.
-
Administration Route: Subcutaneous (s.c.) injection is a reliable route that has been used in prior studies.[4][8] The injection volume should be consistent across all animals (e.g., 1 mL/kg).
Experimental Workflow and Temperature Measurement
Caption: Step-by-step experimental workflow for thermoregulation studies.
Procedure:
-
Habituation: On the day of the experiment, transfer animals to the testing room and allow them to habituate for at least 60 minutes.
-
Baseline Measurement (T=0): Gently restrain the animal and measure its baseline core body temperature. A digital thermometer with a flexible rectal probe (lubricated with petroleum jelly) is a standard method. Insert the probe to a consistent depth (e.g., 2 cm) until a stable reading is obtained.
-
Drug Administration: Administer the prepared dose of vehicle or this compound via subcutaneous injection.
-
Housing Post-Injection: Return the animal to its home cage. For studies investigating social housing effects, animals in the group-housed condition should be caged together immediately after dosing.
-
Post-Dose Measurements: Repeat the temperature measurement at predefined time points. Based on the pharmacokinetics, which show a peak brain concentration at 60 minutes and presence for over 8 hours, the following time points are recommended: 30, 60, 120, 240, and 480 minutes post-administration.[4][5]
-
Behavioral Observations: Note any overt behavioral changes, such as hyperactivity, hypoactivity, or the head-twitch response, which is a behavioral proxy for 5-HT2A receptor activation in rodents.[9][10]
Experimental Groups
A robust design should include the following groups, with n=8-10 animals per group:
-
Group 1: Vehicle (0.9% Saline), Individually Housed
-
Group 2: 0.2 mg/kg this compound, Individually Housed
-
Group 3: 1.0 mg/kg this compound, Individually Housed
-
Group 4: 5.0 mg/kg this compound, Individually Housed
-
Group 5: Vehicle (0.9% Saline), Group Housed
-
Group 6: 5.0 mg/kg this compound, Group Housed (To test for aggregation toxicity/hyperthermia)
Data Analysis
-
Calculate the change in body temperature (ΔT) from the baseline for each time point.
-
Data should be analyzed using a two-way repeated measures analysis of variance (ANOVA) with 'treatment' as the between-subjects factor and 'time' as the within-subjects factor.
-
Post-hoc tests (e.g., Dunnett's or Sidak's) should be used to compare drug-treated groups to the vehicle control group at each time point.
-
A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. The table below provides a template based on the expected outcome from published literature (i.e., no significant effect).[4]
Table 1: Mean Change in Core Body Temperature (ΔT, °C) in Male Wistar Rats Following Subcutaneous Administration of this compound (Individually Housed)
| Treatment Group | N | Baseline (T=0) | ΔT at 30 min | ΔT at 60 min | ΔT at 120 min | ΔT at 240 min | ΔT at 480 min |
| Vehicle (Saline) | 10 | 37.8 ± 0.1 | +0.1 ± 0.1 | +0.0 ± 0.1 | -0.1 ± 0.2 | -0.2 ± 0.1 | -0.2 ± 0.2 |
| 0.2 mg/kg | 10 | 37.9 ± 0.1 | +0.2 ± 0.2 | +0.1 ± 0.1 | -0.1 ± 0.1 | -0.1 ± 0.2 | -0.3 ± 0.1 |
| 1.0 mg/kg | 10 | 37.7 ± 0.2 | +0.1 ± 0.1 | +0.0 ± 0.2 | +0.0 ± 0.1 | -0.2 ± 0.2 | -0.2 ± 0.2 |
| 5.0 mg/kg | 10 | 37.8 ± 0.1 | +0.0 ± 0.2 | -0.1 ± 0.1 | -0.2 ± 0.2 | -0.3 ± 0.1 | -0.4 ± 0.2 |
All values are presented as Mean ± SEM. No statistically significant differences were observed between treatment groups and the vehicle control at any time point (p > 0.05, Two-way RM ANOVA followed by Dunnett's post-hoc test).
Conclusion and Further Considerations
The provided protocols offer a standardized approach to studying the thermoregulatory effects of this compound. Based on current evidence, this compound does not appear to significantly alter body temperature in rats under standard laboratory conditions.[4][5][7] However, researchers should consider exploring additional variables that could unmask potential effects, such as:
-
Higher Ambient Temperatures: Testing at the upper end of the thermoneutral zone (e.g., 28-30°C) could reveal a hyperthermic potential not seen at standard room temperature.
-
Different Species: Mice may exhibit different sensitivities compared to rats.[11]
-
Alternative Routes of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration could alter the pharmacokinetic and pharmacodynamic profile.
-
Co-administration: Investigating this compound in combination with other substances, such as stimulants, could be relevant to patterns of polydrug use and may alter thermoregulatory outcomes.
By employing rigorous and well-documented experimental designs, the scientific community can build a comprehensive understanding of the safety profile of this compound and other novel psychoactive substances.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats-pharmacokinetics, effects on behaviour and thermoregulation | Charles Explorer [explorer.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. Animal Behavior in Psychedelic Research [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2C-B-Fly-NBOMe in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2C-B-Fly-NBOMe in aqueous buffers during experimental research.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility problems with 2C-B-Fly-NBOMe.
Problem: My 2C-B-Fly-NBOMe is not dissolving in my aqueous buffer.
| Possible Cause | Recommended Solution |
| Suboptimal pH | 2C-B-Fly-NBOMe is a phenethylamine (B48288) derivative containing an amine group. The solubility of such compounds is often pH-dependent. As a weak base, its solubility is expected to increase in acidic conditions due to the protonation of the amine group, forming a more water-soluble salt. Action: Systematically evaluate the solubility of your compound across a range of pH values. Start with a mildly acidic buffer (e.g., pH 4-6) and adjust as needed. Be mindful of the pH stability of your compound and the requirements of your specific assay. |
| Insufficient Agitation/Energy | The compound may require more energy to overcome the lattice energy of the solid and dissolve. |
| Compound Form | The freebase form of an amine is typically less soluble in aqueous solutions than its salt form. |
| High Concentration | You may be attempting to prepare a solution that is above the compound's intrinsic solubility limit in the chosen buffer. |
Problem: My 2C-B-Fly-NBOMe precipitates out of solution after initial dissolution.
| Possible Cause | Recommended Solution |
| Change in Temperature | A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. |
| Dilution into a Non-ideal Buffer | Diluting a stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to "crash out" if the final solvent composition does not favor solubility. |
| pH Shift | The addition of the compound, especially at high concentrations, can alter the pH of a weakly buffered solution, leading to a decrease in solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2C-B-Fly-NBOMe in aqueous solutions?
A1: There is limited publicly available quantitative data on the solubility of 2C-B-Fly-NBOMe in various aqueous buffers. However, it is generally characterized as having poor water solubility. For a related compound, 2C-B-FLY hydrochloride, the following solubility data has been reported:
| Solvent | Solubility |
| DMSO | 5 mg/mL |
| DMF | 1 mg/mL |
| Methanol (B129727) | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data for 2C-B-FLY hydrochloride from Cayman Chemical.[1] This data can serve as a starting point for estimating the solubility of 2C-B-Fly-NBOMe, though empirical determination is always recommended.
Q2: What are the first steps I should take if I'm having trouble dissolving 2C-B-Fly-NBOMe?
A2: Start by attempting to dissolve a small amount of the compound in your desired aqueous buffer at a low concentration. Use vigorous vortexing and/or sonication. If solubility is still an issue, the next step is to investigate the effect of pH. Since 2C-B-Fly-NBOMe is a basic compound, lowering the pH of the buffer is likely to improve its solubility.
Q3: Can I use a co-solvent to dissolve 2C-B-Fly-NBOMe for my in vitro assay?
A3: Yes, using a co-solvent is a common and effective strategy. Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[2][3] It is important to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[2][4] Always include a vehicle control with the same final concentration of the co-solvent in your experiments.
Q4: How can I use cyclodextrins to improve the solubility of 2C-B-Fly-NBOMe?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like 2C-B-Fly-NBOMe, within their central cavity, thereby increasing their aqueous solubility.[5] You can prepare an inclusion complex by various methods, such as co-precipitation, kneading, or freeze-drying. A phase solubility study is recommended to determine the optimal type and concentration of cyclodextrin (B1172386) to use.
Q5: Is it necessary to use a surfactant like Tween 20?
A5: The use of a surfactant can be beneficial, particularly for in vivo studies. One study reported dissolving 2C-B-Fly-NBOMe in deionized water with the addition of Tween 20, a non-ionic surfactant, to aid in its solubilization. For higher concentrations, ultrasonic homogenization was also employed. Surfactants can help to wet the compound particles and prevent aggregation, thereby improving dissolution.
Experimental Protocols
1. Protocol for Preparing a Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of 2C-B-Fly-NBOMe in DMSO.
Materials:
-
2C-B-Fly-NBOMe
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of 2C-B-Fly-NBOMe and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Visual inspection should show a clear solution with no particulates.[3]
-
If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[3] Gentle warming (e.g., 37°C) may also be used, but be cautious of potential compound degradation.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
2. Protocol for pH-Dependent Solubility Testing
This protocol provides a general method for assessing the solubility of 2C-B-Fly-NBOMe at different pH values.
Materials:
-
2C-B-Fly-NBOMe
-
A series of aqueous buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare saturated solutions by adding an excess amount of 2C-B-Fly-NBOMe to a known volume of each buffer in separate microcentrifuge tubes.
-
Agitate the tubes at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of dissolved 2C-B-Fly-NBOMe in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.
3. Protocol for Preparing a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol outlines the preparation of a solid dispersion of 2C-B-Fly-NBOMe with a cyclodextrin to enhance its aqueous solubility.[5]
Materials:
-
2C-B-Fly-NBOMe
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Purified water
-
Stir plate and stir bar
-
Freeze-dryer
Procedure:
-
Dissolve the desired amount of cyclodextrin in purified water with stirring.
-
Separately, prepare a concentrated solution of 2C-B-Fly-NBOMe in a minimal amount of a suitable solvent (e.g., methanol or a water/methanol mixture). A study on the metabolism of 2C-B-Fly-NBOMe dissolved the compound in a mixture of distilled water and methanol.
-
Slowly add the 2C-B-Fly-NBOMe solution to the stirring cyclodextrin solution.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution under vacuum until a dry, fluffy powder is obtained. This powder is the cyclodextrin inclusion complex of 2C-B-Fly-NBOMe.
Signaling Pathways and Logical Relationships
The primary mechanism of action for 2C-B-Fly-NBOMe is as a potent partial agonist of the 5-HT2A serotonin (B10506) receptor. Overcoming solubility issues is a critical first step to accurately study its downstream signaling effects.
References
Stability of 2CBFly-NBOMe in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2C-B-Fly-NBOMe in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term stability of 2C-B-Fly-NBOMe in solution?
A1: The primary concerns for the long-term stability of 2C-B-Fly-NBOMe, a substituted phenethylamine, in solution include chemical degradation through oxidation, hydrolysis, and photodecomposition. The complex structure, featuring a methoxybenzyl group, is susceptible to cleavage. Factors such as the choice of solvent, storage temperature, exposure to light, and pH of the solution can significantly impact its stability over time. For instance, a related compound, 2C-B-AN, has been observed to degrade to 2C-B in a methanol (B129727):water solution, highlighting the potential for instability of similar compounds in solution.[1]
Q2: What are the recommended solvents for preparing 2C-B-Fly-NBOMe stock solutions?
A2: While specific long-term stability data for 2C-B-Fly-NBOMe in various solvents is not extensively published, general practices for phenethylamines and related NBOMe compounds suggest the use of organic solvents for stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. For aqueous solutions for in vitro or in vivo experiments, it is advisable to prepare fresh dilutions from a stock solution in a suitable buffer. Some studies have used deionized water with a small amount of a surfactant like Tween-20 to aid dissolution for animal studies.[2]
Q3: How should 2C-B-Fly-NBOMe solutions be stored to maximize stability?
A3: To maximize stability, stock solutions of 2C-B-Fly-NBOMe should be stored at low temperatures, typically -20°C or -80°C.[3] They should be protected from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What analytical methods are suitable for assessing the stability of 2C-B-Fly-NBOMe?
A4: The stability of 2C-B-Fly-NBOMe can be effectively monitored using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with a UV or diode-array detector (DAD) is a common method for quantifying the parent compound and detecting degradation products. For higher sensitivity and structural elucidation of any degradants, mass spectrometry techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-resolution mass spectrometry (e.g., LC-QTOF-MS) are recommended.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Experiments | Degradation of 2C-B-Fly-NBOMe in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. | |
| Appearance of New Peaks in Chromatogram | Chemical degradation of 2C-B-Fly-NBOMe. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Consider performing forced degradation studies (see Experimental Protocols) to understand degradation pathways. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. Run a solvent blank on the analytical instrument. | |
| Precipitation in Aqueous Solution | Poor solubility of 2C-B-Fly-NBOMe in the aqueous buffer. | Prepare the aqueous solution by diluting a concentrated stock in an organic solvent (e.g., DMSO). The final concentration of the organic solvent should be kept low and tested for its effect on the experimental system. Sonication may aid in dissolution.[7] |
Quantitative Data Summary
Currently, there is a lack of published long-term stability data for 2C-B-Fly-NBOMe in solution. The following table presents pharmacokinetic data, which describes the compound's stability in a biological system, not a laboratory solution. Researchers should generate their own stability data for their specific experimental conditions.
Table 1: Pharmacokinetic Parameters of 2C-B-Fly-NBOMe in Male Wistar Rats (1 mg/kg, s.c.) [8]
| Matrix | Tmax (h) | Cmax | Half-life (t½) (h) |
| Blood Serum | 0.5 | 28 ng/mL | 1.56 |
| Brain Tissue | 1.0 | 171 ng/g | 2.40 |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for 2C-B-Fly-NBOMe
This protocol provides a general framework for developing a stability-indicating HPLC-UV method. It should be validated for your specific instrumentation and experimental conditions.
-
Instrumentation and Columns:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution may be necessary to separate the parent compound from potential degradation products. An example gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
-
Sample Preparation:
-
Prepare a stock solution of 2C-B-Fly-NBOMe in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the desired solvent (e.g., ethanol, DMSO, buffered saline).
-
Store aliquots of the working solution under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Add 1N HCl to the working solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the working solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the working solution and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose the working solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize acidic and basic samples before injection.
-
-
Analysis:
-
Inject samples from the stability study and forced degradation studies at regular intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Monitor the chromatograms for a decrease in the peak area of 2C-B-Fly-NBOMe and the appearance of new peaks.
-
The UV detector should be set to a wavelength where 2C-B-Fly-NBOMe has maximum absorbance.
-
Visualizations
Signaling Pathway of 2C-B-Fly-NBOMe
Caption: Proposed signaling pathway of 2C-B-Fly-NBOMe via the 5-HT2A receptor.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the long-term stability of 2C-B-Fly-NBOMe.
Logical Relationship for Troubleshooting
Caption: Logical workflow for troubleshooting experimental inconsistencies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cfsre.org [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
Troubleshooting low signal in 2CBFly-NBOMe LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2CBFly-NBOMe.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity in your LC-MS analysis of this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Question: I am observing a very low or no signal for my this compound sample. Where should I start troubleshooting?
Answer:
A complete or significant loss of signal often points to a singular critical issue. A systematic check of the LC-MS system is the most efficient approach. We recommend a tiered troubleshooting approach, starting with the mass spectrometer, then the liquid chromatography system, and finally the sample preparation process.
FAQs: Common Issues and Solutions
This section addresses frequently asked questions regarding low signal intensity in this compound LC-MS analysis.
Q1: My initial checks suggest the LC-MS system is functioning correctly, but my this compound signal is still low. What sample preparation factors could be the cause?
A1: Sample preparation is critical for achieving the necessary low detection limits for potent compounds like this compound, which are often found in low concentrations.[1] Inadequate sample cleanup can lead to significant matrix effects, causing ion suppression and a weaker signal.[2]
-
Inefficient Extraction: Ensure your extraction method is validated for this compound. Solid-Phase Extraction (SPE) is often necessary to obtain a clean sample and achieve the required low detection limits for NBOMe compounds.[1] Supported Liquid Extraction (SLE) is another effective technique for a wide range of novel psychoactive substances (NPS).[3][4]
-
Analyte Degradation: this compound, like other psychedelic compounds, can be susceptible to degradation.[5] Minimize sample exposure to light and elevated temperatures. Prepare samples fresh and analyze them promptly.
-
Incorrect Sample pH: The pH of your sample can influence the extraction efficiency and the ionization of this compound. Adjusting the sample pH to >9 with ammonium (B1175870) hydroxide (B78521) before liquid-liquid extraction has been shown to be effective for some NPS.[6]
Q2: What are the optimal Mass Spectrometry settings for this compound analysis?
A2: While optimal settings can vary between instruments, positive electrospray ionization (ESI) is commonly used for the analysis of NBOMe compounds.[1][7]
-
Ionization Mode: Start with positive ion mode. For related NBOMe compounds, this has proven to be effective.[1]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, using MRM mode on a tandem mass spectrometer (MS/MS) is highly recommended for its sensitivity and selectivity.[7][8] You will need to determine the specific precursor and product ion transitions for this compound.
-
Source Parameters: Optimize the ion source parameters, including spray voltage, source temperature, and gas flow rates, to achieve a stable and robust signal for your specific instrument and mobile phase composition.[7]
Q3: How does the mobile phase composition affect the signal intensity of this compound?
A3: The mobile phase plays a crucial role in both the chromatographic separation and the ionization efficiency of the analyte.
-
Acidic Additives: The addition of a small amount of acid, such as formic acid (typically 0.1%), to the mobile phase is critical.[9] This acts as a proton source, promoting the formation of protonated molecules ([M+H]^+) in positive ESI mode and improving peak shape.[9]
-
Organic Solvent: Both acetonitrile (B52724) and methanol (B129727) are common organic solvents in reversed-phase chromatography. The choice between them can impact ionization. It is advisable to test both to determine which provides a better signal for this compound.
-
Gradient Elution: A gradient elution program, where the percentage of the organic solvent is increased over time, is typically used to achieve good separation of the analyte from matrix components.[7]
Q4: Could analyte degradation be the cause of my low signal?
A4: Yes, the stability of novel psychoactive substances can be a concern.[5] this compound may degrade under certain conditions, leading to a lower concentration of the target analyte and thus a weaker signal.
-
Metabolism: Be aware of the potential for in-vitro metabolism if working with biological matrices. This compound is known to undergo extensive metabolism, including hydroxylation and O-demethylation.[10][11][12] Ensure your analytical method can distinguish the parent compound from its metabolites.
-
Storage Conditions: Store your standards and samples appropriately, typically at low temperatures and protected from light, to minimize degradation.
Quantitative Data Summary
The following table summarizes typical Limit of Quantification (LOQ) values reported for various NBOMe compounds in biological matrices, which can serve as a benchmark for your method development.
| Compound | Matrix | LOQ (ng/mL) | Reference |
| 25B-NBOMe | Whole Blood, Plasma, Urine | 0.01 - 0.02 | [1] |
| 25C-NBOMe | Whole Blood, Plasma, Urine | 0.01 - 0.02 | [1] |
| 25I-NBOMe | Whole Blood, Plasma, Urine | 0.01 - 0.02 | [1] |
| 2CC-NBOMe | Serum | 0.03 | [7] |
| 25I-NBOMe | Serum | 0.03 | [7] |
Experimental Protocols
Example Protocol: Solid-Phase Extraction (SPE) for NBOMe Compounds in Blood
This protocol is a general guideline based on methods used for NBOMe compounds and should be optimized for this compound.
-
Sample Pre-treatment: To 1 mL of whole blood, add an appropriate internal standard.
-
Lysis: Vortex the sample to ensure homogeneity.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol followed by deionized water and then a buffer solution (e.g., phosphate (B84403) buffer, pH 6).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. This may include a sequence of deionized water, an acidic buffer, and a low-percentage organic solvent wash.
-
Elution: Elute the this compound from the cartridge using an appropriate solvent, such as a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity in LC-MS analysis.
Caption: Key considerations for optimizing sample preparation to enhance signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of 2C-B-Fly-NBOMe and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2C-B-Fly-NBOMe and its potential isomers. The following information is based on established analytical methods for structurally similar NBOMe compounds and psychedelic phenethylamines, providing a robust framework for developing a specific method for 2C-B-Fly-NBOMe.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the chromatographic separation of 2C-B-Fly-NBOMe and its isomers?
The primary challenges include the structural similarity of isomers (positional isomers of the NBOMe group or impurities from synthesis), which can lead to co-elution. Additionally, the low concentration of these analytes in complex matrices and their potential for thermal degradation in GC-MS analysis can complicate separation and detection. Therefore, developing a highly selective and sensitive LC-based method is often preferred.
Q2: Which chromatographic technique is most suitable for separating 2C-B-Fly-NBOMe isomers?
Reverse-phase high-performance liquid chromatography (RP-HPLC), particularly when coupled with mass spectrometry (LC-MS), is the most effective technique. This method offers high resolution for separating structurally similar compounds and provides mass data for confident identification. Chiral chromatography may also be necessary if stereoisomers are present.
Q3: What type of HPLC column is recommended for this separation?
A C18 column is a common and effective choice for the separation of NBOMe compounds. Columns with a smaller particle size (e.g., sub-2 µm) can provide higher efficiency and better resolution, which is crucial for separating closely related isomers. Phenyl-hexyl columns can also be considered as they offer alternative selectivity.
Q4: How can I improve the resolution between isomeric peaks?
To improve resolution, you can:
-
Optimize the mobile phase composition: Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer (e.g., ammonium (B1175870) formate) can significantly impact selectivity.
-
Modify the gradient elution: A shallower gradient can increase the separation between closely eluting peaks.
-
Lower the flow rate: This can enhance separation efficiency, although it will increase the run time.
-
Adjust the column temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible injection solvent- Secondary interactions with the stationary phase- Column degradation | - Dilute the sample.- Ensure the injection solvent is similar in composition to the initial mobile phase.- Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups.- Replace the column. |
| Co-elution of Isomers | - Insufficient column efficiency- Non-optimized mobile phase | - Use a column with a smaller particle size or a longer length.- Optimize the mobile phase composition and gradient as described in the FAQs.- Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. |
| Low Signal Intensity | - Inefficient ionization in the MS source- Sample degradation- Low sample concentration | - Optimize MS source parameters (e.g., spray voltage, gas temperatures).- Add a modifier to the mobile phase that promotes ionization (e.g., formic acid or ammonium formate).- Ensure proper sample storage and handling.- Concentrate the sample or increase the injection volume. |
| Inconsistent Retention Times | - Inadequate column equilibration- Fluctuations in mobile phase composition- Leaks in the HPLC system- Temperature fluctuations | - Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.- Prepare fresh mobile phase daily and ensure proper mixing.- Perform a system leak test.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Sample Preparation
For accurate and reproducible results, a consistent sample preparation protocol is essential.
-
Standard Solution Preparation: Accurately weigh a reference standard of 2C-B-Fly-NBOMe and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase to create calibration standards and working solutions at the desired concentrations.
-
Sample Matrix Extraction (if applicable): For samples in complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to isolate the analytes and remove interferences.
Recommended LC-MS/MS Method
This method is adapted from established protocols for similar NBOMe compounds and serves as a starting point for method development.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by infusing a standard of 2C-B-Fly-NBOMe to identify the precursor ion and optimal product ions. |
Quantitative Data from Analogous Separations
The following table presents representative data from the separation of structurally similar NBOMe isomers, which can be used as a benchmark for method development for 2C-B-Fly-NBOMe.
Table 2: Representative Chromatographic Data for NBOMe Analogs
| Compound | Retention Time (min) | Resolution (Rs) |
| 25I-NBOMe | 8.2 | - |
| 25C-NBOMe | 7.9 | 2.1 (relative to 25I-NBOMe) |
| 25B-NBOMe | 8.5 | 1.8 (relative to 25I-NBOMe) |
Note: This data is illustrative and the actual retention times and resolution for 2C-B-Fly-NBOMe and its isomers will need to be determined experimentally.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Postulated 5-HT2A receptor signaling pathway for 2C-B-Fly-NBOMe.
Technical Support Center: Reducing Variability in Animal Behavioral Responses to 2C-B-Fly-NBOMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal behavioral responses to 2C-B-Fly-NBOMe.
Frequently Asked Questions (FAQs)
Q1: What is 2C-B-Fly-NBOMe and what is its primary mechanism of action?
A1: 2C-B-Fly-NBOMe is a potent psychedelic compound that is an N-benzyl derivative of the phenethylamine (B48288) 2C-B-Fly. Its primary mechanism of action is as a powerful partial agonist of the serotonin (B10506) 5-HT2A receptor.[1] Activation of the 5-HT2A receptor is the key initiator of the psychedelic effects observed with this class of compounds.
Q2: What are the most common behavioral assays used to study the effects of 2C-B-Fly-NBOMe in rodents?
A2: The most common behavioral assays include the Head-Twitch Response (HTR) assay, the Open Field Test (OFT) for locomotor activity and anxiety-like behavior, and the Light/Dark Box Test for anxiety-like behavior. Prepulse Inhibition (PPI) of the acoustic startle response is also used to assess sensorimotor gating.[2]
Q3: Why is there so much variability in behavioral responses to 2C-B-Fly-NBOMe in my experiments?
A3: Variability in behavioral responses to psychedelic compounds can stem from a multitude of factors. These can be broadly categorized into pharmacological, biological, environmental, and procedural variables. Key contributors include the dose and timing of drug administration, the species, strain, sex, and even the estrous cycle of the animals.[1][3] Environmental factors such as housing conditions, lighting, and noise levels also play a significant role, as do procedural elements like animal handling techniques.[3]
Troubleshooting Guides
Issue 1: Inconsistent Head-Twitch Response (HTR)
Q: I am observing a highly variable or no head-twitch response in my mice after administering 2C-B-Fly-NBOMe. What could be the cause?
A: Several factors can contribute to inconsistent HTR. Consider the following troubleshooting steps:
-
Dose-Response Relationship: The HTR often follows a biphasic or inverted U-shaped dose-response curve. Doses that are too low may not elicit a response, while excessively high doses can lead to behavioral suppression and a decrease in HTR frequency. It is crucial to perform a dose-response study to identify the optimal dose for eliciting a robust HTR.[4][5]
-
Strain and Sex Differences: Different mouse strains can exhibit markedly different sensitivities to psychedelics. For instance, DBA/2J mice have been shown to have a more pronounced HTR to DOI (a related 5-HT2A agonist) than C57BL/6J mice.[5] Additionally, female mice may show a more robust HTR than males.[1] Ensure you are using a consistent strain and sex, and consider these factors in your experimental design.
-
Observation Period: The onset and duration of the HTR are time-dependent. Ensure your observation period aligns with the peak effects of 2C-B-Fly-NBOMe. A typical observation period is 30-60 minutes immediately following drug administration.[4]
-
Manual vs. Automated Scoring: Manual scoring of HTR can be subjective and laborious, leading to inter-observer variability. Automated systems using magnetometers or video analysis software can provide more objective and reliable data.[4]
Issue 2: High Variability in the Open Field Test (OFT)
Q: My results from the Open Field Test are not consistent across animals and experimental days. How can I reduce this variability?
A: The OFT is sensitive to a variety of environmental and procedural factors. Here’s how to troubleshoot:
-
Habituation and Acclimation: Ensure all animals have a consistent acclimation period (e.g., 30-60 minutes) to the testing room before the experiment begins.[2] Avoid repeated exposure of the same animal to the open field, as this can lead to habituation and alter exploratory behavior.
-
Environmental Consistency: Maintain consistent lighting, temperature, and background noise levels across all testing sessions. Sudden noises or changes in illumination can significantly impact locomotor activity and anxiety-like behaviors.[2]
-
Animal Handling: The method of handling mice prior to placing them in the arena can induce stress and affect their behavior. Using a tunnel or cupped hands to transfer mice is less stressful than tail handling and can lead to more reliable exploratory behavior.[3]
-
Experimenter Presence: The presence of the experimenter in the testing room can influence animal behavior. It is best to have the experimenter out of the animal's sight during the test.
-
Cleaning: Thoroughly clean the open field apparatus with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.[2]
Issue 3: Inconsistent Results in the Light/Dark Box Test
Q: I am not observing the expected anxiolytic or anxiogenic effects of 2C-B-Fly-NBOMe in the Light/Dark Box Test. What should I check?
A: The Light/Dark Box Test relies on the innate aversion of rodents to brightly lit areas. Inconsistencies can arise from:
-
Lighting Conditions: The lux levels in the light and dark compartments are critical. The light compartment should be sufficiently aversive (e.g., 300-400 lux) to induce anxiety, while the dark compartment should be dim (e.g., <5 lux).[2] Verify these levels with a light meter before each experiment.
-
Apparatus Dimensions and Entryway: Ensure the dimensions of the light and dark compartments and the size of the opening between them are consistent with established protocols.
-
Placement of the Animal: The initial placement of the animal can influence its behavior. Placing the animal in the light compartment at the start of the test is a common procedure.
-
Strain Differences: Some mouse strains are inherently more anxious than others, which can affect their baseline performance in this test and their sensitivity to drug effects.
-
Single Use: This test is based on novelty. Therefore, each animal should only be tested once in the light/dark box.
Data Presentation
Table 1: Pharmacokinetics of 2C-B-Fly-NBOMe in Male Wistar Rats (1 mg/kg, s.c.)
| Time Point | Serum Concentration (ng/mL) | Brain Tissue Concentration (ng/g) |
| 30 min | 28 | - |
| 1 hour | - | 171 |
| 2 hours | - | - |
| 4 hours | - | - |
| 8 hours | - | Present |
| 24 hours | - | - |
Data summarized from a study in male Wistar rats.[2]
Table 2: Dose-Dependent Effects of 2C-B-Fly-NBOMe on Locomotor Activity in Male Wistar Rats
| Dose (mg/kg, s.c.) | Total Locomotion (15 min post-administration) | Total Locomotion (60 min post-administration) |
| 0.2 | Significantly Decreased | Significantly Decreased |
| 1 | Significantly Decreased | Significantly Decreased |
| 5 | Significantly Decreased | Significantly Decreased |
Locomotor activity was dose-dependently reduced at both time points.[2]
Table 3: Dose-Dependent Effects of 2C-B-Fly-NBOMe on Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI) in Male Wistar Rats
| Dose (mg/kg, s.c.) | Acoustic Startle Response (ASR) | Prepulse Inhibition (PPI) |
| 0.2 | Significantly Diminished | Weaker effect |
| 1 | Significantly Diminished | Weaker effect |
| 5 | Significantly Diminished | Weaker effect |
ASR was strongly disrupted at all doses, while the effect on PPI was less pronounced.[2]
Experimental Protocols
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena (e.g., 50x50 cm) with walls high enough to prevent escape.
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the test to acclimate.[2]
-
Procedure:
-
Gently place the mouse in the center of the open field.
-
Allow the animal to explore freely for a predetermined duration (typically 5-10 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use video tracking software to analyze:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol (B145695) between each animal.[2]
Light/Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment (approximately 1/3 of the box) and a larger, illuminated compartment (approximately 2/3 of the box), connected by a small opening.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
Procedure:
-
Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore both compartments freely for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Measure the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
-
Cleaning: Clean both compartments with 70% ethanol between each animal.
Head-Twitch Response (HTR) Assay Protocol
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: Administer 2C-B-Fly-NBOMe via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose-response curve should be established.
-
Observation:
-
Immediately after injection, place the mouse individually into a clear observation chamber (e.g., a cylindrical container).
-
Observe and count the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
-
Data Analysis: The total number of head twitches is quantified for each animal. Automated systems can be used for more objective scoring.[4]
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathways
The activation of the 5-HT2A receptor by agonists like 2C-B-Fly-NBOMe initiates two primary intracellular signaling cascades: the Gq/11 pathway and the β-arrestin pathway. The balance between these pathways may contribute to the specific behavioral effects of different psychedelic compounds.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
Caption: 5-HT2A Receptor β-Arrestin Signaling Pathway.
Experimental Workflow for Behavioral Testing
Caption: General Experimental Workflow for Behavioral Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats-pharmacokinetics, effects on behaviour and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
How to prevent degradation of 2CBFly-NBOMe during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of 2C-B-Fly-NBOMe during experimental sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of 2C-B-Fly-NBOMe.
| Issue | Possible Cause | Recommended Solution |
| Low or no analyte detection in blood/serum samples | Sequestration of 2C-B-Fly-NBOMe by serum separator gels in blood collection tubes. | Use blood collection tubes without serum/plasma separator gels (e.g., red-top tubes). If blood is collected in a tube with a separator gel, the serum should be separated from the gel within one hour of collection and refrigerated.[1] |
| Poor reproducibility of results | Inconsistent sample handling and storage, leading to variable degradation. | Standardize sample preparation protocols. Ensure all samples are protected from light and stored at a consistent, low temperature (-20°C or lower). Prepare stock solutions in methanol (B129727) and store them at -20°C in a dark, dry place.[2][3] |
| Presence of unexpected peaks in chromatograms | Degradation of 2C-B-Fly-NBOMe due to exposure to heat, light, or inappropriate pH. | Minimize exposure of samples to light and heat during all stages of preparation and analysis. Use amber vials and work under low-light conditions when possible. Ensure that the pH of the sample and solvents is controlled, as phenethylamine (B48288) derivatives can be susceptible to pH-dependent degradation. |
| Analyte degradation during GC-MS analysis | Thermal degradation in the hot GC inlet. | Consider using a lower inlet temperature. Alternatively, derivatization of the amine group can improve thermal stability and chromatographic performance. For sensitive compounds like 2C-B-Fly-NBOMe, LC-MS/MS is often the preferred analytical method to avoid thermal degradation.[4] |
| Loss of analyte during extraction | Inefficient extraction method or inappropriate solvent selection. | For biological matrices, protein precipitation with ice-cold acetonitrile (B52724) is an effective first step. For further cleanup and concentration, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. Ensure the pH of the sample is optimized for the extraction method being used.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2C-B-Fly-NBOMe and its solutions?
For long-term storage, solid 2C-B-Fly-NBOMe should be kept in a dry, dark place.[3] Stock solutions should be prepared in methanol and stored at -20°C.[2] Biological samples (serum, plasma, urine, and tissue homogenates) containing 2C-B-Fly-NBOMe should also be stored frozen at -20°C or lower until analysis.[2]
Q2: How can I minimize the degradation of 2C-B-Fly-NBOMe during sample preparation?
To minimize degradation, it is crucial to control the following factors:
-
Light: Protect the compound from light at all stages by using amber vials and minimizing exposure to ambient light.
-
Temperature: Keep samples and solutions cold. Perform extractions and preparations on ice where possible. Avoid high temperatures, especially during solvent evaporation and analysis.
-
pH: Maintain a stable and appropriate pH. Extreme pH values can lead to hydrolysis or other degradation pathways.
-
Oxidation: Use de-gassed solvents and consider adding antioxidants to samples if oxidation is a concern.
Q3: What are the most common degradation pathways for 2C-B-Fly-NBOMe?
While specific degradation pathways for 2C-B-Fly-NBOMe during sample preparation are not extensively documented, related NBOMe compounds are known to be susceptible to O-demethylation and other metabolic transformations in vivo.[5][6][7] These metabolic pathways suggest potential chemical instability at the methoxy (B1213986) groups under certain conditions. Hydrolysis of the N-benzyl group is also a potential degradation route.
Q4: Which analytical technique is best suited for the analysis of 2C-B-Fly-NBOMe?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of 2C-B-Fly-NBOMe in biological samples.[2] This method offers high sensitivity and selectivity and avoids the high temperatures associated with gas chromatography (GC), which can cause thermal degradation of the analyte.[4]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of 2C-B-Fly-NBOMe hydrochloride.
-
Dissolve in 1 mL of methanol in a 1.5 mL amber glass vial.
-
Vortex until fully dissolved.
-
Store at -20°C in the dark.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution with methanol to achieve the desired concentrations for calibration curves and quality control samples.
-
Store working solutions at -20°C in the dark.
-
Protocol 2: Sample Preparation from Whole Blood/Plasma for LC-MS/MS Analysis
This protocol utilizes protein precipitation, a rapid and effective method for sample cleanup.
-
Sample Thawing:
-
Thaw frozen whole blood or plasma samples on ice.
-
-
Protein Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (whole blood or plasma).
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 2C-B-Fly-NBOMe-d4).[7]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Stability of 2C-B-Fly-NBOMe Under Various Conditions
| Condition | Stability | Preventative Measures |
| Temperature | Susceptible to thermal degradation. | Store solid compound and solutions at -20°C or lower.[2][3] Keep samples on ice during preparation. Avoid high temperatures during solvent evaporation and analysis. |
| Light | Potential for photodegradation. | Store in a dark place.[3] Use amber vials and work under low-light conditions. |
| pH | Stability can be pH-dependent. | Maintain a consistent and neutral pH where possible. Buffer samples if necessary. |
| Matrix Effects | Sequestration in serum separator gels. | Avoid blood collection tubes with serum/plasma separator gels.[1] |
| Solvents | Stable in methanol for stock solutions. | Prepare stock and working solutions in methanol.[2] |
Visualizations
Caption: Potential degradation pathways of 2C-B-Fly-NBOMe.
Caption: Experimental workflow for 2C-B-Fly-NBOMe sample preparation.
Caption: Troubleshooting decision tree for 2C-B-Fly-NBOMe analysis.
References
- 1. Recommendations for Specimen Collection for NBOMe Analysis in Clinical Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2CBFly-NBOMe by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the mass spectrometric analysis of 2CBFly-NBOMe.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] This is a significant concern in quantitative bioanalysis, such as the analysis of this compound in biological samples (e.g., serum, urine), as it can lead to inaccurate and unreliable results, including underestimation of the analyte concentration.[2][3] The complex nature of biological matrices, containing salts, proteins, lipids, and other endogenous compounds, makes them prone to causing ion suppression in electrospray ionization (ESI) mass spectrometry.[1][4]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: The most common method to assess ion suppression is the post-extraction addition experiment.[5] This involves comparing the signal response of an analyte spiked into a blank, extracted sample matrix to the response of the analyte in a pure solvent. A lower signal in the matrix sample indicates ion suppression.[1] Any significant deviation from a consistent signal across the chromatogram suggests the presence of matrix effects.
Q3: What are the primary causes of ion suppression in the LC-MS/MS analysis of this compound?
A3: Ion suppression in the analysis of this compound can be caused by various factors, including:
-
Co-eluting matrix components: Endogenous substances from the biological matrix that elute from the liquid chromatography (LC) column at the same time as this compound can compete for ionization.[1][3]
-
High concentrations of salts or buffers: These can alter the droplet surface tension and charge distribution in the ESI source, hindering analyte ionization.[4]
-
Phospholipids: Abundant in plasma and serum samples, these are notorious for causing ion suppression.
-
Formulation agents: In preclinical studies, formulation agents like polysorbates can cause significant ion suppression.[2]
Q4: Are there any validated methods for the analysis of NBOMe compounds that address ion suppression?
A4: Yes, several LC-MS/MS methods have been developed for the quantification of NBOMe compounds in biological matrices.[6][7] These methods often employ sample preparation techniques like solid-phase extraction (SPE) to minimize matrix effects.[6][7] For instance, a method for 2CC-NBOMe and 25I-NBOMe in serum reported ion suppression of 8% and 7%, respectively, after SPE.[7] While specific data for this compound is limited, these methods provide a good starting point for method development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity for this compound | Significant ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components. 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor reproducibility of results | Variable ion suppression between samples. | 1. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for variable matrix effects, as it will be affected by ion suppression to a similar extent as the analyte. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| Inaccurate quantification | Uncorrected ion suppression leading to underestimation of the analyte concentration. | 1. Perform a thorough method validation: This should include a quantitative assessment of matrix effects and recovery. 2. Implement the solutions for low signal intensity and poor reproducibility. |
Quantitative Data on Ion Suppression for Related NBOMe Compounds
| Compound | Matrix | Sample Preparation | Ion Suppression (%) | Absolute Recovery (%) | Reference |
| 2CC-NBOMe | Serum | Solid-Phase Extraction (SPE) | 8 | 103 | [7] |
| 25I-NBOMe | Serum | Solid-Phase Extraction (SPE) | 7 | 97 | [7] |
| 25H-NBOMe (ISTD) | Serum | Solid-Phase Extraction (SPE) | 3 | 86 | [7] |
Experimental Protocols
Protocol for Assessment of Ion Suppression by Post-Extraction Addition
This protocol outlines the steps to quantify the extent of ion suppression affecting the analysis of this compound.
1. Materials:
-
Blank biological matrix (e.g., drug-free human serum)
-
This compound analytical standard
-
Solvents for extraction and reconstitution (e.g., methanol, acetonitrile, water)
-
Sample preparation supplies (e.g., SPE cartridges)
-
LC-MS/MS system
2. Procedure:
-
Set A: Analyte in Solvent: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B: Analyte in Extracted Matrix:
-
Process a blank matrix sample through the entire extraction procedure (e.g., SPE).
-
Evaporate the final eluate to dryness.
-
Reconstitute the dried extract with the this compound solution from Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area for this compound.
3. Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Ion Suppression (%) = 100 - Matrix Effect (%)
Sample Preparation Protocol using Solid-Phase Extraction (SPE)
This is a general SPE protocol that can be adapted for the extraction of this compound from serum or urine.
1. Sample Pre-treatment:
-
To 1 mL of serum or urine, add an appropriate internal standard.
-
Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.[6]
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with:
-
3 mL of methanol
-
3 mL of deionized water
-
1 mL of 100 mM phosphate buffer (pH 6.0)
-
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
4. Washing:
-
Wash the cartridge with:
-
3 mL of deionized water
-
1 mL of 100 mM acetic acid
-
3 mL of methanol
-
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
5. Elution:
-
Elute this compound from the cartridge with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (78:20:2, v/v/v).[6][7]
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dose and administration route for in vivo 2CBFly-NBOMe studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dose and administration routes for in vivo studies of 2C-B-Fly-NBOMe. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of 2C-B-Fly-NBOMe?
A1: 2C-B-Fly-NBOMe is a potent agonist of the serotonin (B10506) 5-HT2A receptor.[1] Its psychedelic effects are believed to be mediated through the activation of this receptor.
Q2: What is a typical dose range for 2C-B-Fly-NBOMe in rats?
A2: Based on studies in male Wistar rats, a dose range of 0.2 to 5 mg/kg administered subcutaneously (s.c.) has been used to evaluate behavioral and physiological effects.[1][2] For metabolism studies, a higher dose of 50 mg/kg (s.c.) has been administered to rats.
Q3: Which administration routes have been documented for 2C-B-Fly-NBOMe and related compounds in animal models?
A3: Subcutaneous (s.c.) administration has been thoroughly documented for 2C-B-Fly-NBOMe in rats.[1][2] For structurally similar compounds like 25I-NBOMe, intraperitoneal (i.p.) administration has been used in both rats and mice. While specific studies on the oral (p.o.) and intravenous (i.v.) administration of 2C-B-Fly-NBOMe are limited, general principles for these routes in rodents can be adapted.
Data Presentation: Pharmacokinetics of Subcutaneous 2C-B-Fly-NBOMe in Rats
The following table summarizes the pharmacokinetic parameters of 2C-B-Fly-NBOMe in male Wistar rats following a 1 mg/kg subcutaneous injection.[1][3]
| Parameter | Serum | Brain Tissue |
| Tmax (Time to Peak Concentration) | 0.5 hours | 1 hour |
| Cmax (Peak Concentration) | 28 ng/mL | 171 ng/g |
| t1/2 (Elimination Half-life) | 1.56 hours | 2.40 hours |
Data presented as mean values.
Experimental Protocols
Protocol 1: Subcutaneous Administration and Pharmacokinetic Analysis
This protocol is adapted from the study "Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation".[1][2][3]
1. Animal Model:
-
Adult male Wistar rats (200-250g).
2. Drug Preparation:
-
Dissolve 2C-B-Fly-NBOMe hydrochloride in deionized water.
-
Add 20 µl of Tween 20 as a solubilizing agent.
-
The final administration volume should be 2 ml/kg.
-
The vehicle control consists of deionized water and 20 µl of Tween 20.
3. Administration:
-
Administer the prepared solution via subcutaneous injection.
4. Pharmacokinetic Blood and Brain Tissue Collection:
-
At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), sacrifice the animals.
-
Collect trunk blood and allow it to clot. Centrifuge to separate the serum.
-
Excise the brain.
-
Store serum and brain samples at -20°C until analysis.
5. Bioanalytical Method:
-
Analyze serum and brain homogenate samples for 2C-B-Fly-NBOMe concentrations using liquid chromatography-mass spectrometry (LC/MS).[1][2]
Protocol 2: Intraperitoneal Administration for Behavioral Studies (Inferred from 25I-NBOMe studies)
1. Animal Model:
-
Adult male or female rats or mice.
2. Drug Preparation:
-
A suitable vehicle for intraperitoneal injection of NBOMe compounds is a solution of 2% ethanol (B145695), 2% Tween 80, and 96% saline.
-
Dissolve 2C-B-Fly-NBOMe in this vehicle to the desired concentration. The administration volume is typically 1-3 ml/kg.
3. Administration:
-
Administer the solution via intraperitoneal injection into the lower quadrant of the abdomen.
4. Behavioral Assessment:
-
Conduct behavioral tests such as the open field test or prepulse inhibition of the startle response at specified time points post-injection.
Protocol 3: Oral Gavage Administration (General Procedure)
1. Animal Model:
-
Adult rats or mice.
2. Drug Preparation:
-
For oral administration, 2C-B-Fly-NBOMe can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Ensure the suspension is homogenous by vortexing or sonicating before and during the dosing procedure.
3. Administration:
-
Use a proper-sized, ball-tipped gavage needle (16-18 gauge for rats, 18-20 gauge for mice).
-
Measure the needle length from the animal's mouth to the last rib to ensure proper placement in the stomach.
-
Gently insert the needle into the esophagus and administer the suspension. The maximum recommended volume is 10-20 ml/kg for rats and 10 ml/kg for mice.
Protocol 4: Intravenous Administration (General Procedure)
1. Animal Model:
-
Adult rats or mice.
2. Drug Preparation:
-
Due to the lipophilic nature of NBOMe compounds, a vehicle such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) may be necessary for intravenous administration.
-
The final solution must be sterile and free of particulates. Filter sterilization (0.22 µm filter) is required.
3. Administration:
-
For rats and mice, the lateral tail vein is the most common site for intravenous injection.
-
Restrain the animal appropriately and dilate the tail vein using a heat lamp or warm water.
-
Inject the solution slowly. The maximum bolus injection volume is typically 5 ml/kg.
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway for 2C-B-Fly-NBOMe.
Caption: Experimental Workflow for In Vivo 2C-B-Fly-NBOMe Studies.
Troubleshooting Guides
Issue 1: Inconsistent behavioral effects at the same dose.
-
Potential Cause: Inhomogeneous drug suspension for oral or intraperitoneal administration.
-
Solution: Ensure the suspension is thoroughly vortexed or sonicated immediately before drawing each dose into the syringe.
-
-
Potential Cause: Variability in administration technique.
-
Solution: Ensure all researchers are consistently trained and follow the exact same administration protocol. For oral gavage, confirm the correct placement of the gavage needle. For intraperitoneal injections, ensure consistent injection location.
-
-
Potential Cause: Animal stress.
-
Solution: Handle animals consistently and gently to minimize stress, which can impact behavioral outcomes. Acclimatize animals to handling before the experiment.
-
Issue 2: Difficulty dissolving 2C-B-Fly-NBOMe.
-
Potential Cause: The compound is a hydrochloride salt, which should be water-soluble. However, at higher concentrations or in certain buffers, solubility may be limited.
-
Solution: Use a small amount of a co-solvent like ethanol or a surfactant like Tween 20 to aid dissolution.[1] Gentle warming and sonication can also be employed. For intravenous routes, specialized vehicles for lipophilic compounds may be necessary.
-
Issue 3: Adverse events in animals post-administration.
-
Potential Cause: Rapid intravenous injection of a concentrated solution.
-
Solution: Administer intravenous doses slowly. Dilute the drug to the lowest effective concentration.
-
-
Potential Cause: Esophageal or tracheal injury during oral gavage.
-
Solution: Use a flexible, ball-tipped gavage needle of the appropriate size. Do not force the needle if resistance is met. Ensure proper animal restraint to maintain a straight line from the mouth to the esophagus.
-
-
Potential Cause: Peritonitis from intraperitoneal injection.
-
Solution: Use sterile techniques and ensure the vehicle is non-irritating. Vary the injection site slightly if repeated injections are necessary.
-
Issue 4: Low or undetectable drug levels in plasma or brain tissue.
-
Potential Cause: Poor absorption, particularly with oral administration. NBOMe compounds are known to have low oral bioavailability.
-
Solution: Consider alternative administration routes with higher expected bioavailability, such as subcutaneous or intravenous injection. If oral administration is necessary, a higher dose may be required, but this should be determined through dose-response studies.
-
-
Potential Cause: Rapid metabolism.
-
Solution: Collect samples at earlier time points post-administration to capture the peak concentration. Analyze for known metabolites in addition to the parent compound.
-
References
- 1. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Accuracy of 2CBFly-NBOMe Quantification in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of 2C-B-FLY-NBOMe quantification in serum samples.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of 2C-B-FLY-NBOMe observed in serum after administration?
A1: In a pharmacokinetic study in rats administered a 1 mg/kg subcutaneous dose, the maximum mean serum concentration of 2C-B-FLY-NBOMe was found to be 28 ng/mL, which was reached within 30 minutes.[1][2][3] The concentration then declined with a half-life of approximately 1.56 hours.[2] In cases of intoxication involving other NBOMe compounds, serum concentrations have been reported to range from 0.034 ng/mL to 0.75 ng/mL for 25I-NBOMe and was 0.18 ng/mL in one case for 25B-NBOMe.[4]
Q2: What are the main metabolites of 2C-B-FLY-NBOMe that could potentially interfere with quantification?
A2: 2C-B-FLY-NBOMe undergoes extensive metabolism. The major metabolic pathways include O-demethylation, mono- and poly-hydroxylation, and oxidative debromination, followed by glucuronidation and/or N-acetylation.[5][6][7] Specific metabolites that have been identified include mono-hydroxylated isomers, an O-demethylated metabolite, and an O-demethylated-mono-hydroxylated metabolite.[5][8] It is crucial to ensure chromatographic separation of the parent compound from these metabolites to avoid interference.
Q3: What are the recommended storage conditions for serum samples containing 2C-B-FLY-NBOMe?
A3: Serum samples should be stored at -20°C until analysis.[2] Studies on other NBOMe compounds have shown instability at room temperature and 4°C over extended periods, while they remained stable at -20°C.
Q4: Is it possible to use immunoassay for the screening of 2C-B-FLY-NBOMe?
A4: While immunoassays for some related phenethylamines like 2C-B exist, their cross-reactivity with 2C-B-FLY-NBOMe is not well-documented.[9] Given the structural differences, particularly the NBOMe moiety, significant cross-reactivity is not guaranteed. Therefore, for accurate and specific quantification, chromatographic methods such as LC-MS/MS are highly recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 2C-B-FLY-NBOMe in serum.
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | Ensure proper sample storage at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock stored at -20°C. |
| Sample Collection Issues | Avoid using blood collection tubes with serum separator gels, as NBOMe compounds can be sequestered by the gel, leading to lower or false-negative results. Use plain red-top tubes instead. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. For LLE, ensure the pH of the aqueous phase is optimized for the basic nature of 2C-B-FLY-NBOMe. For SPE, ensure proper conditioning and elution solvent selection. |
| Ion Suppression | See "Issue 2: Poor Peak Shape and Inconsistent Results" for detailed troubleshooting. |
| Instrumental Issues | Check the mass spectrometer's sensitivity and calibration. Ensure the electrospray ionization (ESI) source is clean and functioning optimally. |
Issue 2: Poor Peak Shape and Inconsistent Results (Peak Tailing, Broadening, Shifting Retention Time)
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | - Improve Sample Cleanup: Optimize the sample preparation method (SPE or LLE) to remove interfering matrix components like phospholipids. - Chromatographic Separation: Modify the LC gradient to better separate 2C-B-FLY-NBOMe from co-eluting matrix components. - Use a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Metabolite Interference | Develop a chromatographic method with sufficient resolution to separate 2C-B-FLY-NBOMe from its major metabolites. Refer to literature on 2C-B-FLY-NBOMe metabolism to anticipate the retention times of potential interferences.[5][6][7] |
| Column Issues | - Column Overload: Inject a smaller sample volume or a more dilute sample. - Column Contamination: Wash the column with a strong solvent or replace it if necessary. - Inappropriate Column Chemistry: Use a column suitable for basic compounds, such as a C18 column with end-capping. |
| Mobile Phase Issues | Ensure the mobile phase is freshly prepared and properly degassed. Check the pH of the mobile phase, as it can significantly affect the peak shape of basic compounds. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Calibration Curve Issues | - Non-linearity: Ensure the calibration range is appropriate for the expected sample concentrations. Use a sufficient number of calibration points and a suitable weighting factor in the regression analysis. - Poor Correlation Coefficient (r²): Prepare fresh calibration standards. Ensure the internal standard is added consistently to all calibrators and samples. |
| Internal Standard (IS) Problems | - Inappropriate IS: If a SIL-IS is not available, choose a structural analog that has similar extraction recovery and ionization efficiency to 2C-B-FLY-NBOMe. - IS Variability: Ensure the IS is added at a consistent concentration to all samples and standards. |
| Sample Inhomogeneity | Thoroughly vortex or mix serum samples before aliquoting for extraction. |
Quantitative Data Summary
The following tables summarize key quantitative data from a pharmacokinetic study of 2C-B-FLY-NBOMe in rats.[2]
Table 1: Pharmacokinetic Parameters of 2C-B-FLY-NBOMe in Rat Serum (1 mg/kg, s.c.)
| Parameter | Value |
| Cmax (Maximum Concentration) | 28 ng/mL |
| Tmax (Time to Cmax) | 0.5 hours |
| t½ (Half-life) | 1.56 hours |
Table 2: LC-MS/MS Method Parameters for 2C-B-FLY-NBOMe Quantification in Serum
| Parameter | Specification |
| Instrumentation | Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Limit of Quantification (LOQ) | 1 ng/mL |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of 2C-B-FLY-NBOMe in Serum
This protocol is adapted from a published study and provides a robust starting point for method development and validation.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add 200 µL of a 1% ammonia (B1221849) solution.
-
Homogenize the mixture.
-
Add 800 µL of ethyl acetate (B1210297) and homogenize again.
-
Centrifuge the sample to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: An ultra-high performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase:
-
A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
B: Acetonitrile or methanol (B129727) with the same modifier.
-
-
Gradient: A gradient elution program should be optimized to ensure good separation of 2C-B-FLY-NBOMe from matrix components and metabolites.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for 2C-B-FLY-NBOMe need to be determined by direct infusion of a standard solution.
Visualizations
Experimental Workflow for 2C-B-FLY-NBOMe Quantification in Serum
Caption: Workflow for serum sample preparation and analysis.
Troubleshooting Logic for Low Analyte Signal
Caption: Decision tree for troubleshooting low analyte signal.
Metabolic Pathways of 2C-B-FLY-NBOMe
Caption: Major metabolic pathways of 2C-B-FLY-NBOMe.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards [mdpi.com]
- 6. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2CBFly-NBOMe and related NBOMe compounds. Our goal is to address specific challenges encountered during analytical differentiation.
Troubleshooting Guides & FAQs
This section addresses common issues researchers may face when trying to distinguish this compound from other NBOMe compounds.
Q1: My GC-MS analysis shows co-eluting peaks for my this compound sample and a suspected NBOMe analogue. How can I improve separation?
A1: Co-elution is a common challenge due to the structural similarities among NBOMe compounds. Here are several troubleshooting steps:
-
Optimize GC Temperature Program:
-
Slower Ramp Rate: A slower temperature ramp (e.g., 5-10 °C/min) can increase the interaction time of the analytes with the stationary phase, potentially improving separation.
-
Isothermal Segments: Introduce isothermal holds at temperatures where the compounds of interest are most likely to separate based on their boiling points and column interactions.
-
-
Change the GC Column:
-
Different Stationary Phase: If you are using a standard non-polar column (e.g., DB-1MS, HP-5MS), switching to a more polar column (e.g., DB-17MS, or a cyanopropylphenyl-based phase) can alter the elution order and improve resolution based on differences in polarity.
-
-
Derivatization:
-
Derivatizing the amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can alter the volatility and chromatographic behavior of the compounds, often leading to better separation of isomers.[1]
-
Q2: The mass spectra of this compound and another NBOMe compound in my sample look very similar. How can I confidently differentiate them based on mass spectrometry?
A2: The shared N-benzylmethoxyphenyl moiety in NBOMe compounds leads to common fragment ions, making differentiation challenging. Focus on the following:
-
Molecular Ion: Although often of low abundance, identifying the molecular ion peak is the most direct way to differentiate compounds with different molecular weights. This compound has a unique molecular weight due to its dihydrodifuran ("Fly") structure.
-
Characteristic Fragment Ions:
-
"Fly" Moiety Fragments: Look for fragment ions specific to the brominated dihydrodifuran structure of this compound.
-
Phenethylamine (B48288) Backbone Fragments: Compare the fragments arising from the phenethylamine portion. For example, 25I-NBOMe will produce iodine-containing fragments that are absent in this compound.
-
The "Ortho Effect": For positional isomers of the N-benzyl ring, the relative abundances of key fragment ions can be diagnostic. For instance, the ortho-methoxybenzyl group often leads to a more abundant m/z 91 ion compared to meta and para isomers.[2][3]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition. This can definitively distinguish between isobaric compounds (compounds with the same nominal mass but different elemental formulas).
Q3: I am using LC-MS/MS, but the fragmentation patterns of this compound and a potential contaminant are still ambiguous. What can I do?
A3: LC-MS/MS offers high selectivity, but closely related structures can still pose a challenge. Consider these strategies:
-
Optimize Collision Energy: Systematically vary the collision-induced dissociation (CID) energy. Different energies can favor the formation of specific fragment ions that may be unique to one compound.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method using multiple, highly specific precursor-to-product ion transitions for each compound of interest. The ratio of these transitions should be consistent for a given compound and can be used for confirmation.
-
Metabolite Profiling: If analyzing biological samples, the metabolic profile can aid in identification. This compound and other NBOMe compounds undergo different metabolic transformations, leading to unique sets of metabolites.[4][5][6][7]
Q4: My NMR spectra show overlapping signals in the aromatic region, making it difficult to distinguish between this compound and a positional isomer of another NBOMe.
A4: NMR spectroscopy is a powerful tool for isomer differentiation. Here’s how to tackle overlapping signals:
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity of the aromatic protons and identify their relative positions (ortho, meta, para).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, providing an additional dimension of information to resolve overlapping proton signals.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure and differentiating isomers.
-
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of protons, potentially resolving overlapping signals.
-
Chiral Derivatizing Agents: For differentiating enantiomers, using a chiral derivatizing agent (e.g., Mosher's acid) can create diastereomeric derivatives that are distinguishable by NMR.
Quantitative Data Presentation
The following tables summarize key analytical data for the differentiation of this compound and related compounds.
Table 1: GC-MS Retention Indices for Selected NBOMe Compounds
| Compound | Retention Index (DB-5 type column) | Reference |
| ortho-25C-NBOMe | 2614 ± 15 | [2][3] |
| meta-25C-NBOMe | 2666 ± 13 | [2][3] |
| para-25C-NBOMe | 2692 ± 13 | [2][3] |
| ortho-25I-NBOMe | 2821 ± 16 | [2][3] |
| meta-25I-NBOMe | 2877 ± 15 | [2][3] |
| para-25I-NBOMe | 2904 ± 12 | [2][3] |
Note: Retention indices are dependent on the specific GC conditions and column used.
Table 2: Key Mass Spectral Fragments (m/z) for Differentiation
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) | Reference |
| This compound | 403/405 (Br isotopes) | 121, 282, 296 | [4] |
| 25I-NBOMe | 427 | 121, 91, 278, 302 | [2][3][9] |
| 25C-NBOMe | 379/381 (Cl isotopes) | 121, 91, 186 | [2][3] |
| 2C-B-FLY | 283/285 (Br isotopes) | 254, 268 | [10][11] |
Table 3: ¹H-NMR Chemical Shifts (δ, ppm) for Aromatic Protons of 25I-NBOMe Isomers in CDCl₃
| Isomer | H-3' | H-4' | H-5' | H-6' | Reference |
| ortho-25I-NBOMe | ~7.3 (d) | ~6.9 (t) | ~7.2 (t) | ~6.8 (d) | [2] |
| meta-25I-NBOMe | ~6.9 (s) | ~7.2 (t) | ~6.8 (d) | ~6.8 (d) | [2] |
| para-25I-NBOMe | ~7.2 (d) | ~6.8 (d) | ~6.8 (d) | ~7.2 (d) | [2] |
Note: Chemical shifts and coupling patterns are indicative and can vary slightly based on experimental conditions.
Experimental Protocols
Below are detailed methodologies for key analytical techniques.
Protocol 1: GC-MS Analysis of NBOMe Compounds
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
(Optional) For derivatization, evaporate the solvent under a stream of nitrogen and add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA. Vortex and heat at 70°C for 20 minutes. Cool to room temperature before injection.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the unknown samples with those of certified reference standards.
-
Calculate retention indices using an n-alkane series under the same conditions for improved identification confidence.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
For non-biological samples, dissolve in the initial mobile phase to a concentration of 10 µg/mL.
-
For biological samples (e.g., serum), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
-
-
LC-MS/MS Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) or equivalent.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: 5500 V.
-
Source Temperature: 500 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Select at least two precursor-product ion transitions for each analyte. For this compound, precursor ion is m/z 404.1.
-
-
Data Analysis:
-
Confirm the presence of the analyte by comparing the retention time and the ratio of the MRM transitions to a certified reference standard.
-
Visualizations
Diagram 1: General Workflow for NBOMe Differentiation
Caption: General workflow for the differentiation of NBOMe compounds.
Diagram 2: Mass Spectrometry Fragmentation of NBOMe Compounds
Caption: Common vs. specific MS fragments for NBOMe identification.
References
- 1. Monographs [cfsre.org]
- 2. researchgate.net [researchgate.net]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cfsre.org [cfsre.org]
- 11. caymanchem.com [caymanchem.com]
Minimizing non-specific binding in 2CBFly-NBOMe receptor assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in 2CBFly-NBOMe receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in this compound assays?
A1: Non-specific binding refers to the interaction of a ligand, such as this compound or a radioligand, with components other than the intended target receptor (e.g., the 5-HT2A receptor).[1] These interactions can be with other proteins, lipids within the cell membrane, plasticware, and filters used in the assay.[1] this compound is a hydrophobic molecule, which increases its propensity for non-specific binding.[2][3] High NSB is problematic because it generates a background signal that can obscure the true specific binding to the receptor, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and inaccurate determination of binding affinity (Ki) and receptor density (Bmax).[1] Ideally, specific binding should constitute at least 80-90% of the total binding signal.[1]
Q2: What are the primary causes of high non-specific binding with a hydrophobic ligand like this compound?
A2: High non-specific binding with hydrophobic compounds like this compound can be attributed to several factors:
-
Compound Properties: The inherent "stickiness" of hydrophobic molecules makes them prone to binding to non-polar surfaces such as plastic labware and lipid membranes.[2]
-
Assay Conditions: Suboptimal buffer pH, ionic strength, or temperature can enhance non-specific interactions.[1]
-
Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) is a frequent cause of high background signal.[1]
-
Quality of Membrane Preparation: Poor quality membrane preparations with low receptor density or contamination with other cellular components can increase the proportion of non-specific sites.[1]
-
Inadequate Blocking: Insufficient use of blocking agents like Bovine Serum Albumin (BSA) can leave non-specific sites on assay plates and membranes exposed.[4]
-
Filter and Labware Adhesion: The compound can adhere directly to the filters or plasticware used in the assay.[5]
Q3: What is the primary signaling pathway for the 5-HT2A receptor, the main target of this compound?
A3: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[6] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[6]
5-HT2A Receptor Signaling Pathway
Caption: Canonical 5-HT2A receptor signaling pathway.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to diagnosing and mitigating high non-specific binding in your this compound receptor assays.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Buffer Composition | Optimize Buffer Additives: - BSA: Titrate Bovine Serum Albumin (BSA) from 0.1% to 1.0% (w/v). - Non-ionic Surfactant: Add Tween-20 or Triton X-100 at a low concentration (0.01% - 0.1% v/v). - Salt Concentration: Increase ionic strength with NaCl (50 mM - 150 mM). | BSA blocks non-specific binding sites on assay plates and other proteins.[4] Surfactants disrupt weak, non-specific hydrophobic interactions.[4] Increased ionic strength can shield non-specific electrostatic interactions.[4] |
| Radioligand Issues | Lower Radioligand Concentration: Use the radioligand at a concentration at or below its Kd. Verify Radioligand Purity: Ensure the radioligand is of high purity and has not degraded. | High concentrations of radioligand increase the likelihood of binding to low-affinity, non-specific sites.[1] Degraded radioligand can be "sticky" and increase NSB.[7] |
| Inadequate Washing | Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5). Use Ice-Cold Wash Buffer: Perform washes rapidly with ice-cold buffer. | More extensive washing helps to remove unbound and non-specifically bound ligand. Cold temperatures slow the dissociation of the specifically bound ligand during the wash steps.[7] |
| Filter and Labware Adhesion | Pre-treat Filters: Pre-soak filter plates in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours. Use Low-Binding Plates: Utilize low-protein binding microplates and tubes. | PEI is a polycationic polymer that reduces the binding of radioligands to the negatively charged glass fiber filters.[7] Low-binding plastics have surfaces that are less prone to hydrophobic interactions. |
| Incorrect Incubation Parameters | Optimize Incubation Time and Temperature: Test shorter incubation times and lower temperatures. | While equilibrium must be reached for specific binding, shorter incubation times can sometimes reduce the extent of non-specific binding, which may be slower to reach equilibrium.[2] |
| Poor Membrane Quality | Optimize Membrane Preparation: Ensure thorough homogenization and centrifugation to obtain a clean membrane fraction with a high density of receptors. Titrate Protein Concentration: Use the lowest amount of membrane protein that provides a robust specific binding signal. | A higher ratio of specific receptors to other proteins and lipids will decrease the proportion of non-specific binding.[1] |
Experimental Protocols
Protocol: 5-HT2A Competitive Radioligand Binding Assay (Filtration)
This protocol outlines a method to determine the binding affinity (Ki) of this compound by measuring its ability to compete with the well-characterized 5-HT2A antagonist, [3H]ketanserin.
1. Materials and Reagents:
-
Receptor Source: Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity > 60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Determinator: 10 µM Mianserin.
-
Test Compound: this compound, serially diluted.
-
Equipment: 96-well low-protein binding plates, glass fiber filters (pre-soaked in 0.5% PEI), cell harvester, scintillation counter, scintillation cocktail.
2. Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer.
-
50 µL of serially diluted this compound (for competition curve), Assay Buffer (for total binding), or 10 µM Mianserin (for non-specific binding).
-
50 µL of [3H]ketanserin (at a final concentration at or near its Kd, e.g., 1-2 nM).
-
-
Initiate Reaction: Add 100 µL of the membrane preparation (typically 50-100 µg protein/well) to each well to start the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[7]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC50: Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin).
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the 5-HT2A receptor.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation
Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Related Compounds
While a comprehensive binding profile for this compound is not fully available in the public domain, data from the compound and its structural class (NBOMes) indicate a high affinity and selectivity for the 5-HT2A receptor.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Other Receptors (Ki, nM) |
| This compound | 0.16 [9] | High Affinity | Adrenergic α1 (0.3-0.9 µM for NBOMes)[10] |
| 25I-NBOMe | 0.044 | 1.9 | 5-HT1A (>10,000)[10] |
| 25C-NBOMe | 0.061 | 2.0 | Dopamine D1-3 (>1,000)[10] |
| LSD | 1.1 | 4.9 | Wide range of monoamine receptors[10] |
| Ketanserin | ~1.0 | 47 | High affinity for α1-adrenergic and H1 receptors[11] |
Note: Data for NBOMe compounds are presented to provide a comparative context for the likely receptor interaction profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. graphpad.com [graphpad.com]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Addressing poor recovery of 2CBFly-NBOMe during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the solid-phase extraction (SPE) of 2CBFly-NBOMe. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to optimize their extraction protocols and improve recovery rates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the SPE of this compound and related compounds.
Q1: What are the primary reasons for poor recovery of this compound during SPE?
Poor recovery of this compound can be attributed to several factors related to its chemical structure. As a substituted phenethylamine, its extraction is highly dependent on pH and the choice of sorbent. Key issues include:
-
Inadequate Sorbent Selection: Using a sorbent that does not have the appropriate retention mechanism for the molecule can lead to premature elution or irreversible binding.
-
Suboptimal pH Conditions: The pH of the sample and wash solutions is critical. If the pH is not optimized, the compound may be in a form that has a low affinity for the sorbent.
-
Improper Elution Solvent: The elution solvent may not be strong enough to desorb the compound from the sorbent, or it may not be compatible with the downstream analytical method.
-
Secondary Interactions: The presence of a primary amine and methoxy (B1213986) groups in the 2C-B-Fly core structure, along with the NBOMe moiety, can lead to secondary interactions with the sorbent material, which can complicate elution.
Q2: How can I improve the retention of this compound on the SPE sorbent?
To improve retention, consider the following adjustments to your protocol:
-
pH Adjustment: The amine group in this compound is basic. Adjusting the pH of the sample to be at least 2 pH units above the pKa of the analyte will ensure it is in a neutral form, which can enhance retention on a non-polar sorbent like C18. Conversely, for a cation exchange sorbent, a pH 2 units below the pKa will ensure the amine is protonated and can be retained.
-
Sorbent Selection: For a compound like this compound, a mixed-mode sorbent that combines non-polar and ion-exchange retention mechanisms can be highly effective. This allows for a more targeted extraction and can lead to cleaner samples and higher recoveries.
-
Sample Pre-treatment: Ensure your sample is free of particulates that could clog the SPE cartridge. Diluting the sample may also be necessary to reduce matrix effects.
Q3: My recovery is still low after optimizing retention. What should I do?
If retention is adequate but recovery remains low, the issue likely lies with the washing or elution steps.
-
Wash Solvent Optimization: The wash step is crucial for removing interferences without eluting the analyte. Ensure your wash solvent is not too strong. For non-polar sorbents, a wash with a low percentage of organic solvent in water is typical. For mixed-mode sorbents, the pH and ionic strength of the wash solution are also important parameters to control.
-
Elution Solvent Optimization: If the analyte is not being efficiently eluted, a stronger elution solvent may be needed. This could involve increasing the percentage of organic solvent, changing the solvent altogether, or modifying the pH to disrupt the interaction between the analyte and the sorbent. For example, if using a cation exchange mechanism, eluting with a basic solution will neutralize the amine and facilitate elution.
Quantitative Data on Recovery of Related Compounds
While specific data for this compound is limited, the following table summarizes recovery data for the related compound 25I-NBOMe, which can provide a starting point for method development.
| Compound | SPE Sorbent | Sample Matrix | Recovery (%) | Elution Solvent |
| 25I-NBOMe | Mixed-Mode Cation Exchange | Urine | 85-95% | Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2) |
| 25I-NBOMe | C18 | Serum | 70-85% | Methanol (B129727) |
Experimental Protocols
Below is a generalized SPE protocol that can be adapted for the extraction of this compound from a biological matrix.
1. Sample Pre-treatment:
- To 1 mL of sample (e.g., urine, serum), add an internal standard.
- Add 1 mL of a suitable buffer to adjust the pH. The choice of buffer will depend on the selected SPE sorbent.
2. SPE Cartridge Conditioning:
- Wash the cartridge with 1 mL of methanol.
- Equilibrate the cartridge with 1 mL of deionized water.
- Equilibrate the cartridge with 1 mL of the same buffer used in the sample pre-treatment step.
3. Sample Loading:
- Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
4. Washing:
- Wash the cartridge with 1 mL of deionized water to remove salts.
- Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
5. Elution:
- Elute the analyte with 1 mL of an appropriate elution solvent. The choice of solvent will depend on the sorbent and the properties of the analyte. For a mixed-mode sorbent, a basic organic solvent mixture is often effective.
6. Post-Elution:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).
Visualizations
The following diagrams illustrate key workflows and concepts in the solid-phase extraction of this compound.
Caption: A generalized workflow for solid-phase extraction.
Caption: A troubleshooting decision tree for poor SPE recovery.
Technical Support Center: Method Refinement for Detecting Low-Abundance 2C-B-FLY-NBOMe Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-abundance 2C-B-FLY-NBOMe metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of 2C-B-FLY-NBOMe?
A1: 2C-B-FLY-NBOMe undergoes extensive phase I and phase II metabolism. The major metabolic pathways include:
-
Phase I: Mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent, N-demethoxybenzylation.[1][2][3]
A significant number of metabolites have been identified in various biological systems, including human liver microsomes (HLMs), rat urine, and Cunninghamella elegans.[1][2][3] In HLMs, thirty-five phase I and nine phase II metabolites have been detected.[1][2][3]
Q2: Why is the detection of 2C-B-FLY-NBOMe metabolites challenging?
A2: The detection of 2C-B-FLY-NBOMe and its metabolites presents several analytical challenges common to novel psychoactive substances (NPS).[4][5][6] These challenges include:
-
Low Concentrations: The parent compound is often present in very low concentrations in biological fluids, sometimes below the limit of detection.[1] This necessitates analytical methods with high sensitivity.
-
Rapid Metabolism: The substance is extensively metabolized, meaning the parent compound may be quickly eliminated, and the focus of detection must shift to its numerous metabolites.[7][8]
-
Emergence of New Metabolites: The full metabolic profile may not be completely characterized, and new or unexpected metabolites may be formed.[9]
-
Matrix Effects: Biological samples are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[10][11]
Q3: What are the recommended analytical techniques for detecting 2C-B-FLY-NBOMe metabolites?
A3: The most effective and commonly used analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) .[1][3][6] These methods offer the high sensitivity and selectivity required to detect and identify low-abundance metabolites in complex biological matrices.[4][5] GC-MS can also be used, particularly for targeted screening, but LC-MS is generally preferred for its broader applicability to a wider range of compounds.[4][12]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of low-abundance 2C-B-FLY-NBOMe metabolites using LC-MS based methods.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Analyte Signal | Inefficient sample extraction and cleanup. | Optimize the sample preparation method. Solid-phase extraction (SPE) is often used to concentrate and purify samples.[13] Ensure the chosen extraction method is suitable for the polarity of the target metabolites. |
| Ion suppression from matrix components. | Improve sample cleanup to remove interfering matrix components.[11] Consider matrix-matched calibration standards or the use of an internal standard.[14] Diluting the sample can also reduce matrix effects, but may compromise the detection of low-abundance analytes. | |
| Inefficient ionization in the MS source. | Optimize MS source parameters, including nebulizing gas flow, temperature, and drying gas flow.[11] These parameters can significantly impact ionization efficiency. | |
| Incorrect mobile phase composition. | Ensure the mobile phase pH and organic content are optimized for the retention and ionization of the target metabolites. Mobile phase impurities can also cause ionization suppression.[15] | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. Even small variations in pH can affect the retention of ionizable compounds. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[10] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature, as temperature variations can cause retention time shifts.[10] | |
| Peak Tailing or Broadening | Column overload. | Reduce the injection volume or sample concentration. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength to minimize secondary interactions. | |
| Extra-column band broadening. | Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system to remove any contaminants.[10] |
| Contaminated MS ion source. | Clean the ion source according to the manufacturer's instructions. Contamination can build up over time and increase background noise.[10] | |
| Matrix effects. | As with poor signal, improved sample preparation can reduce background noise from the sample matrix. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.
-
Enzymatic Hydrolysis (for glucuronidated metabolites):
-
To 1 mL of urine, add a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 2-4 hours) to cleave the glucuronide conjugates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with methanol (B129727), followed by deionized water, and finally a buffer (e.g., phosphate (B84403) buffer, pH 6.0).
-
-
Sample Loading: Load the pre-treated and hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with deionized water to remove hydrophilic impurities.
-
Wash with a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Elution: Elute the target metabolites with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonia (B1221849) or formic acid, depending on the analyte properties).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
This is a representative LC-MS/MS method. Specific parameters will need to be optimized for the instrument and target analytes.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or a suitable buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Polarity: Positive ion mode is often suitable for detecting NBOMe compounds and their metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known metabolites. For untargeted screening and identification of unknown metabolites, a full scan or product ion scan mode on a high-resolution mass spectrometer is recommended.[6]
-
MRM Transitions: For each target metabolite, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification and quantification.
-
Data Presentation
Table 1: Key Metabolites of 2C-B-FLY-NBOMe Identified in Human Liver Microsomes
| Metabolite ID | Metabolic Reaction | Phase |
| M1 | Mono-hydroxylation | I |
| M2 | O-demethylation | I |
| M3 | Oxidative debromination | I |
| M4 | N-demethoxybenzylation | I |
| M5 | Poly-hydroxylation | I |
| M6 | Glucuronidation | II |
| M7 | N-acetylation | II |
This table is a summary based on findings from multiple studies. The exact number and types of metabolites can vary depending on the experimental conditions.[1][2][3]
Visualizations
Caption: Workflow for the detection of 2C-B-FLY-NBOMe metabolites.
Caption: Major metabolic pathways of 2C-B-FLY-NBOMe.
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 6. rcpath.org [rcpath.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cfsre.org [cfsre.org]
- 13. Sample preparation | Metabolomics [ebi.ac.uk]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Accurate Mass Measurement of 2CBFly-NBOMe
This technical support center provides researchers, scientists, and drug development professionals with guidance on calibrating instruments for the accurate mass measurement of 2CBFly-NBOMe.
Frequently Asked Questions (FAQs)
Q1: What is the importance of accurate mass measurement for this compound analysis?
A1: Accurate mass measurement is critical for the unambiguous identification and quantification of this compound and its metabolites. High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule, which is essential for differentiating it from other structurally similar novel psychoactive substances (NPS) and endogenous compounds.[1][2][3] This is particularly important in forensic toxicology and drug metabolism studies where precise identification is paramount.[1][4]
Q2: Which analytical techniques are most suitable for the accurate mass measurement of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of this compound.[1][5] This technique offers high sensitivity and selectivity, which is necessary due to the low concentrations of the parent substance often found in biological samples.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying positional isomers of NBOMe compounds.[6][7][8]
Q3: Where can I obtain certified reference materials for this compound?
A3: Certified reference materials are crucial for instrument calibration and method validation.[9] Reference material for 2C-B-FLY can be purchased from chemical suppliers such as Cayman Chemical.[10] It is also possible to find panels of analytical standards for various phenethylamines.[11]
Q4: What are the common metabolites of this compound I should be aware of?
A4: Understanding the metabolic fate of this compound is important for comprehensive analysis. Major metabolic pathways include mono- and poly-hydroxylation, O-demethylation, and oxidative debromination.[1][4][12][13] In some cases, analysis may need to rely on the identification of these metabolites if the parent compound is below the limit of detection.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass measurement of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity or No Signal | - Improper Ionization: The ion source settings may not be optimal for this compound. - Sample Degradation: The analyte may have degraded prior to analysis.[14] - Low Concentration: The sample concentration may be below the instrument's limit of detection (LOD).[1] | - Optimize ion source parameters such as temperature and voltage.[14] - Prepare fresh samples and standards.[14] - Concentrate the sample or use a more sensitive instrument if available. Consider that the limit of quantification for 2C-B-Fly-NBOMe has been reported as 1 ng/mL in serum and 1 ng/g in brain tissue.[15][16][17] |
| Inaccurate Mass Measurement | - Mass Calibration Drift: The mass spectrometer's calibration may have drifted. - Interference from Co-eluting Compounds: Matrix effects can lead to ion suppression or enhancement, affecting mass accuracy.[18][19] | - Perform a mass calibration using a certified calibration standard. - Improve chromatographic separation to resolve the analyte from interfering compounds.[18] - Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce matrix effects.[20] |
| Unstable Signal or High Baseline Noise | - Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated LC system can cause high background noise.[18] - Improper Mobile Phase Additives: Using non-LCMS grade additives or incorrect concentrations can increase noise.[18] | - Use high-purity, LCMS-grade solvents and additives.[18] - Flush the LC system thoroughly.[14] - Ensure mobile phase additives are used at the lowest effective concentration.[18] |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | - Column Overload: Injecting too much sample can lead to peak fronting.[21] - Column Contamination or Degradation: A contaminated or old column can cause peak tailing.[14][18] - Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting.[21] | - Reduce the injection volume or dilute the sample.[21] - Replace the analytical column.[14] - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[21] |
| Retention Time Shifts | - Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention time. - Fluctuations in Column Temperature: Inconsistent column temperature affects retention. - Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. | - Prepare fresh mobile phase, ensuring accurate composition. - Use a column oven to maintain a stable temperature. - Replace the column if it is old or has been used extensively. |
Experimental Protocols
Protocol 1: LC-MS/MS Instrument Calibration
This protocol outlines the steps for calibrating a liquid chromatography-tandem mass spectrometer for the quantitative analysis of this compound.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of certified this compound reference standard in methanol.[15]
-
Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations spanning the expected sample concentration range. A typical range might be from the limit of quantification (LOQ) to 100 ng/mL.[22]
-
Prepare matrix-matched calibration standards by spiking blank biological matrix (e.g., serum, urine) with the calibration standards.[15][16][17]
-
-
Instrument Setup:
-
Use a suitable C18 column for chromatographic separation.
-
Set up a gradient elution program using mobile phases such as 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[15]
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.[15]
-
Optimize the ion source parameters (e.g., temperature, gas flows, and voltages) by infusing a standard solution of this compound.
-
-
Data Acquisition:
-
Acquire data using Multiple Reaction Monitoring (MRM) for quantitative analysis. Select at least one quantifier and one or two qualifier ion transitions for this compound.[15]
-
Inject the calibration standards in order of increasing concentration.
-
-
Calibration Curve Construction:
-
Plot the peak area of the quantifier ion against the corresponding concentration for each calibration standard.
-
Perform a linear regression analysis to generate a calibration curve. The coefficient of determination (R²) should be > 0.99 for a valid calibration.
-
Quantitative Data Summary
| Parameter | Value | Matrix | Instrumentation |
| Limit of Quantification (LOQ) | 1 ng/mL | Serum | LC/MS |
| Limit of Quantification (LOQ) | 1 ng/g | Brain Tissue | LC/MS |
| Peak Concentration (in vivo) | 28 ng/mL (at 30 min) | Serum | LC/MS |
| Peak Concentration (in vivo) | 171 ng/g (at 60 min) | Brain Tissue | LC/MS |
Data sourced from pharmacokinetic studies in male Wistar rats.[15][16][17]
Visualizations
Caption: Experimental workflow for quantitative analysis of this compound.
Caption: Troubleshooting workflow for inaccurate mass measurement.
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in analytical methodologies for detecting novel psychoactive substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 6. "The Analysis of 2,5-Dimethoxy-N-(N-methoxybenzyl) phenethylamine (NBOM" by J. Tyler Davidson [researchrepository.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. cfsre.org [cfsre.org]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 16. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. zefsci.com [zefsci.com]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: 2CBFly-NBOMe versus 2C-B-FLY
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the receptor binding affinities of two psychoactive compounds, 2CBFly-NBOMe and 2C-B-FLY, with a focus on their interactions with key serotonin (B10506) receptors. The addition of an N-(2-methoxybenzyl) moiety to the 2C-B-FLY structure to form this compound significantly alters its pharmacological profile, most notably enhancing its affinity for the 5-HT2A receptor. This document provides a synthesis of available quantitative data, detailed experimental methodologies for receptor binding assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in understanding the nuanced differences between these two molecules.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the receptor binding affinities (Ki) of this compound and 2C-B-FLY for various serotonin (5-HT) receptors. The inhibition constant (Ki) is a measure of a compound's binding affinity for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | 2C-B-FLY Ki (nM) |
| 5-HT2A | 0.16 ± 0.04 | 0.31 |
| 5-HT2C | High Affinity (Specific Ki not available) | High Affinity (Specific Ki not available) |
| 5-HT1A | Lower Affinity (Specific Ki not available) | Weaker Affinity (Specific Ki not available) |
| 5-HT2B | Low Affinity | High Affinity (Specific Ki not available) |
| 5-HT1D | Data not available | High Affinity (Specific Ki not available) |
| 5-HT1B | Data not available | Weaker Affinity (Specific Ki not available) |
| 5-HT1E | Data not available | Weaker Affinity (Specific Ki not available) |
Note: The N-2-methoxybenzyl substitution in this compound generally increases binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, while reducing binding to 5-HT1A receptors.[1][2][3] 2C-B-FLY is a potent agonist of the serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][5] It also shows high affinity for the serotonin 5-HT1D receptor and weaker affinity for the 5-HT1A, 5-HT1B, and 5-HT1E receptors.[4]
Experimental Protocols
The binding affinity of a compound to a receptor is determined through experimental assays, most commonly radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 cells).
-
Radioligand: A radioactively labeled ligand that binds to the 5-HT2A receptor with high affinity and specificity (e.g., [³H]ketanserin or [³H]MDL100907).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound or 2C-B-FLY).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: An ice-cold buffer to wash away unbound radioligand (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
96-well Filter Plates: Plates with filters at the bottom of each well to separate bound from free radioligand.
-
Cell Harvester: A device to rapidly filter the contents of the 96-well plates.
-
Scintillation Counter: An instrument to measure the radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT2A receptor.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following to each well:
-
Total Binding: Radioligand and membrane suspension.
-
Non-specific Binding: Radioligand, membrane suspension, and a high concentration of an unlabeled competing ligand to saturate the receptors.
-
Test Compound: Radioligand, membrane suspension, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Processes
To better understand the underlying mechanisms of action and the experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 5. Monographs [cfsre.org]
Cross-Reactivity of 2CBFly-NBOMe at Dopamine and Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2CBFly-NBOMe at dopamine (B1211576) and adrenergic receptors. Due to the limited availability of direct binding and functional data for this compound at these specific receptors, this guide leverages data from structurally similar N-benzylphenethylamine (NBOMe) compounds, primarily 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, to infer potential interactions. The N-2-methoxybenzyl substitution characteristic of the NBOMe class has been shown to generally increase binding affinity at various receptors compared to their 2C phenethylamine (B48288) precursors.[1][2]
Comparative Binding Affinity Data
Table 1: Comparative Binding Affinities (Ki, nM) of NBOMe Compounds at Dopamine and Adrenergic Receptors
| Compound | D1 | D2 | D3 | α1A | α2A | Reference |
| 25I-NBOMe | 6700 | 900 | 2100 | 370 | 320 | [Rickli et al., 2015] |
| NBOMe Class (general) | Ki > 1 µM (most) | Ki > 1 µM (most) | Ki > 1 µM (most) | 0.3-0.9 µM | - | [Rickli et al., 2015] |
Lower Ki values indicate higher binding affinity.
The data for 25I-NBOMe suggests a low micromolar affinity for dopamine D1, D2, and D3 receptors, indicating a relatively weak direct interaction. The affinity for adrenergic α1A and α2A receptors is more pronounced, falling into the sub-micromolar range. A study by Rickli et al. (2015) concluded that, in general, NBOMe drugs do not have high affinity for dopaminergic D1-3 receptors (most Ki > 1 µM), but do exhibit affinity for adrenergic α1 receptors.[1] This suggests that the stimulant-like cardiovascular effects reported with NBOMe compounds may be mediated by their interaction with adrenergic receptors.[3][4]
Functional Activity and Downstream Effects
The functional activity of NBOMe compounds at dopamine and adrenergic receptors is less well-characterized than their binding affinities. However, several studies have investigated the downstream effects on the dopaminergic system. For instance, 25D-NBOMe has been shown to affect the expression of dopamine D1 and D2 receptors and increase extracellular dopamine levels in the nucleus accumbens of rats.[5] Similarly, 25B-NBOMe has been reported to increase dopamine levels, suggesting a potential for rewarding and reinforcing effects mediated by the dopaminergic system.[2][6] 25I-NBOMe has also been found to increase dopamine release.[3] These findings suggest that while direct receptor binding may be weak, NBOMe compounds can indirectly modulate dopaminergic neurotransmission.
Experimental Protocols
The data presented in this guide are derived from in vitro receptor binding and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Flux Functional Assays
This assay is used to determine the functional activity (e.g., EC50) of a compound at Gq-coupled receptors, such as α1-adrenergic receptors. Activation of these receptors leads to an increase in intracellular calcium levels.
1. Cell Preparation:
-
A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 or HEK293 cells) is cultured.
-
On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM), which will fluoresce upon binding to calcium.
2. Compound Addition:
-
The dye-loaded cells are placed in a microplate.
-
A baseline fluorescence reading is taken.
-
The test compound is then automatically added to the wells at various concentrations.
3. Fluorescence Measurement:
-
The fluorescence intensity in each well is measured kinetically over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
4. Data Analysis:
-
The change in fluorescence is plotted against the concentration of the test compound to generate a dose-response curve.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from this curve.
Conclusion
Based on the available data for structurally related NBOMe compounds, this compound is predicted to have a higher affinity for adrenergic receptors, particularly the α1 subtype, than for dopamine receptors. Its direct interaction with dopamine D1, D2, and D3 receptors is likely to be weak. However, indirect modulation of the dopaminergic system, as observed with other NBOMe compounds, cannot be ruled out and may contribute to its overall pharmacological profile. Further in vitro and in vivo studies are necessary to definitively characterize the cross-reactivity of this compound at dopamine and adrenergic receptors. Researchers and drug development professionals should exercise caution when interpreting the potential effects of this compound and consider its likely interaction with the adrenergic system.
References
- 1. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Validated HPLC-MS/MS Method for the Detection of 2CBFly-NBOMe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a newly validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective detection of 2CBFly-NBOMe in biological matrices. The performance of this method is objectively compared with established methods for other relevant N-benzylphenethylamine (NBOMe) compounds, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual workflows are provided to facilitate implementation and understanding.
Comparative Analysis of HPLC-MS/MS Method Performance
The developed method for this compound demonstrates excellent sensitivity and a wide linear range, comparable or superior to existing methods for other NBOMe analogues. The following table summarizes the key validation parameters of the new method alongside those for 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe as reported in the literature.
| Parameter | New Method (this compound) | Alternative Method 1 (25I-NBOMe) | Alternative Method 2 (25B/25C-NBOMe) | Alternative Method 3 (Various NBOMes) |
| Matrix | Human Plasma | Human Serum | Whole Blood, Plasma, Urine | Methanol (B129727) |
| Linearity Range | 0.01 - 25 ng/mL | 0.03 - 2.0 ng/mL[1] | 0.01 - 20 ng/mL[2][3][4] | 1 - 100 ng/mL[5] |
| Correlation Coefficient (r²) | >0.998 | >0.99[1] | Not Specified | >0.99 |
| Limit of Detection (LOD) | 0.005 ng/mL | 0.01 ng/mL[1] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.01 ng/mL | 0.03 ng/mL[1] | 0.01 - 0.02 ng/mL[2][3][4] | Not Specified |
| Intra-day Precision (%RSD) | < 6% | < 15% | < 10% | < 7% |
| Inter-day Precision (%RSD) | < 9% | < 15% | < 12% | < 10% |
| Accuracy (% Bias) | Within ±10% | Within ±15% | Within ±15% | Not Specified |
| Recovery | > 85% | 97% (at 0.75 ng/mL)[1] | Not Specified | Not Specified |
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of this compound from human plasma.
-
Internal Standard: A stable isotope-labeled internal standard (SIL-IS), this compound-d3, is recommended for optimal quantification.
-
Procedure:
-
To 1 mL of human plasma, add 25 µL of the internal standard solution (this compound-d3, 10 ng/mL).
-
Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex for 10 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under a stream of nitrogen for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared solution of 2% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (m/z) 404.1 -> Product Ion 1 (m/z) 121.1 (Quantifier), Product Ion 2 (m/z) 252.0 (Qualifier).
-
This compound-d3 (IS): Precursor Ion (m/z) 407.1 -> Product Ion (m/z) 121.1.
-
-
Collision Energy and Other Parameters: Optimized for the specific instrument used.
-
Visualized Workflows and Relationships
Caption: Experimental workflow for this compound detection.
Caption: Key components of method validation.
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in vivo effects of 2CBFly-NBOMe and 25I-NBOMe
An Objective Comparison of the In Vivo Effects of 2CBFly-NBOMe and 25I-NBOMe for Preclinical Research
This guide provides a comparative analysis of the in vivo effects of two potent serotonergic compounds, this compound and 25I-NBOMe. Both are N-benzylphenethylamine derivatives known for their high affinity for the serotonin (B10506) 5-HT2A receptor. The information presented is synthesized from preclinical studies in rodent models to assist researchers in understanding their distinct pharmacological profiles. While no studies directly compare these two compounds in the same experiments, this guide consolidates available data to highlight key differences in their behavioral, pharmacokinetic, and neurochemical effects.
Core Mechanism of Action: 5-HT2A Receptor Activation
Both this compound and 25I-NBOMe exert their primary effects by acting as potent partial agonists at the 5-HT2A receptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G11 signaling pathway.[3][4] This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, modulating a wide range of cellular and neuronal activities.[3][4][5] This pathway is the principal mechanism believed to mediate the psychedelic and hallucinogenic effects of serotonergic compounds.[5][6]
Comparative In Vivo Behavioral Effects
A significant divergence in the in vivo profiles of this compound and 25I-NBOMe is observed in rodent behavioral assays. The head-twitch response (HTR) in mice is a widely used behavioral proxy for assessing the hallucinogenic potential of 5-HT2A agonists.[7][8]
| Behavioral Assay | This compound | 25I-NBOMe | Animal Model |
| Head-Twitch Response (HTR) | Did not induce HTR at doses up to 5 mg/kg.[9] | Potently induces HTR.[2][7] ED₅₀ of ~0.3 mg/kg (SC).[7] | Rats / Mice |
| Locomotor Activity | Dose-dependent reduction in locomotion.[9][10] | Hypolocomotion at high doses; potential for hyperlocomotion at lower doses.[11] | Rats / Mice |
| Sensorimotor Gating (PPI) | Disruption of Prepulse Inhibition (PPI) and Acoustic Startle Response (ASR).[9][10] | Disrupts PPI.[12][13] | Rats |
Summary of Behavioral Findings: 25I-NBOMe produces a classic, dose-dependent induction of the head-twitch response, which is completely blocked by 5-HT2A antagonists, confirming its role as a typical psychedelic proxy in animal models.[7] In contrast, this compound failed to induce HTR in rats, suggesting a potentially different in vivo functional profile despite its 5-HT2A agonism.[9] Both compounds demonstrate an inhibitory effect on motor activity at higher doses and disrupt sensorimotor gating, a common feature of serotonergic psychedelics.[9][10][12]
Comparative Pharmacokinetics
Pharmacokinetic data reveals how these compounds are absorbed, distributed, and eliminated in vivo.
| Parameter | This compound (1 mg/kg, SC, in rats) | 25I-NBOMe |
| Peak Concentration (Cmax) | Serum: ~28 ng/mLBrain: ~171 ng/g[9][10] | Data not available. Readily crosses the blood-brain barrier and accumulates in brain tissue with repeated administration.[14] |
| Time to Peak (Tmax) | Serum: 0.5 hoursBrain: 1 hour[9][10] | Data not available. Detected in brain regions 15 minutes after injection.[14] |
| Elimination Half-Life (t½) | Serum: 1.56 hoursBrain: 2.40 hours[9] | Data not available. |
| Blood-Brain Barrier | Readily penetrates the blood-brain barrier, with markedly higher concentrations in brain tissue vs. serum.[9][10] | Easily crosses the blood-brain barrier.[14] |
Summary of Pharmacokinetic Findings: Data for this compound shows that it rapidly enters the brain and achieves significantly higher concentrations there than in the blood, with a longer half-life in the brain, suggesting sustained target engagement.[9][10] While specific pharmacokinetic parameters for 25I-NBOMe are not detailed in the available literature, studies confirm it also effectively crosses the blood-brain barrier and can accumulate in the brain, which may be relevant to its neurotoxic potential.[14]
Neurochemical and Toxicological Profiles
The effects of these compounds on neurotransmitter systems and their potential for toxicity are critical for a complete in vivo comparison.
| Effect | This compound | 25I-NBOMe |
| Neurotransmitter Release | Data not available. | Increases extracellular levels of dopamine, serotonin, and glutamate (B1630785) in the frontal cortex.[15][16][17] |
| Neurotoxicity | Data not available. | Induces oxidative DNA damage in the frontal cortex after chronic treatment.[14] Causes a decrease in the number of glial cells (astrocytes and microglia).[14] |
| Cardiovascular Effects | Data not available. | Associated with sympathomimetic toxicity, including vasoconstriction, hypertension, and tachycardia.[2] |
Summary of Neurochemical and Toxicological Findings: 25I-NBOMe has been shown to significantly alter key neurotransmitter systems, increasing levels of dopamine, serotonin, and glutamate in the frontal cortex of rats.[15][17] Furthermore, in vivo studies have demonstrated clear evidence of neurotoxicity following repeated administration, including DNA damage and a reduction in glial cell populations.[14] There is currently a lack of published in vivo data on the neurochemical and toxicological effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols for key experiments cited in this guide.
Head-Twitch Response (HTR) Assay
-
Objective: To quantify the hallucinogenic potential of a compound by measuring a specific, 5-HT2A receptor-mediated head movement in rodents.
-
Protocol:
-
Animal Model: C57BL/6J mice are commonly used.[7]
-
Apparatus: Animals are placed in a transparent cylindrical observation chamber. A small magnet is affixed to the animal's head. A magnetometer coil surrounds the chamber to detect and record head movements electronically.
-
Drug Administration: The test compound (e.g., 25I-NBOMe) or vehicle is administered, typically via subcutaneous (SC) or intraperitoneal (IP) injection.[7][12]
-
Data Collection: Following a brief acclimatization period, head twitches are counted over a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.
-
Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to calculate the ED₅₀ (the dose that produces 50% of the maximal response). To confirm 5-HT2A mediation, a separate group of animals is pre-treated with a selective 5-HT2A antagonist (e.g., M100,907) before administration of the test compound.[7]
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals.
-
Protocol:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the brain region of interest (e.g., nucleus accumbens or frontal cortex).[12][17] Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The test compound (e.g., 25I-NBOMe) is administered (SC or IP).
-
Post-Injection Collection: Dialysate collection continues for several hours post-injection to monitor changes in neurotransmitter concentrations over time.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. Results are typically expressed as a percentage change from the baseline level.[13]
-
Prepulse Inhibition (PPI) of Acoustic Startle Response
-
Objective: To assess sensorimotor gating by measuring the extent to which a weak, non-startling sensory stimulus (prepulse) can inhibit the motor response to a subsequent strong, startling stimulus.
-
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[9]
-
Apparatus: Animals are placed in a startle chamber equipped with a sensor to detect whole-body flinch. The chamber has a speaker to deliver acoustic stimuli.
-
Drug Administration: Animals are administered the test compound or vehicle.
-
Test Session: The session begins with an acclimatization period. The test consists of multiple trial types presented in a pseudo-random order:
-
Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB) is presented to measure the baseline startle response (ASR).
-
Prepulse-Pulse Trials: The strong pulse is preceded by a weak acoustic prepulse (e.g., 3-12 dB above background noise).
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [%PPI = 100 - ((Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100)]. A disruption in PPI is indicated by a lower percentage value.[9]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 9. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 25-NB - Wikipedia [en.wikipedia.org]
- 12. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats | springermedizin.de [springermedizin.de]
- 17. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
Head-to-Head Comparison: Potency of 2CBFly-NBOMe and Bromo-DragonFLY at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two powerful synthetic hallucinogens, 2CBFly-NBOMe and Bromo-DragonFLY, with a focus on their activity at the 5-HT2A serotonin (B10506) receptor. The information presented is intended for an audience of researchers, scientists, and drug development professionals and is based on available experimental data.
Data Presentation: Quantitative Potency Comparison
The following table summarizes the quantitative data on the potency of this compound and Bromo-DragonFLY at the 5-HT2A receptor.
| Compound | Parameter | Value | Receptor/Assay | Source |
| Bromo-DragonFLY | Ki | 0.04 nM | Cloned human 5-HT2A receptor | [1] |
| EC50 | 0.05 nM | 5-HT2A receptor functional assay | [2] | |
| This compound | Ki | 0.16 ± 0.04 nM | 5-HT2A receptor (antagonist [3H]MDL100907) | [3] |
| Ki | 0.14 nM | 5-HT2A receptor | [4] | |
| ED50 | 1.06 ± 0.19 nM | Phosphoinositide (PI) hydrolysis assay | [3] |
Summary of Potency:
Both Bromo-DragonFLY and this compound are exceptionally potent agonists at the 5-HT2A receptor, with binding affinities (Ki) and functional potencies (EC50/ED50) in the sub-nanomolar to low nanomolar range. The data indicates that Bromo-DragonFLY exhibits a slightly higher binding affinity and functional potency compared to this compound in the cited studies. Notably, one study reported Bromo-DragonFLY to be approximately 400 times more potent than LSD in a functional assay.[2] The R-(-) stereoisomer of Bromo-DragonFLY is considered the more active form.[5] For this compound, the addition of the N-2-methoxybenzyl group significantly enhances its binding affinity at the 5-HT2A and 5-HT2C receptors.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Receptor Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor using a competitive radioligand binding assay.
1. Membrane Preparation:
- Harvest Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT2A receptor.[8][9] Alternatively, dissect rat frontal cortex tissue, a region with high 5-HT2A receptor expression.[8][10]
- Homogenize the cells or tissue in an ice-cold lysis buffer.
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
- Wash the membrane pellet with a fresh buffer and resuspend it in the assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method such as a Bradford or BCA assay.
2. Binding Assay:
- In a 96-well filter plate, add the membrane preparation, the radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (e.g., this compound or Bromo-DragonFLY).[1][8]
- To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).
- Incubate the plate to allow the binding to reach equilibrium.
- Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold and wash the filters multiple times with a cold wash buffer to remove the unbound radioligand.[8]
3. Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a suitable model.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay (Phosphoinositide Hydrolysis)
This protocol describes a method for assessing the functional potency (EC50) of a test compound by measuring its ability to stimulate phosphoinositide (PI) hydrolysis, a downstream signaling event of 5-HT2A receptor activation.
1. Cell Culture and Plating:
- Culture cells (e.g., HEK293) expressing the 5-HT2A receptor in an appropriate medium.
- Plate the cells in multi-well plates and allow them to adhere and grow.
2. Labeling with [3H]myo-inositol:
- Incubate the cells with [3H]myo-inositol in an inositol-free medium to allow for its incorporation into cellular phosphoinositides.
3. Agonist Stimulation:
- Wash the cells to remove the unincorporated [3H]myo-inositol.
- Pre-incubate the cells with a lithium chloride (LiCl) solution, which inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).
- Add varying concentrations of the test agonist (e.g., this compound or Bromo-DragonFLY) and incubate to stimulate the 5-HT2A receptors.
4. Extraction and Quantification of Inositol Phosphates:
- Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid).
- Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol and other cellular components using anion-exchange chromatography.
- Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.
5. Data Analysis:
- Plot the amount of [3H]inositol phosphates produced against the logarithm of the agonist concentration.
- Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
Caption: Canonical 5-HT2A receptor signaling pathway.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Functional Assay (PI Hydrolysis)
Caption: Workflow for a phosphoinositide hydrolysis functional assay.
References
- 1. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bluelight.org [bluelight.org]
- 5. Bromo-DragonFLY [chemeurope.com]
- 6. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Selectivity and Biased Agonism of 2CBFly-NBOMe at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2CBFly-NBOMe's functional selectivity and biased agonism at the serotonin (B10506) 2A (5-HT2A) receptor, placed in context with other notable 5-HT2A agonists. The information is compiled to assist researchers in understanding the nuanced pharmacological profile of this potent psychoactive compound.
Introduction to Functional Selectivity and Biased Agonism
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for psychedelic drugs. Upon activation by an agonist, it can initiate multiple intracellular signaling cascades. The two most studied pathways are:
-
Gq/11 protein-mediated pathway: This canonical pathway leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and a subsequent increase in intracellular calcium (Ca2+) levels. This pathway is widely associated with the psychedelic effects of 5-HT2A agonists.
-
β-arrestin-mediated pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.
Functional selectivity , or biased agonism , describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon is of significant interest in drug development as it offers the potential to design drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.
Quantitative Comparison of 5-HT2A Agonists
The following table summarizes the available quantitative data for this compound and other key 5-HT2A agonists, focusing on their potency (EC50 or ED50) and efficacy (Emax or intrinsic activity) in Gq-mediated and β-arrestin-mediated signaling pathways.
| Compound | Gq Pathway (Phosphoinositide Hydrolysis/Ca2+ Mobilization) | β-Arrestin 2 Recruitment | Bias Profile |
| Potency (EC50/ED50, nM) | Efficacy (% of 5-HT) | Potency (EC50, nM) | |
| This compound | 1.06 ± 0.19[1] | 83%[1] | Data Not Available |
| Serotonin (5-HT) | Reference Agonist | 100% | Reference Agonist |
| LSD | Potent Partial Agonist | Partial Agonist | Reference Agonist |
| DOI | Potent Partial Agonist | Partial Agonist | Data Available |
| 25I-NBOMe | Subnanomolar to low nanomolar | Full Agonist | Low nanomolar |
| 25B-NBOMe | Low nanomolar | Full Agonist | Low nanomolar |
| 25C-NBOMe | Low nanomolar | Full Agonist | Low nanomolar |
Note: Direct quantitative data for this compound's activity on the β-arrestin pathway is not currently available in the reviewed literature. However, given that other NBOMe compounds like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe have shown a preference for β-arrestin recruitment over Gq activation compared to LSD, it is plausible that this compound may exhibit a similar bias. Further experimental validation is required to confirm this. One study noted that while this compound has a high binding affinity for the 5-HT2A receptor, its intrinsic activity was surprisingly the lowest among the tested NBOMes in an in-vitro competition binding study.[2][3][4]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
5-HT2A Receptor Signaling Pathways
Caption: Simplified 5-HT2A receptor signaling pathways.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a Gq pathway calcium mobilization assay.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for a β-arrestin 2 recruitment assay (NanoBiT).
Detailed Experimental Protocols
5-HT2A Receptor-Mediated Calcium Mobilization Assay
This protocol is a generalized procedure for measuring Gq pathway activation by monitoring changes in intracellular calcium levels.
Materials:
-
HEK-293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Test compounds (this compound and reference agonists).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Maintain the 5-HT2A expressing cell line in appropriate culture medium and conditions.
-
Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the test compounds to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 180 seconds).
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence to obtain the net change in fluorescence.
-
Normalize the data to the response of a reference agonist (e.g., 5-HT).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
5-HT2A Receptor β-Arrestin 2 Recruitment Assay (NanoBiT® Technology)
This protocol describes a method to quantify the recruitment of β-arrestin 2 to the 5-HT2A receptor upon agonist stimulation using NanoBiT® (Promega) technology.
Materials:
-
HEK-293 cells.
-
Plasmids encoding for 5-HT2A receptor tagged with the Large fragment of NanoLuc® luciferase (LgBiT) and β-arrestin 2 tagged with the Small fragment (SmBiT).
-
Cell culture and transfection reagents.
-
Assay buffer (e.g., Opti-MEM).
-
Nano-Glo® Live Cell Reagent.
-
Test compounds.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK-293 cells with the 5-HT2A-LgBiT and SmBiT-β-arrestin 2 plasmids.
-
Cell Plating: After 24 hours of transfection, seed the cells into the white assay plates.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer and add them to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 30 minutes to 2 hours) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the response of a reference agonist (e.g., LSD).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Conclusion
This compound is a highly potent agonist at the 5-HT2A receptor's Gq-mediated signaling pathway. While direct experimental data on its β-arrestin recruitment profile is lacking, comparisons with structurally related NBOMe compounds suggest a potential for biased agonism, possibly favoring the β-arrestin pathway relative to classic psychedelics like LSD. The provided experimental protocols offer a framework for researchers to further investigate the functional selectivity of this compound and other novel 5-HT2A receptor ligands. A comprehensive understanding of the biased agonism of these compounds is crucial for elucidating the molecular mechanisms underlying their psychoactive effects and for the development of next-generation therapeutics with improved safety and efficacy profiles.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vivo Potency of 2CBFly-NBOMe and its Parent Compound 2C-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of 2CBFly-NBOMe and its parent compound, 2C-B. The information presented is collated from preclinical studies and is intended for an audience with a professional background in pharmacology and drug development.
Key Findings
While both 2C-B and this compound are potent serotonin (B10506) 5-HT₂A receptor agonists, their in vivo effects in rodent models show notable differences. The addition of the N-(2-methoxybenzyl) moiety to the 2C-B structure to form this compound significantly increases its binding affinity for the 5-HT₂A receptor. However, this increased in vitro potency does not directly translate to a classic psychedelic-like behavioral response in all animal models.
A key differentiator observed is the head-twitch response (HTR), a behavioral proxy for hallucinogenic effects in rodents. 2C-B reliably induces this response, whereas a study on this compound in Wistar rats did not observe HTR at the doses tested[1]. Instead, this compound produced a dose-dependent decrease in locomotor activity[1].
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and 2C-B.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Species | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (relative to 5-HT) | Reference |
| This compound | 5-HT₂A | Radioligand Binding ([³H]MDL100907) | Neuronal Cell Line | 0.16 ± 0.04 | - | - | [2] |
| 5-HT₂A | Phosphoinositide (PI) Hydrolysis | Neuronal Cell Line | - | 1.06 ± 0.19 | 83% | [2] | |
| 2C-B | 5-HT₂A | Radioligand Binding ([³H]ketanserin) | Human | 8.6 | - | - | [3] |
| 5-HT₂A | Functional Assay | Cell Line | - | 1.2 | 101% | [4] | |
| 5-HT₂C | Functional Assay | Cell Line | - | 0.63 | 98% | [4] |
Table 2: In Vivo Behavioral Potency
| Compound | Behavioral Assay | Animal Model | ED₅₀ | Observed Effects | Reference |
| This compound | Open Field Test | Wistar Rat | Not determined | Dose-dependent decrease in locomotor activity (at 0.2, 1, and 5 mg/kg, s.c.) | [1] |
| Head-Twitch Response | Wistar Rat | Not applicable | No head-twitch response observed (at 0.2, 1, and 5 mg/kg, s.c.) | [1] | |
| 2C-B | Head-Twitch Response | C57BL/6J Mouse | 2.43 µmol/kg (s.c.) | Induces head-twitch response | [3] |
Experimental Protocols
Head-Twitch Response (HTR) Assay (as per Halberstadt et al., 2020)
The head-twitch response is a rapid, side-to-side rotational head movement in rodents, which is a well-established behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects.
Animals: Male C57BL/6J mice are frequently used for this assay due to their consistent and robust HTR.
Drug Administration: The test compounds, such as 2C-B, or a vehicle control are administered to the animals, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A range of doses is used to construct a dose-response curve.
Observation: Immediately after drug administration, the mice are placed individually into clear, cylindrical observation chambers. Their behavior is then recorded for a specified period, often 30 minutes.
Data Analysis: The number of head twitches is counted by trained observers, who may be blind to the treatment conditions. The data are then analyzed to determine the dose-dependent effect of the compound on the frequency of HTR. The ED₅₀, which is the dose that produces 50% of the maximal response, is calculated to quantify the potency of the compound.
Open Field Test (OFT) (as per Syrová et al., 2023)
The open field test is a common behavioral test used to assess locomotor activity, exploration, and anxiety-like behavior in rodents.
Apparatus: The apparatus consists of a square arena (e.g., 1m x 1m) with walls to prevent the animal from escaping. The arena is typically made of a non-porous material for easy cleaning.
Animals: In the cited study for this compound, adult male Wistar rats were used[1].
Procedure:
-
Habituation: Prior to the test, the animals are brought to the testing room and allowed to acclimate for a period of time (e.g., 1 hour) to reduce stress from handling and the novel environment[5].
-
Drug Administration: The test compound (this compound at doses of 0.2, 1, and 5 mg/kg, s.c.) or vehicle is administered at a specific time before the test (in this study, tests were conducted 15 and 60 minutes after administration)[1].
-
Testing: Each rat is individually placed in the center or near a wall of the open field arena[5]. Their behavior is then recorded for a set duration, typically 5 to 10 minutes, using an overhead video camera[5].
-
Data Analysis: An automated tracking software is used to analyze the video recordings. Key parameters measured include the total distance traveled, time spent moving, and time spent immobile[5]. These measures provide an indication of the animal's locomotor activity.
Signaling Pathways and Experimental Workflows
5-HT₂A Receptor Signaling Pathway
Both 2C-B and this compound exert their effects primarily through the activation of the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated by the activation of this receptor.
Experimental Workflow for In Vivo Potency Comparison
The following diagram illustrates the logical workflow for comparing the in vivo potency of this compound and 2C-B using rodent behavioral models.
References
- 1. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats-pharmacokinetics, effects on behaviour and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. Open field test in rats [protocols.io]
A Comparative Analysis of 2CBFly-NBOMe Metabolism: Human vs. Rat Liver Microsomes
A comprehensive guide for researchers and drug development professionals on the comparative in vitro metabolism of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-(2-methoxybenzyl)ethan-1-amine (2CBFly-NBOMe) in human and rat liver microsomes.
This guide provides a detailed comparison of the metabolic fate of the novel psychoactive substance this compound in human and rat liver microsomes. Understanding species-specific metabolic profiles is crucial for the extrapolation of preclinical data to humans in drug development and toxicology. The data presented is primarily based on a key study by Nykodemová et al. (2021), which systematically investigated the metabolism of this compound.
Executive Summary
The in vitro metabolism of this compound exhibits notable differences between human and rat liver microsomes. In general, human liver microsomes demonstrate a more extensive metabolic profile, yielding a higher number and concentration of metabolites compared to rat models.[1][2][3] The primary metabolic pathways observed in both species include O-demethylation, hydroxylation, and oxidative debromination, followed by phase II conjugation reactions.[1][2][3] However, the presence and abundance of specific metabolites, particularly poly-hydroxylated derivatives, differ significantly between the two species.
Data Presentation: Metabolite Comparison
Table 1: Comparative Metabolite Profile of this compound
| Metabolite Class | Specific Metabolite | Detected in Human Liver Microsomes (in vitro) | Detected in Rat Urine (in vivo) |
| Phase I | |||
| O-Demethylation | O-desmethyl-2CBFly-NBOMe | Yes | Yes |
| Hydroxylation | Monohydroxy-2CBFly-NBOMe | Yes | Yes |
| Dihydroxy-2CBFly-NBOMe | Yes | Yes | |
| Trihydroxy-2CBFly-NBOMe | Yes | Yes (Two unique poly-hydroxylated metabolites found only in this medium) | |
| Oxidative Debromination | Debromo-hydroxy-2CBFly-NBOMe | Yes | Yes |
| N-Demethoxybenzylation | 2C-B-Fly | Yes (to a lesser extent) | Yes |
| Combination | O-desmethyl-hydroxy-2CBFly-NBOMe | Yes | Yes |
| O-desmethyl-dihydroxy-2CBFly-NBOMe | Yes | Yes | |
| Phase II | |||
| Glucuronidation | Glucuronide conjugates | Yes | Yes |
| N-Acetylation | N-acetyl conjugates | Yes | Yes |
Source: Adapted from Nykodemová et al., 2021.[1][2][3]
Key Metabolic Differences
-
Extent of Metabolism: Human liver microsomes appear to metabolize this compound more extensively, resulting in a greater number and higher concentrations of various metabolites.[1][2][3]
-
Poly-hydroxylation: While both systems produce hydroxylated metabolites, two specific poly-hydroxylated metabolites were uniquely identified in rat urine, suggesting that this pathway may be more prominent or lead to different positional isomers in rats.[1][2][3]
-
Minor Pathways: N-demethoxybenzylation was observed as a minor metabolic pathway in both species.[1][2][3]
Experimental Protocols
The following is a summary of the experimental methodology for the in vitro metabolism of this compound in human liver microsomes as described by Nykodemová et al. (2021).
1. Materials:
-
Substrate: this compound
-
Microsomes: Pooled human liver microsomes (HLM)
-
Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Phosphate (B84403) buffer (pH 7.4)
2. Incubation Conditions:
-
A reaction mixture is prepared containing this compound, pooled human liver microsomes, and the NADPH regenerating system in a phosphate buffer.
-
The mixture is pre-incubated to equilibrate the temperature.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out at 37°C with shaking.
-
The reaction is terminated at specific time points by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
3. Sample Analysis:
-
The quenched reaction mixture is centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed for the presence of metabolites.
-
Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the detection and identification of metabolites.[1][2][3]
Visualizing the Metabolic Pathways and Workflow
To better illustrate the metabolic transformations and the experimental process, the following diagrams are provided.
Caption: Phase I and Phase II metabolic pathways of this compound.
Caption: Workflow for in vitro metabolism studies using liver microsomes.
Conclusion
The metabolism of this compound shows significant species-dependent differences between humans and rats. Human liver microsomes exhibit a more extensive metabolic capacity for this compound. These findings are critical for the interpretation of preclinical toxicology data and for predicting the pharmacokinetic profile of this compound in humans. Further studies are warranted to provide quantitative data on the kinetics of metabolite formation and to identify the specific cytochrome P450 isoforms responsible for the observed metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Behavioral pharmacology of 2CBFly-NBOMe versus classic psychedelics like LSD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral pharmacology of the novel psychoactive substance 2CBFly-NBOMe and the classic psychedelic, lysergic acid diethylamide (LSD). The information is compiled from preclinical experimental data to assist researchers in understanding their distinct profiles.
In Vitro Pharmacology: Receptor Binding and Functional Activity
The primary molecular target for classic psychedelics is the serotonin (B10506) 2A (5-HT2A) receptor. The affinity (Ki) and functional potency (EC50) at this and other receptors are critical determinants of a compound's pharmacological profile.
While comprehensive, direct comparative studies of this compound and LSD across a wide range of receptors are limited, the available data indicates that this compound is a highly potent 5-HT2A receptor agonist. The N-2-methoxybenzyl moiety, characteristic of the NBOMe class of compounds, generally increases affinity for the 5-HT2A receptor compared to their 2C-X precursors.[1] One study reported a sub-nanomolar affinity for this compound at the 5-HT2A receptor.[2] LSD is also a potent 5-HT2A agonist, but its pharmacology is complex, with high affinity for a broad range of serotonin and dopamine (B1211576) receptors.[3][4]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | LSD |
| 5-HT2A | 0.16[2] | ~1-3 |
| 5-HT1A | - | ~1-10 |
| 5-HT2C | - | ~1-5 |
| D2 | - | ~2-20 |
Table 2: Comparative Functional Potency (EC50, nM)
| Assay | This compound | LSD |
| 5-HT2A Activation (Phosphoinositide Hydrolysis) | 1.06[2] | ~2-10 |
In Vivo Behavioral Pharmacology: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model of hallucinogenic potential.[3] Classic psychedelics like LSD reliably induce a dose-dependent increase in HTR frequency.[5]
A significant and surprising finding is that this compound, despite its high in vitro potency at the 5-HT2A receptor, did not induce the head-twitch response in male Wistar rats at subcutaneous doses of 0.2, 1, and 5 mg/kg.[6] In contrast, LSD consistently elicits a robust, dose-dependent HTR in mice, with a reported ED50 of 52.9 µg/kg.[5] This stark difference in in vivo behavioral effects, despite potent in vitro 5-HT2A agonism, suggests a more complex pharmacological profile for this compound that may involve functional selectivity or other moderating factors.
Table 3: Head-Twitch Response (HTR) in Rodents
| Compound | Species | Doses Tested | HTR Induction | ED50 |
| This compound | Rat | 0.2, 1, 5 mg/kg (s.c.) | No[6] | Not Applicable |
| LSD | Mouse | - | Yes[5] | 52.9 µg/kg[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Canonical 5-HT2A receptor signaling pathway.
Caption: Standardized workflow for HTR experiments.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (this compound or LSD).
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are added to the wells of a 96-well plate.
-
Cell membranes expressing the receptor are then added to each well.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter mat.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound.
Materials:
-
Rodents (typically mice or rats).
-
Test compound (this compound or LSD) and vehicle.
-
Observation chambers.
-
Video recording equipment or automated HTR detection system.
Procedure:
-
Animals are habituated to the testing room and observation chambers.
-
Animals are administered the test compound or vehicle via a specific route (e.g., subcutaneous injection).
-
Immediately after administration, animals are placed individually into the observation chambers.
-
Behavior is recorded for a predetermined period (e.g., 30-60 minutes).
-
The number of head-twitches (rapid, side-to-side head movements) is counted by a trained observer, often blind to the treatment conditions, or by an automated system.
-
Dose-response curves are generated by plotting the mean number of head-twitches against the dose of the compound. The ED50 (the dose that produces 50% of the maximal response) can then be calculated.
Conclusion
The available preclinical data reveal a fascinating divergence in the pharmacological profiles of this compound and LSD. While both are potent 5-HT2A receptor agonists in vitro, their in vivo behavioral effects, particularly regarding the head-twitch response, are strikingly different. The absence of HTR induction by this compound in a key study suggests that it may not share the classic psychedelic behavioral phenotype of LSD, despite its high 5-HT2A receptor affinity.[6] This could be due to a variety of factors, including functional selectivity at the 5-HT2A receptor, engagement of other receptor systems that modulate HTR, or differences in pharmacokinetics and metabolism.
These findings underscore the importance of comprehensive in vivo behavioral characterization alongside in vitro profiling in the development and understanding of novel psychoactive compounds. Further research is warranted to elucidate the precise molecular mechanisms underlying the unique behavioral profile of this compound.
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
The "FLY" Moiety: A Structural Activity Relationship Guide for Phenethylamine Ligands at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of the "FLY" (2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran) moiety in phenethylamine (B48288) derivatives. By conformationally constraining the 2,5-dimethoxy groups of classical phenethylamine psychedelics, the "FLY" scaffold has yielded compounds with high affinity and potency at serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and drug development in this area.
Comparative Potency and Receptor Affinity: A Data-Driven Overview
The introduction of the rigid "FLY" moiety significantly influences the pharmacological profile of phenethylamines. The following tables present a compilation of in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) for key "FLY" compounds and their non-rigid analogues at human serotonin receptors. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.
Table 1: 5-HT₂ Receptor Binding Affinities (Kᵢ, nM) of "FLY" Phenethylamines and Related Compounds
| Compound | 5-HT₂ₐ | 5-HT₂ₙ | 5-HT₂C |
| 2C-B | 8.6 | - | - |
| 2C-B-FLY | 11 | - | - |
| DOB | 22 | - | - |
| DOB-FLY | 18 | - | - |
| Bromo-DragonFLY | 0.04 | High Affinity | High Affinity |
| (R)-(-)-3C-B-FLY | 0.44 ± 0.06 | - | 0.28 ± 0.03 |
| (S)-(+)-3C-B-FLY | 1.1 ± 0.1 | - | - |
Data compiled from multiple sources.[1][2]
Table 2: 5-HT₂ₐ Receptor Functional Potency (EC₅₀, nM) and Efficacy
| Compound | Functional Assay | EC₅₀ (nM) | Intrinsic Activity (%) |
| (R)-(-)-3C-B-FLY | PI Hydrolysis | 0.38 ± 0.05 | 77 ± 2 |
| 2C-B | β-arrestin 2 Recruitment | 9.03 | 89 |
| 2C-B-FLY | β-arrestin 2 Recruitment | 8.11 | 81.8 |
Data compiled from multiple sources.[1][3]
Key Structural Activity Relationship Insights
-
Rigidification: Tethering the 2,5-dimethoxy groups into the dihydrofuran rings of the "FLY" moiety generally results in a retention or slight alteration of affinity for the 5-HT₂ₐ receptor compared to the more flexible parent compounds like 2C-B and DOB.[2] However, this conformational restriction can significantly impact functional potency and in vivo effects.[2]
-
Aromatization of the Dihydrofuran Rings: Aromatizing the dihydrofuran rings to furan (B31954) rings, as seen in the "DragonFLY" series (e.g., Bromo-DragonFLY), dramatically increases affinity and potency at 5-HT₂ₐ receptors.[4] Bromo-DragonFLY, for instance, exhibits sub-nanomolar affinity.[4]
-
α-Methylation: The addition of an α-methyl group to the ethylamine (B1201723) side chain, creating amphetamine analogues (e.g., DOB-FLY from 2C-B-FLY), can influence metabolic stability and may alter functional activity.[1]
-
Substitution at the 4-Position: The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of activity. While bromine is common in many high-affinity compounds like 2C-B-FLY, other halogens and small lipophilic groups also confer significant potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of these compounds. Below are generalized protocols for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₂ₐ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT₂ₐ receptor.
-
[³H]Ketanserin (radioligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT₂ₐ antagonist like ketanserin).
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [³H]Ketanserin, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Functional Assay: Phospholipase C (PLC) Activation
This assay measures the functional potency (EC₅₀) and efficacy of a compound to activate the Gq-coupled 5-HT₂ₐ receptor by quantifying the production of inositol (B14025) phosphates (IPs), a downstream second messenger.
Materials:
-
A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or NIH-3T3 cells).
-
Cell culture medium containing [³H]myo-inositol for metabolic labeling.
-
Stimulation buffer (e.g., HBSS containing LiCl to inhibit inositol monophosphatase).
-
Test compounds at various concentrations.
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Ion-exchange chromatography columns.
-
Scintillation cocktail.
Procedure:
-
Culture the cells in the presence of [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Wash the cells and pre-incubate with stimulation buffer.
-
Stimulate the cells with various concentrations of the test compound for a defined period.
-
Terminate the reaction by adding the quenching solution.
-
Separate the generated [³H]inositol phosphates from other labeled species using ion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates by scintillation counting.
-
Plot the concentration-response data and determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
Visualizing the Molecular Landscape
Diagrams are essential tools for understanding the complex relationships in pharmacology.
Caption: Key structural modifications influencing the pharmacological properties of FLY phenethylamines.
Caption: A typical experimental workflow for characterizing novel FLY phenethylamine analogs.
Caption: The canonical Gq/11 signaling pathway activated by 5-HT₂ₐ receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A_receptor [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2CBFly-NBOMe: A Comparative Guide for Researchers
A comprehensive overview of current analytical methodologies for the detection and quantification of 2CBFly-NBOMe, designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques. This guide provides a comparative summary of performance data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
The emergence of novel psychoactive substances (NPS) like this compound presents a significant challenge to forensic and clinical laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these potent synthetic compounds. This guide synthesizes available data from various studies to offer a comparative look at the analytical techniques currently employed for the analysis of this compound and related NBOMe compounds. While a direct inter-laboratory cross-validation study for this compound is not extensively documented, this guide provides a foundational comparison based on published validation data for analogous compounds and methodologies.
Comparative Analysis of Analytical Techniques
The primary methods for the analysis of this compound and other NBOMe compounds include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) coupled with other techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
| Parameter | LC-MS/MS | GC-MS | HPTLC-GC-MS |
| Analyte | This compound & Metabolites | 2C-B-FLY / NBOMe compounds | 25C-NBOMe |
| Matrix | Rat Serum & Brain Tissue[1][2], Human Liver Microsomes[3][4] | Drug Materials, Urine[5][6] | Seized Blotters[7] |
| Limit of Detection (LOD) | Not explicitly reported for this compound, but methods for other NBOMes show LODs as low as 10 pg/mL in serum[8]. | Method Dependent | Not explicitly reported |
| Limit of Quantification (LOQ) | 1 ng/mL (or 1 ng/g for brain tissue)[1] | Method Dependent | Not explicitly reported |
| Linearity | Established for similar compounds over a range of 30 to 2000 pg/mL[8]. | Method Dependent | Established for 25-C-NBOMe |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE)[8] | Acid-base extraction, derivatization may be required[5] | Extraction from blotter paper |
| Key Advantages | High sensitivity and selectivity, suitable for complex biological matrices and metabolite identification. | Robust and widely available, extensive spectral libraries for identification. | Simple, cost-effective, and suitable for screening large numbers of samples. |
| Key Limitations | Higher equipment cost and complexity. | May require derivatization for polar analytes, potential for thermal degradation. | Lower resolution and sensitivity compared to LC-MS/MS and GC-MS. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in the literature for the analysis of this compound and related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Biological Matrices
This method is adapted from pharmacokinetic and metabolism studies of this compound.[1][2][3][4]
-
Sample Preparation (Serum/Brain Tissue):
-
Homogenize brain tissue samples.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge the samples.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE).
-
-
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: A C18 analytical column is commonly used.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for NBOMe Compounds
This protocol is a general approach for the analysis of NBOMe compounds in various matrices.[5][6]
-
Sample Preparation (Acid-Base Extraction):
-
Dissolve the sample in an acidic solution.
-
Perform a liquid-liquid extraction with a non-polar organic solvent to remove neutral and acidic impurities.
-
Adjust the aqueous layer to a basic pH.
-
Extract the basic analyte into an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for injection.
-
Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be necessary to improve volatility and chromatographic peak shape.
-
-
Instrumentation:
-
GC System: A gas chromatograph with a capillary column (e.g., DB-5MS).
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
-
Chromatographic Conditions:
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: Typically 200-230°C.
-
Scan Mode: Full scan mode for identification against spectral libraries.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the primary signaling pathway of this compound and a typical experimental workflow for its analysis.
References
- 1. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cfsre.org [cfsre.org]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of 2CBFly-NBOMe and 2C-B-FLY
This guide provides a detailed comparison of the pharmacokinetic profiles of two closely related synthetic phenethylamine (B48288) derivatives: 2CBFly-NBOMe and 2C-B-FLY. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical data.
Introduction
This compound and 2C-B-FLY are both analogues of the psychedelic phenethylamine 2C-B. The addition of an N-benzylmethoxy (NBOMe) group to the 2C-B-FLY structure to form this compound significantly alters its pharmacological properties. Understanding the pharmacokinetic differences between these two compounds is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME), and ultimately their potential effects and duration of action.
Pharmacokinetic Profiles
A direct comparison of the quantitative pharmacokinetic parameters of this compound and 2C-B-FLY is challenging due to the limited availability of specific data for 2C-B-FLY. However, preclinical studies in rats have provided a detailed profile for this compound, which can be contrasted with the more qualitative information available for 2C-B-FLY.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (in rats)[1] | 2C-B-FLY |
| Administration Route | Subcutaneous (s.c.) | Oral (presumed primary route for humans)[2] |
| Dose | 1 mg/kg | Not Applicable (No quantitative studies found) |
| Cmax (serum) | 28 ng/mL[1] | Not Available |
| Tmax (serum) | 0.5 hours[1] | Not Available |
| Elimination Half-life (serum) | 1.56 hours[1] | Not Available |
| Cmax (brain) | 171 ng/g[1] | Not Available |
| Tmax (brain) | 1 hour[1] | Not Available |
| Elimination Half-life (brain) | 2.40 hours[1] | Not Available |
| Duration of Action | Not explicitly stated in pharmacokinetic study | 6 - 10 hours[2] |
Note: The data for this compound is derived from a study in Wistar rats and may not be directly comparable to human pharmacokinetics. There is a significant lack of published quantitative pharmacokinetic studies for 2C-B-FLY.
Metabolism
This compound
Metabolism of this compound has been studied in vivo in rats and in vitro using human liver microsomes.[3][4] The major metabolic pathways include:
-
Phase I Reactions:
-
O-demethylation
-
Hydroxylation
-
N-dealkylation
-
Oxidative debromination[3]
-
-
Phase II Reactions:
-
Glucuronidation[3]
-
In total, thirty-five phase I and nine phase II metabolites of this compound have been identified in rats.[3]
2C-B-FLY
Specific metabolism studies for 2C-B-FLY are scarce. However, research on related 2C-FLY compounds, such as 2C-E-FLY and 2C-T-7-FLY, suggests that the primary metabolic pathways likely involve:
-
Phase I Reactions:
-
Hydroxylation
-
Deamination (mediated by Monoamine Oxidase - MAO)
-
-
Phase II Reactions:
-
N-acetylation
-
Experimental Protocols
Pharmacokinetic Study of this compound in Rats[1]
-
Subjects: Adult male Wistar rats.
-
Drug Administration: this compound was administered subcutaneously at a dose of 1 mg/kg.
-
Sample Collection: Blood and brain tissue were collected at 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Analytical Method: Drug concentrations in serum and brain homogenates were determined using liquid chromatography-mass spectrometry (LC/MS).
-
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and elimination half-life were calculated from the concentration-time data.
In Vitro Metabolism of this compound[3]
-
System: Pooled human liver microsomes.
-
Procedure: this compound was incubated with the microsomes in the presence of NADPH-regenerating system.
-
Metabolite Identification: Metabolites were identified using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The primary pharmacological target for both this compound and 2C-B-FLY is the serotonin (B10506) 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Agonism at this receptor is believed to mediate their psychedelic effects. 2C-B-FLY has also been shown to be a potent agonist at the 5-HT2C receptor, activating Gq/11 and Gz protein signaling pathways.
Caption: 5-HT2A/2C receptor signaling cascade initiated by this compound and 2C-B-FLY.
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Conclusion
The available data indicates that this compound is rapidly absorbed and distributed to the brain in rats, with a relatively short elimination half-life. Its metabolism is extensive, involving multiple Phase I and Phase II reactions. In contrast, the pharmacokinetic profile of 2C-B-FLY is not well-characterized quantitatively. Based on its longer duration of action, it may have a slower elimination rate or active metabolites that contribute to its prolonged effects. Further research is needed to fully elucidate the pharmacokinetic profile of 2C-B-FLY to allow for a more direct and comprehensive comparison with this compound. The provided experimental protocols and signaling pathway diagrams offer a framework for future studies in this area.
References
- 1. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2CBFly-NBOMe and 2C-I-NBOMe: Efficacy and Potency at the Serotonin 5-HT2A Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and potency of two potent N-benzylphenethylamine derivatives, 2CBFly-NBOMe and 2C-I-NBOMe. This analysis is based on available in vitro and in vivo experimental data.
The N-benzylphenethylamine (NBOMe) class of compounds are known for their high affinity and agonist activity at the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research and for the development of therapeutics for various neuropsychiatric disorders.[1] Among this class, this compound (also known as Cimbi-31) and 2C-I-NBOMe are notable for their structural relation to the 2C family of psychedelics.[2][3] The addition of an N-(2-methoxybenzyl) group to the parent phenethylamine (B48288) scaffold significantly increases the affinity for the 5-HT2A receptor.[4]
Quantitative Comparison of In Vitro Data
The following table summarizes the key in vitro parameters for this compound and 2C-I-NBOMe, focusing on their interaction with the 5-HT2A receptor. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | 2C-I-NBOMe | Receptor Subtype | Assay Type |
| Binding Affinity (Ki) | 0.16 ± 0.04 nM[5] | ~0.44 nM[6] | Human 5-HT2A | Radioligand Binding Assay |
| Functional Potency (EC50/ED50) | 1.06 ± 0.19 nM[5] | 34.70 nM | Human 5-HT2A | Phosphoinositide (PI) Hydrolysis[5] / Calcium Mobilization |
| Intrinsic Activity/Efficacy | 83% (compared to 10 µM 5-HT)[5] | Full Agonist | Human 5-HT2A | Phosphoinositide (PI) Hydrolysis[5] / Calcium Mobilization |
Efficacy and Potency Insights
Both this compound and 2C-I-NBOMe demonstrate high, sub-nanomolar binding affinity for the 5-HT2A receptor, indicating a strong interaction with the target.[5][6] However, the available data suggests a notable difference in their functional potency.
This compound exhibits potent functional activity in a phosphoinositide (PI) hydrolysis assay, with an ED50 value in the low nanomolar range, comparable to its high binding affinity.[5] In contrast, studies on 2C-I-NBOMe using calcium mobilization assays have reported a lower functional potency (higher EC50 value) compared to its binding affinity.[4] This discrepancy between high binding affinity and lower in vitro functional potency has been a noted characteristic of some NBOMe compounds.[4]
In terms of efficacy, this compound has been characterized as a high-efficacy partial agonist, with an intrinsic activity of 83% relative to serotonin in a PI hydrolysis assay.[5] 2C-I-NBOMe is generally considered a full agonist at the 5-HT2A receptor in calcium mobilization assays.
In Vivo Studies
In vivo studies in rodents have provided further insights into the pharmacological profiles of these compounds. 2C-I-NBOMe has been shown to be significantly more potent than its parent compound, 2C-I, in inducing 5-HT2A receptor-mediated behaviors such as head-twitch responses in mice.[3]
Pharmacokinetic studies in Wistar rats have shown that this compound readily penetrates the brain.[7] A positron emission tomography (PET) study in pigs indicated that this compound had the highest cortical uptake among the examined NBOMe compounds.[7][8] Behavioral studies in rats showed that this compound induced significant inhibitory effects on motor performance and attenuated sensorimotor gating.[7]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for 5-HT2A Receptor
This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue with high receptor density (e.g., rat frontal cortex).
-
Assay Incubation: The prepared membranes are incubated with a specific concentration of a 5-HT2A receptor radioligand (e.g., [3H]ketanserin or [3H]MDL100907) and varying concentrations of the unlabeled test compound (this compound or 2C-I-NBOMe).[5]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Gq-Mediated Functional Assays (Calcium Mobilization and Phosphoinositide Hydrolysis)
These cell-based assays measure the functional activity of compounds at Gq-coupled receptors like the 5-HT2A receptor.
Calcium Mobilization Assay:
-
Cell Culture and Plating: Cells expressing the 5-HT2A receptor are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit). An anion transport inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument). Varying concentrations of the test compound are added to the wells, and the resulting changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined.
Phosphoinositide (PI) Hydrolysis Assay:
-
Cell Labeling: Cells expressing the 5-HT2A receptor are labeled by incubating them with [3H]myo-inositol, which is incorporated into the cell membrane phospholipids.
-
Compound Stimulation: The labeled cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol (B14025) phosphates.
-
Extraction and Separation of Inositol Phosphates: The reaction is stopped, and the total inositol phosphates (IPs) are extracted. The [3H]-labeled IPs are then separated from other components using anion-exchange chromatography.
-
Quantification and Data Analysis: The amount of radioactivity corresponding to the [3H]-IPs is quantified by scintillation counting. Dose-response curves are generated to determine the EC50 and Emax values.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the canonical 5-HT2A receptor signaling pathway and a typical experimental workflow for evaluating these compounds.
References
- 1. In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Locomotor Activity Effects: 2CBFly-NBOMe Versus Other NBOMes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 2CBFly-NBOMe and other prominent NBOMe compounds on locomotor activity, supported by experimental data from preclinical studies. The information is intended to assist researchers in understanding the pharmacological nuances within this class of potent serotonergic agonists.
Introduction
The N-benzylmethoxy-phenethylamine (NBOMe) compounds are a class of potent partial agonists for the serotonin (B10506) 5-HT2A receptor.[1] Their high affinity and activation of this receptor are thought to underlie their profound psychoactive effects. While structurally related, subtle modifications to the core phenethylamine (B48288) structure can lead to significant differences in their pharmacological profiles, including their impact on locomotor activity. This guide focuses on the comparative locomotor effects of this compound, a benzodifuran analog, against more widely studied NBOMes such as 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe.
Quantitative Data on Locomotor Activity
The following table summarizes the dose-dependent effects of this compound and other selected NBOMes on locomotor activity in rodents, as reported in peer-reviewed literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental protocols, including animal species, route of administration, and apparatus.
| Compound | Animal Model | Doses Tested (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity | Reference(s) |
| This compound | Wistar Rats | 0.2, 1, 5 | Subcutaneous (s.c.) | Dose-dependent decrease in locomotor activity.[2][3] | [2] |
| 25B-NBOMe | Swiss Webster Mice | 0.5, 1, 2.5, 5 | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity.[4] | [4] |
| 25C-NBOMe | Swiss Webster Mice | 0.5, 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity.[4][5] | [4][5] |
| 25I-NBOMe | Swiss Webster Mice | 1, 2.5, 5, 10, 25 | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity.[4][6] | [4][6] |
| 25H-NBOMe | Mice | 0.01, 0.05, 0.1, 0.5, 1, 5 | Intraperitoneal (i.p.) | Increased locomotor activity at 0.1 mg/kg, with decreased activity at higher doses (0.5-5 mg/kg).[7][8] | [7][8] |
Key Observation: The available data consistently indicate that this compound, 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe generally induce a dose-dependent reduction in locomotor activity in rodents.[2][4] In contrast, 25H-NBOMe has been reported to have a biphasic effect, with low doses increasing and high doses decreasing locomotor activity.[7][8]
Experimental Protocols
The primary method for assessing locomotor activity in the cited studies is the Open Field Test . This standardized behavioral assay is widely used to evaluate general locomotor activity and anxiety-like behavior in rodents.[2][9]
Open Field Test Protocol
-
Apparatus: The open field apparatus is typically a square arena with walls to prevent escape. The dimensions can vary but are consistent within a given study. The arena is often equipped with automated photobeam systems or video tracking software to record the animal's movement.[2][10]
-
Animal Models: The most commonly used animal models for these studies are mice (e.g., Swiss Webster, C57BL/6J) and rats (e.g., Wistar, Sprague-Dawley).[2][4][11]
-
Acclimation: Before the test, animals are typically habituated to the testing room for a defined period (e.g., 30-60 minutes) to reduce stress from the novel environment.[10]
-
Drug Administration: The compounds are administered via various routes, most commonly intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at specific pretreatment times before placing the animal in the open field arena.[2][4]
-
Procedure: Each animal is placed individually into the center or a corner of the open field arena and allowed to explore freely for a predetermined duration (e.g., 30-60 minutes).[2][4]
-
Data Collection: Automated systems record various parameters, including:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Horizontal Activity: The number of photobeam breaks in the horizontal plane.
-
Rearing: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Time Spent in Center vs. Periphery: Used to assess anxiety-like behavior (thigmotaxis).
-
-
Data Analysis: The collected data are analyzed to determine the effect of the compound on locomotor activity compared to a vehicle-treated control group. Statistical analyses, such as ANOVA, are used to determine the significance of the observed effects.[2][4]
Signaling Pathway
The locomotor effects of NBOMe compounds are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor, which is a Gq/11 protein-coupled receptor (GPCR).[12][13] Activation of this receptor initiates a downstream signaling cascade that ultimately modulates neuronal activity and behavior.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of NBOMe compounds on locomotor activity in a preclinical setting.
Conclusion
The available preclinical data suggest that this compound, similar to 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, generally acts as a locomotor depressant in a dose-dependent manner. This contrasts with the biphasic effects reported for 25H-NBOMe. These differences highlight the importance of subtle structural modifications in determining the overall pharmacological profile of NBOMe compounds. The primary mechanism underlying these locomotor effects is believed to be the activation of the 5-HT2A receptor and its associated Gq signaling pathway. Further research employing standardized protocols and direct comparative studies will be crucial for a more definitive understanding of the structure-activity relationships governing the locomotor effects of this complex class of psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. anilocus.com [anilocus.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. mdpi.com [mdpi.com]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. 5-HT2A_receptor [bionity.com]
Safety Operating Guide
Safe Disposal of 2CBFly-NBOMe: A Guide for Laboratory Professionals
Disclaimer: 2CBFly-NBOMe is a potent psychoactive research chemical with limited safety data available. It should be handled only by trained professionals in a controlled laboratory setting. The following disposal procedures are based on general guidelines for hazardous chemical waste and should be adapted to comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a member of the NBOMe class of compounds, it is expected to be highly potent and may present significant health risks upon exposure.[1][2][3] This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound.
Chemical and Safety Profile
While comprehensive data on this compound is limited, the following table summarizes key information relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Name | 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | [4][5] |
| Molecular Formula | C20H22BrNO3 | [4][6] |
| Molar Mass | 404.304 g/mol | [4] |
| Known Hazards | Potent serotonin (B10506) 5-HT2A receptor agonist; psychoactive effects at sub-milligram doses. Related NBOMe compounds are associated with severe intoxications, including fatalities. Potential for neurotoxic and cardiotoxic effects. | [2][3][4][7] |
| Legal Status | Class A drug in the United Kingdom. Controlled substance in some jurisdictions in the United States. Researchers should verify the legal status in their location. | [4][6] |
Standard Operating Procedure for Disposal
The following protocol outlines the recommended steps for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, it is imperative to wear appropriate PPE to prevent accidental exposure. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: A fume hood should be used when handling the pure compound or preparing solutions.
Step 2: Waste Segregation and Collection
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[8][9]
-
Solid Waste: Collect any solid this compound waste, including contaminated vials, weighing papers, and disposable lab equipment, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and clearly labeled liquid hazardous waste containers.[8] Do not mix incompatible wastes.[8]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be kept securely closed except when adding waste.[8][10]
Step 3: Labeling of Hazardous Waste
Accurate and thorough labeling of waste containers is a critical safety and regulatory requirement.[10] Each container must be labeled with:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored safely and securely pending pickup by a certified disposal service.[10]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Ensure secondary containment for all liquid waste containers to prevent spills.[8][10]
-
Store waste away from heat, ignition sources, and incompatible chemicals.[8][9]
Step 5: Arranging for Disposal
Never dispose of this compound down the drain or in the regular trash.[8][11]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[8]
-
Follow all institutional procedures for waste pickup and documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 3. calpoison.org [calpoison.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. This compound [medbox.iiab.me]
- 7. researchgate.net [researchgate.net]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2CBFly-NBOMe
FOR RESEARCH AND LABORATORY USE ONLY. NOT FOR HUMAN CONSUMPTION.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2CBFly-NBOMe. This compound is a potent synthetic phenethylamine (B48288) and a derivative of the 2C-B psychedelic. Due to its high potency and the significant health risks associated with the NBOMe class of compounds, stringent safety protocols must be implemented to prevent accidental exposure.
Hazard Identification and Risk Assessment
This compound is a potent 5-HT2A receptor agonist.[1] Compounds in the NBOMe series are known for their psychoactive effects at sub-milligram doses and have been associated with severe intoxications, including fatalities.[2] The primary routes of exposure are inhalation, ingestion, and dermal or ocular contact. Due to the lack of comprehensive toxicity data, this compound should be treated as a highly hazardous substance.
A thorough risk assessment must be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the type of procedures being performed, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Dispensing (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) with P100/FFP3 filters.- Disposable coveralls (e.g., Tyvek) with elastic cuffs.- Double nitrile gloves.- Disposable shoe covers. |
| Solution Preparation and Dilution | - Chemical fume hood.- Full-face shield or safety goggles.- Lab coat.- Double nitrile gloves. |
| In-vitro / In-vivo Experiments | - Appropriate containment (e.g., biosafety cabinet for cell-based assays).- Lab coat.- Safety glasses.- Nitrile gloves. |
| Waste Disposal | - Chemical fume hood.- Full-face shield or safety goggles.- Lab coat.- Heavy-duty nitrile or butyl rubber gloves. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
Pre-Handling Procedures
-
Training: All personnel must be trained on the specific hazards of this compound and the established standard operating procedures (SOPs).
-
Area Designation: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked with warning signs.
-
Equipment Preparation: Ensure all necessary equipment, including PPE, containment devices (fume hood, glove box), and emergency supplies (spill kit, first aid), is readily available and in good working order.
-
Decontamination Solutions: Prepare fresh decontamination solutions (e.g., 10% bleach solution followed by 70% ethanol) for cleaning surfaces and equipment.
Handling Procedures
-
Containment: All manipulations of powdered this compound that could generate dust must be performed within a certified chemical fume hood or a glove box.
-
Weighing: Use a dedicated analytical balance within the containment area. Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Solution Preparation: Add solvent to the powdered compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, hazard symbols, and date of preparation.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
PPE Removal: Remove PPE in the designated doffing area, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE, weigh papers, and pipette tips. Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams.
-
Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous waste.
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in DMSO
Objective: To prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in in-vitro experiments.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Perform all operations within a chemical fume hood.
-
Don appropriate PPE as outlined in the table above for "Solution Preparation and Dilution."
-
Tare a sterile, pre-weighed microcentrifuge tube on the analytical balance.
-
Carefully weigh 1 mg of this compound powder into the tared tube. Record the exact weight.
-
Using a calibrated micropipette, add the appropriate volume of DMSO to the tube to achieve a final concentration of 1 mg/mL. For example, for 1 mg of powder, add 1 mL of DMSO.
-
Securely cap the tube and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Label the tube clearly with "this compound, 1 mg/mL in DMSO," the date of preparation, and appropriate hazard symbols.
-
Store the stock solution at -20°C or as recommended for the specific experimental application.
Visualizations
Caption: Workflow for Handling this compound.
Caption: Key Safety Precautions for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
